molecular formula C8H6ClNO4 B077292 4-Methoxy-3-nitrobenzoyl chloride CAS No. 10397-28-1

4-Methoxy-3-nitrobenzoyl chloride

Cat. No.: B077292
CAS No.: 10397-28-1
M. Wt: 215.59 g/mol
InChI Key: FUXMQFBGQSNVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-nitrobenzoyl chloride (: 10397-28-1) is a versatile aromatic building block in organic and medicinal chemistry research. This compound, with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol, is characterized by its high reactivity due to the acyl chloride functional group . Its structure incorporates both an electron-donating methoxy group and an electron-withdrawing nitro group on the benzene ring, making it a valuable scaffold for synthesizing more complex molecules, particularly amides via reactions with amines . This reagent is instrumental in the synthesis of various pharmacologically active compounds. Research demonstrates its use in constructing tetrahydroisoquinoline derivatives, which are explored as potent, subunit-selective positive allosteric modulators of NMDA receptors, specifically targeting GluN2C and GluN2D subunits for potential neurological applications . The nitro group on the ring offers a handle for further functionalization, such as reduction to an aniline, expanding its utility in multi-step synthetic pathways. Key physical properties include a predicted boiling point of approximately 357.8°C at 760 mmHg and a flash point of around 170.2°C . It is typically a liquid with a density of 1.421 g/cm³ . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care, using appropriate personal protective equipment, as acyl chlorides are moisture-sensitive and can cause irritation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-7-3-2-5(8(9)11)4-6(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXMQFBGQSNVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495068
Record name 4-Methoxy-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10397-28-1
Record name 4-Methoxy-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. It provides an in-depth analysis of 4-Methoxy-3-nitrobenzoyl chloride (CAS Number: 10397-28-1 ), covering its fundamental properties, synthesis, reactivity, applications, and safety protocols. The insights provided herein are grounded in established chemical principles and field-proven methodologies to empower scientists in their research endeavors.

Core Physicochemical Properties

This compound is a substituted aromatic acyl chloride. The presence of three distinct functional groups—an acyl chloride, a methoxy group, and a nitro group—on the benzene ring makes it a highly versatile and reactive intermediate for organic synthesis. The electron-donating nature of the methoxy group and the strong electron-withdrawing nature of the nitro group create a unique electronic environment that dictates its reactivity and utility.

A summary of its key properties is presented below for quick reference.

PropertyValueSource
CAS Number 10397-28-1[1]
Molecular Formula C₈H₆ClNO₄[1]
Molecular Weight 215.59 g/mol [2]
Physical Form Solid, semi-solid, or lump[1]
Purity Typically ≥95%[1]
Storage Temperature Room temperature, under inert atmosphere[1]
InChI Key FUXMQFBGQSNVBM-UHFFFAOYSA-N[1]

Synthesis and Reactivity

Synthetic Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and common method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 4-methoxy-3-nitrobenzoic acid. This transformation is a cornerstone of organic synthesis, typically employing an inorganic acid chloride such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The choice of chlorinating agent is critical. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction mechanism involves a nucleophilic attack by the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to yield the final acyl chloride.

G cluster_synthesis Synthesis Workflow start 4-Methoxy-3-nitrobenzoic Acid process Chlorination Reaction (Reflux) start->process reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride reagent->process purification Distillation / Removal of Excess Reagent process->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Thionyl Chloride

Objective: To synthesize this compound from 4-methoxy-3-nitrobenzoic acid.

Materials:

  • 4-methoxy-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Gas trap (for HCl and SO₂ gases)

Procedure:

  • Preparation: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas trap to the top of the condenser to neutralize the evolving HCl and SO₂ gases.

  • Charging the Flask: Add 4-methoxy-3-nitrobenzoic acid (e.g., 0.1 mol) to the flask.

  • Solvent and Reagent Addition: Add an anhydrous solvent like toluene (50 mL) to the flask. Subsequently, add thionyl chloride (e.g., 0.15 mol, 1.5 equivalents) dropwise to the stirred suspension. A similar protocol using thionyl chloride is a standard method for preparing nitrobenzoyl chlorides.[3]

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction's progress can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound can then be purified by vacuum distillation or recrystallization if necessary.[4]

Reactivity Profile

As an acyl chloride, the compound is a potent acylating agent.[5] It readily reacts with nucleophiles such as alcohols, amines, and water. This high reactivity is the basis of its utility in synthesis but also necessitates careful handling in anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

  • Reaction with Alcohols: Forms the corresponding esters.

  • Reaction with Amines: Forms the corresponding amides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.

  • Reaction with Water: Hydrolyzes to form 4-methoxy-3-nitrobenzoic acid and hydrochloric acid.[6] This reaction is exothermic and vigorous.

The nitro and methoxy groups on the aromatic ring can be further modified. The nitro group can be reduced to an amine, providing a handle for further functionalization, a common strategy in the synthesis of biologically active molecules.

G cluster_reactivity Role as a Key Chemical Intermediate center_node 4-Methoxy-3-nitrobenzoyl chloride amide N-Substituted Amides center_node->amide Amidation ester Esters center_node->ester Esterification amine Primary/Secondary Amine (R₂NH) amine->amide alcohol Alcohol (ROH) alcohol->ester reduction Reduction (e.g., H₂/Pd) amino_deriv Amino-Substituted Derivatives reduction->amino_deriv amide->amino_deriv Nitro Group Reduction

Caption: Reactivity pathways of this compound.

Applications in Medicinal Chemistry and Drug Development

Substituted benzoyl chlorides are fundamental building blocks in the pharmaceutical industry. While direct applications of this compound in specific named drugs are not as prominently documented as some of its isomers, its structural motifs are highly relevant. Structurally similar compounds, such as 4-(methylamino)-3-nitrobenzoyl chloride, are key intermediates in the synthesis of targeted therapies like the anti-cancer drug Erlotinib and anti-viral agents Boceprevir and Telaprevir.[7]

The utility of this scaffold lies in its ability to participate in amide bond formation, a ubiquitous linkage in biologically active molecules. For instance, a related compound, 4-Methyl-3-nitrobenzoyl chloride, has been utilized in the synthesis of potent and selective inhibitors of Lck kinase, which is a target in immunology and oncology. This demonstrates the value of the nitro-substituted acyl chloride framework in generating libraries of compounds for screening and drug discovery.

Safety, Handling, and Storage

This compound is a reactive and corrosive chemical that must be handled with appropriate precautions. It is moisture-sensitive and reacts with water to release corrosive hydrogen chloride gas.[6]

GHS Hazard Information

Based on data for structurally similar compounds like 4-Methyl-3-nitrobenzoyl chloride (CAS 10397-30-5), the following hazards are expected:

HazardCodeDescription
Pictogram GHS05Corrosion
Signal Word Danger
Hazard Statement H314Causes severe skin burns and eye damage.[8]
Precautionary Statements P280Wear protective gloves/protective clothing/eye protection/face protection.[8]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
P310Immediately call a POISON CENTER or doctor/physician.[9]
P405Store locked up.[8]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust.[10]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[10][11]

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile. Inspect gloves for any damage before use.[10][11]

  • Body Protection: Wear a flame-resistant laboratory coat and closed-toe shoes. An additional chemical-resistant apron is recommended.[10]

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[5] The container must be kept tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.[1]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

References

  • 4-(Methylamino)-3-Nitrobenzoyl Chloride: A Versatile Chemical Compound for Pharmaceutical Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • SAFETY DATA SHEET - 4-Nitrobenzoyl chloride . Fisher Scientific. [Link]

  • m-NITROBENZAZIDE - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • 2-Methoxy-4-nitrobenzoyl chloride | C8H6ClNO4 | CID 3016113 . PubChem. [Link]

Sources

Introduction: The Strategic Importance of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-nitrobenzoyl Chloride

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive acyl chloride, an electron-directing methoxy group, and a versatile nitro group, makes it a valuable intermediate for researchers in medicinal chemistry, agrochemicals, and materials science. The acyl chloride provides a ready handle for forming amide or ester linkages, while the nitro group can be readily reduced to an amine, opening pathways for further derivatization.

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the robust and efficient two-step synthesis of this compound. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and emphasize the critical safety considerations necessary for handling the potent reagents involved.

Overall Synthetic Strategy

The synthesis is logically approached in two distinct stages, beginning with the regioselective nitration of a commercially available starting material, followed by the conversion of the resulting carboxylic acid to the target acyl chloride.

  • Step 1: Electrophilic Aromatic Substitution. The synthesis commences with the nitration of p-anisic acid (4-methoxybenzoic acid). This reaction selectively installs a nitro group onto the aromatic ring at the position ortho to the strongly activating methoxy group.

  • Step 2: Nucleophilic Acyl Substitution. The intermediate, 4-methoxy-3-nitrobenzoic acid, is then converted to the highly reactive this compound using a chlorinating agent, most commonly thionyl chloride.

The complete workflow is visualized below.

G cluster_0 Overall Synthetic Workflow A p-Anisic Acid (4-Methoxybenzoic Acid) B 4-Methoxy-3-nitrobenzoic Acid A->B Step 1: Nitration (HNO₃ / H₂SO₄) C This compound (Final Product) B->C Step 2: Chlorination (SOCl₂)

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 4-Methoxy-3-nitrobenzoic Acid via Nitration

The foundational step in this synthesis is the electrophilic aromatic substitution reaction to introduce a nitro group onto the p-anisic acid backbone. The success of this step hinges on precise control of reaction conditions to ensure high regioselectivity and yield.

Mechanistic Insights: The Role of Directing Groups

The nitration of p-anisic acid is a classic example of regioselectivity in electrophilic aromatic substitution. The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.

G cluster_0 Mechanism: Nitration of p-Anisic Acid Start p-Anisic Acid Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Aromatic ring attacks NO₂⁺ Rationale Rationale for Regioselectivity: • -OCH₃ group is a strong activator and ortho, para-director. • -COOH group is a deactivator and meta-director. • The powerful activating effect of the -OCH₃ group dominates, directing the incoming NO₂⁺ electrophile to the position ortho to it (C3), which is also meta to the -COOH group. Nitronium NO₂⁺ (Electrophile) Product 4-Methoxy-3-nitrobenzoic Acid Intermediate->Product Deprotonation Hplus H⁺

Caption: The electrophilic substitution mechanism and directing effects.

The two substituents on the benzene ring, the methoxy (-OCH₃) and carboxylic acid (-COOH) groups, exert competing electronic effects. The methoxy group is a potent activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the carboxylic acid group is deactivating and a meta-director. In this case, the activating influence of the methoxy group is overwhelmingly dominant, directing the nitronium ion to the position ortho to it (the C-3 position), resulting in the desired product with high selectivity.[1]

Experimental Protocol: Nitration

This protocol is adapted from established laboratory procedures for the nitration of anisic acid derivatives.[1][2]

Materials & Equipment:

  • p-Anisic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice and distilled water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Büchner funnel

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, cautiously add 10.0 g of p-anisic acid to 50 mL of concentrated sulfuric acid while stirring. Continue stirring until all the solid has dissolved. Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.[1]

  • Preparation of Nitrating Mixture: In a separate dropping funnel, carefully prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. This process is highly exothermic and the mixture must be cooled in an ice bath during preparation.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of p-anisic acid over approximately one hour. It is critical to maintain the reaction temperature between 5 and 15 °C throughout the addition to prevent the formation of dinitro byproducts.[1]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice in a beaker. The product, 4-methoxy-3-nitrobenzoic acid, will precipitate as a white to light yellow solid.

  • Purification: Collect the solid by vacuum filtration using a Büchner funnel, wash thoroughly with cold distilled water to remove residual acids, and dry. The product can be further purified by recrystallization from ethanol if necessary.[3]

Data Presentation: Nitration Reaction
ParameterValueReference
Starting Material p-Anisic Acid (4-methoxybenzoic acid)[1]
Product 4-Methoxy-3-nitrobenzoic acid[1][4][5]
CAS Number 89-41-8[1]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
Typical Yield 85-90%[6]
Appearance White to light yellow crystalline powder[1]
Melting Point 192-194 °C[1][7]

Part 2: Synthesis of this compound

With the nitro-substituted carboxylic acid in hand, the next step is its conversion to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts.

Mechanistic Insights: Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic nucleophilic acyl substitution reaction. The key to the reaction is the transformation of the hydroxyl (-OH) group, a poor leaving group, into a highly effective chlorosulfite leaving group.[8]

G cluster_1 Mechanism: Acyl Chloride Formation with SOCl₂ RCOOH 4-Methoxy-3-nitrobenzoic Acid Intermediate1 Protonated Chlorosulfite Intermediate RCOOH->Intermediate1 1. Nucleophilic attack on S of SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Intermediate2 Acylium Ion Intermediate Intermediate1->Intermediate2 2. Elimination of SO₂ and Cl⁻ Product This compound Intermediate2->Product 3. Nucleophilic attack by Cl⁻ Byproducts SO₂(g) + HCl(g)

Caption: The conversion of the carboxylic acid to an acyl chloride.

The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.[9][10] A chloride ion is expelled, and subsequent rearrangement forms a chlorosulfite intermediate. This intermediate is highly unstable and readily collapses, releasing sulfur dioxide (SO₂) gas and a chloride ion, to form the acyl chloride product. The other byproduct, hydrogen chloride (HCl), is also a gas, which drives the reaction to completion according to Le Châtelier's principle and simplifies purification.[11]

Experimental Protocol: Acyl Chlorination

This protocol is based on standard procedures for the synthesis of acyl chlorides from carboxylic acids.[12][13]

Materials & Equipment:

  • 4-Methoxy-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (optional, as solvent)

  • Round-bottom flask with reflux condenser, heating mantle, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet tube (to vent HCl and SO₂ to a scrubber), place the dried 4-methoxy-3-nitrobenzoic acid.

  • Reagent Addition: Add an excess of thionyl chloride (typically 2-3 molar equivalents) to the flask. A solvent such as toluene can be used if desired.[12]

  • Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 1-2 hours. The reaction is complete when the evolution of gases (HCl and SO₂) ceases.

  • Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation at atmospheric pressure. The remaining product, this compound, can be purified by vacuum distillation if necessary, though it is often of sufficient purity for subsequent steps.[14] The product is a dense residue that should be protected from moisture.[12]

Data Presentation: Acyl Chlorination Reaction
ParameterValue
Starting Material 4-Methoxy-3-nitrobenzoic acid
Product This compound
Reagent Thionyl Chloride (SOCl₂)
Reaction Conditions Reflux, 1-2 hours
Byproducts Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)
Purification Distillation to remove excess SOCl₂

Mandatory Safety and Handling Precautions

The reagents used in this synthesis are hazardous and must be handled with extreme care using appropriate personal protective equipment (PPE) in a certified chemical fume hood.

  • Concentrated Acids (H₂SO₄ and HNO₃): These are severely corrosive and can cause immediate, severe burns upon contact. They are also strong oxidizing agents. Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves. The preparation of the nitrating mixture is highly exothermic and must be performed slowly, with cooling, to prevent uncontrolled temperature increases.[3]

  • Thionyl Chloride (SOCl₂): This substance is toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[15][16] Inhalation can cause severe respiratory tract irritation and pulmonary edema, and skin contact leads to serious burns.[17] It must be handled exclusively in a well-ventilated fume hood. Ensure all glassware is perfectly dry before use. An emergency shower and eyewash station must be immediately accessible.[18]

References

  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

  • 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

  • Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Common Name: THIONYL CHLORIDE. NJ.gov. [Link]

  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • ICSC 1409 - THIONYL CHLORIDE. IPCS INCHEM. [Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

    • Nitration of m-Methoxycinnamic Acid. RSC Publishing. [Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • Benzoic acid, 4-methoxy-3-nitro-. NIST WebBook. [Link]

  • 4-Methoxy-3-nitrobenzoic acid. PubChem. [Link]

  • p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]

  • Preparation of 4-nitrobenzoyl chloride. PrepChem.com. [Link]

  • 4-Methoxy-3-nitrobenzoic acid. Chemsrc. [Link]

Sources

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-Methoxy-3-nitrobenzoyl chloride, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. This document elucidates its formal nomenclature, physicochemical properties, established synthesis protocols, and critical applications, particularly its role as a versatile acylating agent. Emphasis is placed on the causality behind experimental choices and adherence to safety protocols, ensuring a trustworthy and authoritative resource for laboratory and industrial applications.

Nomenclature and Chemical Identity

The foundation of utilizing any chemical reagent begins with its unambiguous identification. The compound is systematically named according to the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name

The correct and formal IUPAC name for the compound is This compound . This name is derived by identifying the parent structure, a benzoyl chloride, and then naming the substituents (a methoxy group and a nitro group) at their respective positions on the benzene ring.

Chemical Identifiers

For precise tracking and procurement, the following identifiers are crucial:

IdentifierValue
CAS Number 10397-28-1
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Synonyms 3-Nitro-p-anisoyl chloride, 3-Nitro-4-methoxybenzoyl chloride

Physicochemical Properties

Understanding the physical and chemical properties of this compound is paramount for its effective use in synthesis, including planning reaction conditions and purification strategies.

PropertyValueSource
Appearance Yellow to brown crystalline powder or solidN/A
Melting Point 66-70 °CN/A
Boiling Point 165 °C at 15 mmHgN/A
Solubility Reacts with water and alcohols. Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and ethers.[1]

The presence of the acyl chloride functional group makes the compound highly reactive and susceptible to hydrolysis.[1] Therefore, it must be handled under anhydrous conditions to prevent decomposition into the corresponding carboxylic acid.

Synthesis of this compound

The preparation of this compound is a common laboratory procedure that involves the conversion of a carboxylic acid to an acyl chloride. The choice of chlorinating agent is a critical decision based on efficiency, cost, and ease of purification.

Synthetic Strategy: Chlorination of 4-Methoxy-3-nitrobenzoic Acid

The most direct and widely adopted method for synthesizing this compound is the chlorination of its parent carboxylic acid, 4-methoxy-3-nitrobenzoic acid.[2] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Causality of Reagent Choice: Thionyl chloride is preferred over other chlorinating agents like oxalyl chloride or phosphorus pentachloride for several reasons. Primarily, the byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[3] This simplifies the purification process immensely, as these gaseous byproducts can be easily removed from the reaction mixture, often driving the reaction to completion. While oxalyl chloride can be milder, it is generally more expensive, making thionyl chloride more economical for larger-scale syntheses.[3]

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-methoxy-3-nitrobenzoic acid using thionyl chloride.

Materials:

  • 4-methoxy-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Catalytic amount of N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methoxy-3-nitrobenzoic acid in anhydrous toluene.

  • Reagent Addition: Add a catalytic amount of DMF. Then, add thionyl chloride (typically 1.5 to 2.0 molar equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: After the initial effervescence subsides, heat the reaction mixture to reflux (approximately 80-110°C depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting residue is the crude this compound, which can be used directly for subsequent reactions or purified by vacuum distillation or recrystallization.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction cluster_purification Work-up & Isolation start_acid 4-Methoxy-3-nitrobenzoic Acid reaction Reflux in Anhydrous Solvent start_acid->reaction start_reagent Thionyl Chloride (SOCl₂) start_reagent->reaction start_cat DMF (catalyst) start_cat->reaction workup Removal of Excess SOCl₂ & Solvent (Vacuum) reaction->workup Cooling product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable building block due to its dual reactivity: the highly electrophilic acyl chloride and the potential for modification of the nitro group.

Role as an Acylating Agent

The primary utility of this compound is as a potent acylating agent.[4] The electron-withdrawing nature of both the nitro group and the chlorine atom on the carbonyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is harnessed to form stable amide and ester linkages, which are fundamental components of a vast number of pharmaceutical compounds.[5]

Use in the Synthesis of Bioactive Molecules

This reagent serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, related nitrobenzoyl chlorides are crucial in creating anti-cancer and anti-viral drugs.[6][7] The nitro group, while enhancing the reactivity for acylation, can also be reduced to an amine in a subsequent step. This amine can then be further functionalized, providing a strategic handle for building molecular complexity. This two-step process—acylation followed by nitro reduction—is a common and powerful strategy in medicinal chemistry.

General Reaction Pathway: Amide Formation

The reaction with a primary or secondary amine to form a benzamide is a cornerstone application. This is typically performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl byproduct.[5]

G reagent 4-Methoxy- 3-nitrobenzoyl chloride product N-Substituted 4-methoxy-3-nitrobenzamide reagent->product Nucleophilic Acyl Substitution amine Primary/Secondary Amine (R-NH₂) amine->product base Base (e.g., Et₃N) base->product HCl Scavenger

Caption: General pathway for amide synthesis using the title compound.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its hazardous properties.

  • Corrosivity: As an acyl chloride, it is corrosive and causes severe skin burns and eye damage.[8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Moisture Sensitivity: The compound reacts with water, including moisture in the air, to release corrosive hydrogen chloride gas.[1] All handling should be performed in a well-ventilated fume hood and under anhydrous conditions.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[8] Keep away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[4]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9] If swallowed, rinse the mouth but do not induce vomiting.[8]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Its IUPAC name, this compound, accurately describes its structure. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers and scientists to effectively leverage this compound in the creation of complex and valuable molecules.

References

  • PubChem. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Methylamino)-3-Nitrobenzoyl Chloride: A Versatile Chemical Compound for Pharmaceutical Applications. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Nitrobenzoyl chloride 122-04-3 wiki. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (2016). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • NIST. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzoyl chloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthesis Landscape

In the intricate world of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. 4-Methoxy-3-nitrobenzoyl chloride emerges as a key intermediate, offering a synthetically versatile scaffold for the introduction of the 4-methoxy-3-nitrophenyl moiety. The interplay of its acyl chloride, methoxy, and nitro functionalities provides a nuanced reactivity profile that, when expertly harnessed, can unlock efficient pathways to complex target molecules. This guide is crafted to provide not just a compilation of data, but a cohesive understanding of the causality behind the experimental choices and protocols associated with this compound. As we delve into its properties and applications, we aim to equip the discerning researcher with the insights necessary for predictable and successful synthetic outcomes.

Part 1: Core Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent's physical and spectroscopic properties is the bedrock of its effective application. These characteristics dictate handling, reaction setup, and purification strategies.

1.1: Key Physical and Chemical Properties

The following table summarizes the essential physicochemical data for this compound, compiled from verified chemical supplier databases and computational predictions.

PropertyValueReference(s)
CAS Number 10397-28-1
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Appearance Solid or semi-solid or lump or liquid
Melting Point Not explicitly available in searched literature
Boiling Point 357.8 ± 22.0 °C at 760 mmHg
Density Predicted, not experimentally verified
Solubility Reacts with water. Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and acetone.[1]
1.2: Spectroscopic Signature
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the three methoxy protons. The aromatic protons will appear as a complex splitting pattern due to their coupling with each other. The proton ortho to the nitro group will likely be the most downfield, followed by the proton ortho to the acyl chloride, and finally the proton ortho to the methoxy group. The methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will display eight distinct signals corresponding to the carbons in the molecule. The carbonyl carbon of the acyl chloride will be the most downfield signal. The aromatic carbons will have chemical shifts influenced by the electronic effects of the substituents. The carbon bearing the methoxy group will be significantly shielded (shifted upfield) compared to the others, while the carbon attached to the nitro group will be deshielded (shifted downfield).

  • Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups. Key expected peaks include:

    • C=O stretch (acyl chloride): A strong, sharp peak around 1770-1800 cm⁻¹.

    • Asymmetric and symmetric NO₂ stretch: Two strong peaks, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

    • C-O-C stretch (ether): A strong peak in the region of 1250-1300 cm⁻¹.

    • Aromatic C=C stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

Part 2: Reactivity, Stability, and Mechanistic Considerations

The synthetic utility of this compound is dictated by the electrophilicity of the acyl chloride, which is modulated by the electronic contributions of the methoxy and nitro groups on the aromatic ring.

2.1: The Acyl Chloride: The Epicenter of Reactivity

The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to nucleophilic attack. This is the primary site of reaction for this molecule, leading to the formation of amides, esters, and other carboxylic acid derivatives.

G 4-Methoxy-3-nitrobenzoyl_chloride 4-Methoxy-3-nitrobenzoyl_chloride Nucleophilic_Acyl_Substitution Nucleophilic_Acyl_Substitution 4-Methoxy-3-nitrobenzoyl_chloride->Nucleophilic_Acyl_Substitution undergoes Amide Amide Nucleophilic_Acyl_Substitution->Amide with Amine Ester Ester Nucleophilic_Acyl_Substitution->Ester with Alcohol

Caption: Primary reaction pathway for this compound.

Expert Insight: The reactivity of the acyl chloride is significantly enhanced by the electron-withdrawing nitro group, which destabilizes the carbonyl carbon and makes it more susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group, through its +M (mesomeric) effect, can slightly diminish this reactivity compared to a compound with only a nitro substituent. This electronic tug-of-war provides a fine-tuning mechanism for its reactivity.

2.2: Stability and Handling

This compound is a moisture-sensitive compound.[1] Exposure to water or atmospheric moisture will lead to hydrolysis, yielding the corresponding carboxylic acid and hydrochloric acid gas. This necessitates handling under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). It is also corrosive and a lachrymator, mandating the use of appropriate personal protective equipment (PPE).

Part 3: Experimental Protocols: A Guide to Best Practices

The following section provides a detailed, step-by-step protocol for a common and crucial application of this compound: the synthesis of an N-substituted amide. This protocol is designed to be a self-validating system, with explanations for each step to ensure reproducibility and success.

3.1: Synthesis of an N-Aryl-4-methoxy-3-nitrobenzamide

This protocol outlines the reaction of this compound with a primary arylamine.

Materials:

  • This compound

  • Substituted Aniline (e.g., p-anisidine)

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid solution

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow:

G start Start Dissolve amine and base in anhydrous DCM add_acyl_chloride Add this compound solution dropwise at 0°C start->add_acyl_chloride react Reaction Stir at room temperature, monitor by TLC add_acyl_chloride->react workup Workup Wash with 1M HCl, NaHCO₃, and brine react->workup dry_and_concentrate Drying & Concentration Dry with MgSO₄, filter, and evaporate solvent workup->dry_and_concentrate purify Purification Recrystallization or column chromatography dry_and_concentrate->purify end End Characterize pure amide product purify->end

Caption: A generalized workflow for the amidation of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the arylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

    • Causality: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the acyl chloride. The base is necessary to neutralize the HCl byproduct, driving the reaction to completion. Cooling the reaction mixture helps to control the initial exotherm of the reaction.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup: Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Self-Validation: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted starting material and the carboxylic acid byproduct from hydrolysis. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Part 4: Safety, Handling, and Disposal

As a reactive and corrosive compound, stringent safety measures are imperative when working with this compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles. Work in a well-ventilated chemical fume hood.[4][5]

  • Handling: Avoid inhalation of dust and vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and oxidizing agents.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted acyl chloride can be slowly quenched with a solution of sodium bicarbonate.

Conclusion

This compound is a potent and versatile chemical intermediate. Its reactivity, governed by the interplay of its functional groups, allows for the efficient synthesis of a wide range of derivatives, particularly amides and esters. A thorough understanding of its physicochemical properties, coupled with meticulous adherence to anhydrous reaction conditions and safety protocols, is the key to unlocking its full synthetic potential. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively utilize this valuable building block in their synthetic endeavors.

References

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor. Med Chem (Los Angeles), an open access journal. ISSN: 2161-0444 Volume 8(10): 273-280.
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2024). Royal Society of Chemistry.
  • N-methoxy-N,3-dimethyl-4-nitrobenzamide synthesis. (n.d.). ChemicalBook. Retrieved January 13, 2026.
  • This compound | 10397-28-1. (n.d.). Sigma-Aldrich. Retrieved January 13, 2026.
  • 4-Nitrobenzoyl chloride(122-04-3) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved January 13, 2026.
  • An In-depth Technical Guide to the Reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride with Nucleophiles. (2025). BenchChem.
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.). Retrieved January 13, 2026.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 21).
  • 4-Methoxybenzoyl chloride synthesis. (n.d.). ChemicalBook. Retrieved January 13, 2026.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018, August 6). Medicinal Chemistry.
  • p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. (n.d.).
  • 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502. (n.d.). PubChem.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.).
  • Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides
  • Preparation of 4-nitrobenzoyl chloride. (n.d.). PrepChem.com.
  • N-(3-chlorophenethyl)-4-nitrobenzamide. (n.d.). MDPI.
  • A Technical Guide to the Discovery and Historical Synthesis of 4-Nitrobenzoyl Chloride. (2025). BenchChem.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). NIH.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (2025, August 7).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • 4-Methoxybenzoyl chloride(100-07-2) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Amidation Reaction. (2023, September 24). YouTube.
  • Application Notes and Protocols for Amide Synthesis using 4-(Methylamino)-3-nitrobenzoyl chloride. (2025). BenchChem.
  • 4-Nitrobenzoyl chloride 122-04-3 wiki. (n.d.).
  • Bretherick's Handbook Of Reactive Chemical Hazards. (n.d.). VDOC.PUB.

Sources

4-Methoxy-3-nitrobenzoyl chloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxy-3-nitrobenzoyl Chloride: Properties, Synthesis, and Applications

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and fine chemical industries. Its molecular architecture, featuring a reactive acyl chloride, an electron-directing methoxy group, and a synthetically versatile nitro group, establishes it as a valuable intermediate for the construction of complex molecular targets. This guide provides a comprehensive technical overview of its physicochemical properties, validated synthesis protocols, reaction mechanisms, and critical applications, with a focus on its role in drug discovery and development. It is intended for researchers, chemists, and process scientists seeking to leverage this reagent in their synthetic endeavors.

Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a solid or semi-solid under standard conditions, and its key characteristics are summarized below.

PropertyValueSource(s)
Molecular Weight 215.59 g/mol [1][2][3]
Molecular Formula C₈H₆ClNO₄[1][2]
CAS Number 10397-28-1[1][2]
Appearance Solid, semi-solid, or lump
Purity Typically ≥95%
Storage Conditions Inert atmosphere, room temperature[2]

The structure of this compound is depicted below, highlighting the spatial relationship of its functional groups which dictates its chemical reactivity.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The primary and most reliable route to this compound is the direct chlorination of its corresponding carboxylic acid, 4-Methoxy-3-nitrobenzoic acid. This two-stage process, involving the synthesis of the precursor followed by its conversion to the acyl chloride, is a foundational workflow in organic synthesis.

Synthesis of Precursor: 4-Methoxy-3-nitrobenzoic Acid

The precursor acid is itself a valuable intermediate.[4] It is typically synthesized via the electrophilic nitration of p-anisic acid (4-methoxybenzoic acid).[4][5] The electron-donating nature of the methoxy group activates the aromatic ring and directs the incoming nitro group to the ortho position (position 3).

Experimental Protocol: Nitration of p-Anisic Acid [4][5]

  • Reaction Setup: In a 250 mL round-bottom flask suitable for aggressive reagents, cautiously add 10.0 g of p-anisic acid to 50 mL of concentrated (98%) sulfuric acid. Maintain cooling in an ice bath to manage the exothermic dissolution.

  • Nitrating Mixture Preparation: In a separate flask, prepare a nitrating mixture by carefully adding 5.0 mL of concentrated (70%) nitric acid to 10 mL of concentrated sulfuric acid, ensuring the temperature is kept below 10°C.

  • Addition: While vigorously stirring the p-anisic acid solution and maintaining a temperature below 10°C, add the nitrating mixture dropwise using a dropping funnel over 30-45 minutes. The controlled addition is critical to prevent runaway reactions and the formation of dinitrated byproducts.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, followed by 1-2 hours at room temperature to ensure the reaction proceeds to completion.

  • Work-up and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product, 4-methoxy-3-nitrobenzoic acid, will precipitate as a yellow solid.[4]

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral. The product can be further purified by recrystallization from ethanol to yield a white to light yellow crystalline powder.[4]

Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation, most often accomplished using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is frequently chosen for its cost-effectiveness and because its byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies product purification.[6]

G start 4-Methoxy-3-nitrobenzoic Acid process Chlorination Reaction in an inert solvent (e.g., Toluene) with catalytic DMF start->process reagent Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) reagent->process purification Purification: Distillation of excess SOCl₂ and solvent under vacuum process->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Chlorination with Thionyl Chloride

  • Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂). Ensure all glassware is oven-dried to prevent hydrolysis of the acyl chloride.

  • Reaction: To the flask, add 10.0 g of 4-Methoxy-3-nitrobenzoic acid and 30 mL of an inert solvent like toluene. Add a catalytic amount (2-3 drops) of N,N-dimethylformamide (DMF), which facilitates the reaction.

  • Reagent Addition: Slowly add 1.5 to 2.0 molar equivalents of thionyl chloride to the suspension.

  • Heating: Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours. The reaction is typically complete when the evolution of gas ceases and the solution becomes clear.

  • Isolation: After cooling, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude product, this compound, can be used directly or purified further by vacuum distillation if required.

Applications in Pharmaceutical and Chemical Synthesis

This compound's value lies in its ability to act as a potent acylating agent, enabling the formation of stable amide and ester bonds—a cornerstone of medicinal chemistry.[7]

Amide Bond Formation

The reaction of the acyl chloride with primary or secondary amines is a robust method for synthesizing benzamides. This reaction is fundamental in drug development, as the amide bond is a key structural motif in countless active pharmaceutical ingredients (APIs). The precursor acid has been used in the synthesis of aniline mustard analogues investigated for potential anti-tumor activity, highlighting the relevance of this scaffold in oncology research. While many related benzoyl chlorides are key intermediates in producing anticancer, antiviral, and anti-inflammatory drugs, this compound provides a unique substitution pattern for fine-tuning molecular properties.[8]

Ester Formation

Similarly, reaction with alcohols or phenols yields benzoate esters. This transformation is used to introduce the 4-methoxy-3-nitrobenzoyl moiety as a protecting group or as a key structural component in the synthesis of fine chemicals and materials.

Synthetic Versatility of the Nitro Group

The nitro group at the 3-position is not merely a passive substituent. It can be readily reduced to an amine (e.g., using catalytic hydrogenation), yielding 3-amino-4-methoxybenzoyl derivatives.[9] This opens up a new axis for synthetic diversification, allowing for subsequent reactions such as diazotization to form dyes or further acylation to build highly complex molecules.[4]

Safety, Handling, and Storage

As with all acyl chlorides, this compound must be handled with extreme care due to its reactivity and corrosive nature. The following guidelines are based on data for structurally analogous compounds.[10][11][12]

  • Hazards:

    • Corrosive: Causes severe skin burns and serious eye damage.[11][12]

    • Water Reactive: Reacts violently with water, moisture, and alcohols, liberating corrosive hydrogen chloride gas.[10][13] Containers may build up pressure if contaminated with moisture.[7]

    • Lachrymator: The vapors are irritating to the eyes and respiratory system.[10][12]

    • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Handling:

    • Always handle inside a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[11][12]

    • Use oven-dried glassware and operate under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

    • Avoid inhalation of dust or vapors.[11]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[7]

    • Keep containers tightly sealed under an inert atmosphere.[11]

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Conclusion

This compound is a synthetically powerful and versatile chemical intermediate. Its defined physicochemical properties and well-established synthesis routes make it an accessible and reliable reagent. For researchers in drug development and materials science, its trifunctional nature provides a robust platform for acylating amines and alcohols, while the nitro group offers a handle for profound downstream structural modifications. Adherence to strict safety protocols is mandatory for its handling, but when used correctly, it is an invaluable tool for advancing complex organic synthesis.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Methylamino)-3-Nitrobenzoyl Chloride: A Versatile Chemical Compound for Pharmaceutical Applications. Retrieved from [Link]

  • Google Patents. (2015). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • ChemSynthesis. (2025). 4-nitrobenzoyl chloride. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Nitrobenzoyl chloride (CAS 122-04-3). Retrieved from [Link]

  • NIST. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of 4-Methoxy-3-nitrobenzoyl chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 4-Methoxy-3-nitrobenzoyl chloride, a key intermediate in organic synthesis and drug development. The document elucidates the theoretical underpinnings of its reactivity profile, governed by the electronic interplay of the methoxy and nitro substituents. Detailed experimental protocols for its reactions with various nucleophiles, including amines, alcohols, phenols, and thiols, are presented. Furthermore, this guide offers a thorough framework for the characterization of the resulting amide, ester, and thioester products using modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this versatile building block.

Introduction: The Chemical Persona of this compound

This compound is a substituted aromatic acyl chloride that has garnered significant interest in the synthesis of complex organic molecules. Its utility stems from a synthetically advantageous arrangement of functional groups: a highly reactive acyl chloride, an electron-donating methoxy group, and an electron-withdrawing nitro group. This unique electronic architecture fine-tunes the reactivity of the acyl chloride, making it a valuable reagent for the construction of diverse molecular scaffolds, particularly in the pharmaceutical industry. A deep understanding of its reactivity with a range of nucleophiles is paramount for its effective application in multi-step syntheses.

Theoretical Framework: Unraveling the Reactivity of the Acyl Chloride

The reactivity of this compound is fundamentally governed by the electrophilicity of the carbonyl carbon. The two substituents on the aromatic ring, the methoxy and nitro groups, exert opposing electronic effects that modulate this electrophilicity.

  • The Nitro Group (-NO₂): Positioned meta to the acyl chloride, the nitro group is a potent electron-withdrawing group. It deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly in this context, it significantly enhances the electrophilicity of the carbonyl carbon through its negative inductive (-I) and mesomeric (-M) effects. This withdrawal of electron density makes the carbonyl carbon more susceptible to attack by nucleophiles.

  • The Methoxy Group (-OCH₃): Located para to the acyl chloride, the methoxy group is an electron-donating group primarily through its positive mesomeric (+M) effect, which is stronger than its negative inductive (-I) effect. This electron donation can partially counteract the electron-withdrawing effect of the nitro group. However, due to the ortho and para directing nature of the methoxy group, its electron-donating resonance effect is more pronounced at the ortho and para positions relative to itself, and thus has a less direct impact on the carbonyl carbon compared to the nitro group at the meta position.

The net result of these competing electronic effects is a highly reactive acyl chloride, primed for nucleophilic acyl substitution reactions.

digraph "Electronic_Effects" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"4-Methoxy-3-nitrobenzoyl_chloride" [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carbonyl_Carbon" [label="Electrophilic Carbonyl Carbon", fillcolor="#FBBC05", fontcolor="#202124"]; "Nitro_Group" [label="Nitro Group (-NO₂)\n(meta)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Methoxy_Group" [label="Methoxy Group (-OCH₃)\n(para)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Increased_Reactivity" [label="Enhanced Reactivity\ntowards Nucleophiles", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

"Nitro_Group" -> "Carbonyl_Carbon" [label="-I, -M Effects\n(Electron Withdrawing)"]; "Methoxy_Group" -> "Carbonyl_Carbon" [label="+M > -I Effects\n(Electron Donating)"]; "Carbonyl_Carbon" -> "Increased_Reactivity" [label="Increased Electrophilicity"]; "4-Methoxy-3-nitrobenzoyl_chloride" -> "Carbonyl_Carbon"; }

Figure 1: Influence of substituents on reactivity.


Reactions with Nucleophiles: A Practical Guide

The primary reaction pathway for this compound is nucleophilic acyl substitution. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride leaving group, yielding the acylated product.

digraph "General_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"Reactants" [label="this compound + Nucleophile (Nu-H)"]; "Intermediate" [label="Tetrahedral Intermediate", shape=ellipse]; "Products" [label="Acylated Product + HCl"];

"Reactants" -> "Intermediate" [label="Nucleophilic Attack"]; "Intermediate" -> "Products" [label="Chloride Elimination"]; }

Figure 2: General mechanism of nucleophilic acyl substitution.


Reaction with Amines: Formation of Amides

Primary and secondary amines readily react with this compound to form the corresponding N-substituted amides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol: Synthesis of N-Butyl-4-methoxy-3-nitrobenzamide

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve n-butylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reaction with Alcohols: Formation of Esters

Alcohols react with this compound to form esters. The reaction can be catalyzed by a base, such as pyridine, which also acts as a scavenger for the HCl produced.

Experimental Protocol: Synthesis of Ethyl 4-methoxy-3-nitrobenzoate

  • Preparation: To a solution of ethanol (1.5 equivalents) in anhydrous pyridine, add this compound (1.0 equivalent) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Reaction with Phenols: Formation of Phenyl Esters

Phenols, being less nucleophilic than alcohols, often require slightly more forcing conditions or the presence of a base for efficient acylation.[2]

Experimental Protocol: Synthesis of Phenyl 4-methoxy-3-nitrobenzoate

  • Preparation: In a round-bottom flask, dissolve phenol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Acyl Chloride: Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours.

  • Work-up: Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with 1 M NaOH, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Recrystallize the crude product from ethanol to afford the pure phenyl ester.

Reaction with Thiols: Formation of Thioesters

Thiols are excellent nucleophiles and react readily with this compound to produce thioesters. The reaction is typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate.

Experimental Protocol: Synthesis of S-Ethyl 4-methoxy-3-nitrobenzothioate

  • Preparation: In a flask, dissolve ethanethiol (1.1 equivalents) in anhydrous THF and cool to 0 °C.

  • Thiolate Formation: Add a base such as sodium hydride (1.1 equivalents) portion-wise and stir for 20 minutes at 0 °C.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing and Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude thioester by flash chromatography on silica gel.

Characterization of Products

The successful synthesis of the amide, ester, and thioester derivatives of this compound can be confirmed through a combination of spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for the products synthesized in the experimental protocols.

Table 1: Predicted ¹H NMR and ¹³C NMR Data

CompoundPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
N-Butyl-4-methoxy-3-nitrobenzamide ~8.2 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~6.2 (br s, 1H, NH), ~4.0 (s, 3H, OCH₃), ~3.4 (q, 2H, NCH₂), ~1.6 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)~165 (C=O), ~155 (C-OCH₃), ~140 (C-NO₂), ~135 (Ar-C), ~130 (Ar-CH), ~125 (Ar-C), ~115 (Ar-CH), ~56 (OCH₃), ~40 (NCH₂), ~31 (CH₂), ~20 (CH₂), ~14 (CH₃)
Ethyl 4-methoxy-3-nitrobenzoate ~8.3 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~4.4 (q, 2H, OCH₂), ~4.0 (s, 3H, OCH₃), ~1.4 (t, 3H, CH₃)~164 (C=O), ~155 (C-OCH₃), ~140 (C-NO₂), ~135 (Ar-C), ~130 (Ar-CH), ~125 (Ar-C), ~115 (Ar-CH), ~62 (OCH₂), ~56 (OCH₃), ~14 (CH₃)
Phenyl 4-methoxy-3-nitrobenzoate ~8.4 (s, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.5-7.2 (m, 6H, Ar-H), ~4.0 (s, 3H, OCH₃)~163 (C=O), ~155 (C-OCH₃), ~150 (Ar-C), ~140 (C-NO₂), ~135 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-C), ~122 (Ar-CH), ~115 (Ar-CH), ~56 (OCH₃)
S-Ethyl 4-methoxy-3-nitrobenzothioate ~8.2 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH₃), ~3.1 (q, 2H, SCH₂), ~1.3 (t, 3H, CH₃)~190 (C=O), ~155 (C-OCH₃), ~140 (C-NO₂), ~138 (Ar-C), ~130 (Ar-CH), ~125 (Ar-C), ~115 (Ar-CH), ~56 (OCH₃), ~24 (SCH₂), ~15 (CH₃)

Table 2: Predicted IR and Mass Spectrometry Data

CompoundPredicted IR (cm⁻¹)Predicted Mass Spectrum (m/z)
N-Butyl-4-methoxy-3-nitrobenzamide ~3300 (N-H), ~1640 (C=O, Amide I), ~1530 (N-H bend, Amide II), ~1520 & ~1350 (NO₂)M⁺, [M-C₄H₉]⁺, [M-NHC₄H₉]⁺, [ArCO]⁺
Ethyl 4-methoxy-3-nitrobenzoate ~1720 (C=O), ~1280 & ~1100 (C-O), ~1520 & ~1350 (NO₂)M⁺, [M-OC₂H₅]⁺, [ArCO]⁺
Phenyl 4-methoxy-3-nitrobenzoate ~1735 (C=O), ~1270 & ~1150 (C-O), ~1520 & ~1350 (NO₂)M⁺, [M-OC₆H₅]⁺, [ArCO]⁺
S-Ethyl 4-methoxy-3-nitrobenzothioate ~1680 (C=O), ~1520 & ~1350 (NO₂)M⁺, [M-SC₂H₅]⁺, [ArCO]⁺

Conclusion

This compound stands out as a highly versatile and reactive intermediate in organic synthesis. The electronic dichotomy of its methoxy and nitro substituents confers a well-defined reactivity profile, rendering the acyl chloride susceptible to a broad range of nucleophilic attacks. This guide has provided a detailed theoretical and practical framework for understanding and utilizing this reactivity. The experimental protocols and characterization data presented herein serve as a valuable resource for researchers in the design and execution of synthetic strategies that incorporate this important building block, ultimately facilitating the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

References

  • MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Organic Syntheses. [Link]

  • University of Calgary. (n.d.). Acylation of phenols. University of Calgary. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • NIH. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. [Link]

Sources

An In-Depth Technical Guide to the Role of 4-Methoxy-3-nitrobenzoyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Specialized Acylating Agent

In the vast arsenal of organic synthesis, acyl chlorides stand as highly reactive and indispensable reagents for the construction of C-C and C-heteroatom bonds. Among these, 4-Methoxy-3-nitrobenzoyl chloride emerges as a uniquely functionalized building block. Its structure is distinguished by three key features: a highly reactive acyl chloride group for covalent bond formation, an electron-donating methoxy group, and a powerful electron-withdrawing nitro group. This specific arrangement of functional groups makes it a valuable, albeit specialized, intermediate for synthesizing complex molecules, particularly in the realms of pharmaceutical and materials science. This guide provides an in-depth analysis of its synthesis, core reactivity, and strategic applications, offering researchers a comprehensive understanding of its synthetic potential.

Section 1: Physicochemical Profile and Safety Imperatives

Before its deployment in any synthetic campaign, a thorough understanding of the compound's properties and handling requirements is paramount. This compound is a moisture-sensitive solid that demands careful handling under anhydrous conditions to prevent hydrolysis back to its parent carboxylic acid.

PropertyValueSource
CAS Number 10397-28-1
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol N/A
Appearance Solid or semi-solid
Purity Typically ≥95%
Storage Inert atmosphere, room temperature

Safety and Handling:

As with all acyl chlorides, this compound is corrosive and reacts exothermically with water, including atmospheric moisture, to release hydrochloric acid gas.[1] The presence of the nitroaromatic moiety suggests additional toxicity concerns. Therefore, rigorous safety protocols are non-negotiable.

  • Personal Protective Equipment (PPE): Always use in a certified fume hood while wearing safety goggles, a face shield, impervious gloves, and a lab coat.

  • Handling: Handle exclusively under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous solvents.

  • Incompatibilities: Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents.[1][2][3]

  • Disposal: Quench excess reagent cautiously by slow addition to a stirred, cooled solution of sodium bicarbonate or another suitable base before disposal according to institutional guidelines.

Section 2: The Synthetic Pathway to this compound

The reliable synthesis of this compound is predicated on the availability of its precursor, 4-methoxy-3-nitrobenzoic acid. This precursor can be synthesized in high yield, making the overall pathway efficient and scalable.[4] The process is a robust, two-stage workflow involving oxidation followed by chlorination.

Stage 1: Synthesis of the Precursor, 4-Methoxy-3-nitrobenzoic Acid

The parent carboxylic acid is efficiently prepared via the oxidation of 3-nitro-4-methoxy benzyl chloride. This method has been shown to produce the acid with high purity (≥99%) and in high yield (87.2%), making it a cost-effective and reliable starting point for industrial applications.[4] The reaction typically involves heating the benzyl chloride derivative with nitric acid.[4][5]

Stage 2: Conversion to the Acyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry. The use of thionyl chloride (SOCl₂) is common due to its cost-effectiveness and the convenient removal of its byproducts (SO₂ and HCl) as gases.

Experimental Protocol: Synthesis of this compound

Objective: To convert 4-methoxy-3-nitrobenzoic acid to its corresponding acyl chloride.

Materials:

  • 4-Methoxy-3-nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)

  • Anhydrous toluene or dichloromethane (CH₂Cl₂)

Procedure:

  • Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂). Ensure the system is under a positive pressure of nitrogen or argon.

  • Charging the Flask: To the flask, add 4-methoxy-3-nitrobenzoic acid (1.0 eq) and a sufficient volume of anhydrous toluene to create a stirrable slurry.

  • Addition of Reagents: Add the catalytic amount of anhydrous DMF. Slowly add thionyl chloride (2.0-3.0 eq) to the slurry at room temperature.

  • Reaction: Gently heat the reaction mixture to reflux (for toluene, ~110°C). The solid should gradually dissolve as it is converted to the more soluble acyl chloride. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from the corrosive vapors.

  • Isolation: The resulting crude this compound, typically a solid or semi-solid, can be used directly for subsequent reactions or purified further by recrystallization from an anhydrous non-polar solvent like hexanes, if necessary.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Acyl Chloride Formation 3-nitro-4-methoxy\nbenzyl chloride 3-nitro-4-methoxy benzyl chloride Oxidation\n(Nitric Acid) Oxidation (Nitric Acid) 3-nitro-4-methoxy\nbenzyl chloride->Oxidation\n(Nitric Acid) 4-Methoxy-3-nitrobenzoic\nAcid (Precursor) 4-Methoxy-3-nitrobenzoic Acid (Precursor) Oxidation\n(Nitric Acid)->4-Methoxy-3-nitrobenzoic\nAcid (Precursor) Precursor_ref 4-Methoxy-3-nitrobenzoic Acid (Precursor) Chlorination\n(SOCl₂, cat. DMF) Chlorination (SOCl₂, cat. DMF) Precursor_ref->Chlorination\n(SOCl₂, cat. DMF) Target_Product 4-Methoxy-3-nitrobenzoyl Chloride (Product) Chlorination\n(SOCl₂, cat. DMF)->Target_Product

Caption: Workflow for the two-stage synthesis of the title compound.

Section 3: Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is governed by the interplay of its functional groups. The acyl chloride is the primary site of reaction, participating readily in nucleophilic acyl substitution .

The reactivity of the carbonyl carbon is significantly enhanced by the strong electron-withdrawing effect (-I, -M) of the adjacent nitro group, making it highly electrophilic and susceptible to attack by even weak nucleophiles. This heightened reactivity is a key advantage, often allowing for reactions to proceed under mild conditions.

Common Transformations:

  • Amide Formation: Reacts rapidly with primary and secondary amines to form stable benzamide linkages. This is one of its most important applications in medicinal chemistry for linking molecular fragments.

  • Ester Formation: Reacts with alcohols to form benzoate esters. Sterically hindered alcohols may require a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Friedel-Crafts Acylation: Can acylate electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form substituted benzophenones.

G Reagents This compound + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reagents->Intermediate Attack on C=O Product Acyl Substitution Product + HCl Intermediate->Product Collapse & Ejection of Cl-

Caption: General mechanism of nucleophilic acyl substitution.

Section 4: Strategic Applications in Complex Synthesis

While specific, named drug syntheses prominently featuring this compound are not widespread in public literature, its value as a building block can be expertly inferred. Its structure is ideally suited for creating libraries of compounds in drug discovery programs.

Role as a Versatile Linker and Scaffold: The primary role of this reagent is to serve as a "linker" that introduces a functionalized phenyl ring between two other molecular components. After coupling via an amide or ester bond, the methoxy and nitro groups serve as valuable synthetic handles for further diversification:

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine (e.g., using SnCl₂, H₂/Pd-C, or Na₂S₂O₄). This newly formed aniline is a versatile nucleophile, enabling a second wave of synthetic modifications such as sulfonylation, acylation, or reductive amination.

  • Methoxy Group Demethylation: The methoxy group can be cleaved (e.g., with BBr₃) to reveal a phenol. This phenol can then be used in ether synthesis (e.g., Williamson ether synthesis) or other phenol-specific reactions.

This multi-functionality allows for the rapid generation of analogues, a cornerstone of modern medicinal chemistry for establishing structure-activity relationships (SAR). Its use is analogous to that of other substituted nitrobenzoyl chlorides which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[6]

Section 5: Field-Proven Experimental Protocol

Protocol: Synthesis of N-phenyl-4-methoxy-3-nitrobenzamide

Objective: To demonstrate the primary acylating function of this compound in a representative amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.05 eq)

  • Anhydrous triethylamine (TEA) or pyridine (1.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0°C over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure N-phenyl-4-methoxy-3-nitrobenzamide.

Conclusion

This compound is a potent and highly functionalized acylating agent. While not a universally common reagent, its strategic value lies in its predictable reactivity and the synthetic versatility endowed by its methoxy and nitro substituents. For the discerning researcher in drug development or materials science, it represents an excellent building block for introducing a stable, diversifiable aromatic scaffold into complex molecular architectures. A firm grasp of its synthesis from high-yield precursors and its fundamental reactivity empowers chemists to effectively integrate this specialized tool into their synthetic programs, accelerating the discovery of novel chemical entities.

References

  • 4-(Methylamino)-3-Nitrobenzoyl Chloride: A Versatile Chemical Compound for Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 13, 2026, from [Link]

  • 4-Chloro-3-Nitro Benzoic Acid. (n.d.). SDI. Retrieved January 13, 2026, from [Link]

  • Preparation of 4-nitrobenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 13, 2026, from [Link]

  • Method for preparing 3-nitro-4-methoxy benzoic acid. (n.d.). Google Patents.

Sources

Introduction: Unveiling a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzoyl chloride as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis and fine chemical manufacturing, the strategic selection of intermediates is paramount to achieving efficiency, purity, and scalability. This compound emerges as a highly valuable and versatile building block. Its utility is rooted in a unique molecular architecture: a highly reactive acyl chloride functional group for facile derivatization, an electron-donating methoxy group, and an electron-withdrawing nitro group. This specific arrangement of functional groups modulates the reactivity of both the acyl chloride and the aromatic ring, providing chemists with a powerful tool for constructing complex molecular targets.

This guide provides an in-depth examination of this compound, from its fundamental physicochemical properties and synthesis to its practical application in organic synthesis, with a focus on the causality behind experimental choices and protocols.

Section 1: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a chemical intermediate begins with its physical and spectral characteristics. These data are crucial for identity confirmation, quality control, and reaction monitoring.

Physicochemical Properties

The properties of this compound are summarized below. The presence of the polar nitro group and the reactive acyl chloride moiety dictates its physical state and handling requirements.

PropertyValueSource
Molecular Formula C₈H₆ClNO₄Derived from Structure
Molecular Weight 215.59 g/mol Derived from Formula
Appearance Expected to be a yellow to light-brown crystalline solidAnalogy to similar structures[1][2]
Melting Point Not explicitly found; precursor acid melts at 192-194 °C[3][4]N/A
Solubility Soluble in aprotic organic solvents (e.g., Toluene, Dichloromethane)[5]
Reactivity Reacts violently with water and other nucleophiles (alcohols, amines)[1][6][1][6]
Spectroscopic Analysis

Spectroscopic data is essential for verifying the structure and purity of the synthesized intermediate. While a dedicated spectrum for this compound is not available in the search results, its expected spectral characteristics can be reliably predicted based on its functional groups and by analogy to similar compounds like 4-nitrobenzoyl chloride.[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the substitution pattern, and a singlet for the methoxy group protons. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the ring.

  • ¹³C NMR: The carbon NMR would feature a characteristic signal for the carbonyl carbon of the acyl chloride in the range of 165-170 ppm.[7] Signals for the aromatic carbons would be spread according to the electronic effects of the substituents, along with a peak for the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. A strong absorption band around 1770-1800 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride.[7] Additionally, strong asymmetric and symmetric stretching bands for the nitro group (NO₂) would appear around 1525 cm⁻¹ and 1350 cm⁻¹ , respectively.[7]

Section 2: Synthesis of this compound

The preparation of this compound is most effectively achieved through a two-step sequence starting from a commercially available precursor. This process is designed for high yield and purity, which are critical factors for an intermediate's utility.

Logical Workflow for Synthesis

The overall synthetic strategy involves the preparation of the carboxylic acid precursor followed by its conversion to the highly reactive acyl chloride.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acyl Chloride Formation A 3-Nitro-4-methoxy benzyl chloride B 4-Methoxy-3-nitrobenzoic acid A->B Oxidation (HNO₃) Yield: 87.2% C This compound B->C Chlorination (SOCl₂) High Yield

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoic Acid

The precursor acid is synthesized via the oxidation of 3-nitro-4-methoxy benzyl chloride. The choice of nitric acid as the oxidant is effective for this transformation, providing the target carboxylic acid in high yield and purity.

Experimental Protocol:

  • Setup: In a 500 mL four-necked reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 300 mL of 60% nitric acid solution.

  • Reaction Initiation: To the nitric acid, add the 3-nitro-4-methoxy benzyl chloride.

  • Heating: Slowly heat the mixture with continuous stirring, maintaining the internal temperature between 85-90 °C. The reaction is maintained at a pressure of 0.1 MPa.

  • Reaction Time: Continue the reaction under these conditions for 10 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture. The solid product will precipitate. Filter the mixture to collect the crude product.

  • Purification: Wash the collected solid with cold water to remove residual nitric acid and dry under vacuum. This procedure typically yields 4-Methoxy-3-nitrobenzoic acid as a white crystalline solid with a purity of ≥99.4% and a yield of 87.2%.[3]

  • Causality Insight: The use of nitric acid as an oxidizing agent is a robust method for converting benzyl chlorides to benzoic acids. The controlled temperature is crucial to prevent unwanted side reactions or degradation of the nitro-substituted aromatic ring.

Step 2: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental and critical reaction in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and highly effective method.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), place the dried 4-Methoxy-3-nitrobenzoic acid.

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂), which can also serve as the solvent. Alternatively, an inert solvent like toluene can be used.[5] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[9]

  • Reaction: Gently heat the mixture to reflux (approximately 79 °C for neat SOCl₂). The reaction progress is visually indicated by the cessation of gas evolution (HCl and SO₂).

  • Isolation: Once the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.[10][11]

  • Causality Insight: Thionyl chloride is an excellent chlorinating agent because the byproducts of the reaction (HCl and SO₂) are gaseous, which drives the reaction to completion according to Le Châtelier's principle and simplifies purification.[12] The acyl chloride product is highly moisture-sensitive and should be handled under anhydrous conditions.[1][6]

Section 3: Reactivity, Handling, and Application in Synthesis

Reactivity Profile

The synthetic utility of this compound is dominated by the high electrophilicity of the carbonyl carbon in the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

  • Reaction with Amines: Forms amides. This is its most significant application in drug development for creating amide linkages.

  • Reaction with Alcohols: Forms esters.

  • Reaction with Water: Hydrolyzes back to the parent carboxylic acid. This is an undesirable side reaction, necessitating strict anhydrous conditions during storage and use.[1][13]

The electronic nature of the ring substituents also plays a key role. The nitro group is a strong electron-withdrawing group, which further increases the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive. The methoxy group is electron-donating, which can influence regioselectivity in any further aromatic substitution reactions, though reactions at the acyl chloride are far more facile.

Safety and Handling

Acyl chlorides are hazardous reagents that require careful handling in a controlled laboratory environment.

  • Corrosivity: this compound is corrosive and will cause severe skin burns and eye damage upon contact.[14][15]

  • Moisture Sensitivity: It reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[1][6] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a face shield.[14] Work should be performed exclusively within a chemical fume hood.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from moisture and incompatible materials like bases and strong oxidizing agents.[14][16]

Core Application: Amide Bond Formation

A primary application for this intermediate is the acylation of primary and secondary amines to form substituted benzamides, a common structural motif in many active pharmaceutical ingredients (APIs).

Caption: General reaction scheme for amide synthesis.

Representative Protocol for Amidation:

  • Setup: In a dry, inert-atmosphere flask, dissolve the primary or secondary amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF). Add a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger for the HCl byproduct.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction.

  • Addition of Acyl Chloride: Dissolve the this compound in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Work-up: Quench the reaction by adding water or a dilute aqueous acid solution. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can then be purified by recrystallization or column chromatography.[17]

  • Self-Validating System: The success of the synthesis is validated by obtaining the correct spectroscopic data (NMR, IR, MS) for the final amide product and achieving a high yield, typically over 80-90% for this type of reaction.

Conclusion

This compound stands out as a strategically important intermediate for the synthesis of complex organic molecules. Its high reactivity, governed by the acyl chloride group, combined with the modulating electronic effects of the nitro and methoxy substituents, provides a reliable platform for constructing key structural motifs, particularly amide bonds. The high-yield synthetic route to its precursor, 4-Methoxy-3-nitrobenzoic acid, further enhances its appeal for scalable applications.[3] By understanding the causality behind the synthetic protocols and adhering to strict handling procedures, researchers and drug development professionals can effectively leverage this powerful building block to advance their synthetic programs.

References

  • Shanghai Amole Biotechnology Co., Ltd. (2025, September 17). This compound Price. Chemsrc.com.
  • CDH Fine Chemical. Material Safety Data Sheet (MSDS) - 4-METHOXY BENZOYL CHLORIDE.
  • BenchChem Technical Support Team. (2025, December).
  • PubChem. 4-Nitrobenzoyl chloride.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-(Methylamino)
  • CAMEO Chemicals - NOAA. 4-METHOXYBENZOYL CHLORIDE.
  • Sigma-Aldrich. 4-Methyl-3-nitrobenzoyl chloride 99%.
  • Fisher Scientific. (2023, September 21).
  • Chongqing Chemdad. Buy 4-Methyl-3-nitrobenzoyl chloride. ECHEMI.
  • TCI Chemicals.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-(Methylamino)
  • Apollo Scientific. (2022, September 16).
  • BenchChem. Identifying and removing impurities from 4-(Methylamino)-3-nitrobenzoyl chloride.
  • ChemicalBook. 4-Methoxybenzoyl chloride synthesis.
  • Thermo Fisher Scientific. (2025, December 22).
  • Chem-Impex. 4-Nitrobenzoyl chloride.
  • BenchChem. Spectroscopic Profile of 4-Nitrobenzoyl Chloride: A Technical Guide.
  • ChemicalBook. (2025, September 25). 4-Nitrobenzoyl chloride.
  • LookChem. 4-Nitrobenzoyl chloride 122-04-3 wiki.
  • PubChem. 4-Methoxy-3-nitrobenzoic acid.
  • ChemicalBook. 4-Nitrobenzoyl chloride(122-04-3) 1H NMR spectrum.
  • PrepChem.com.
  • Organic Syntheses Procedure. p-NITROBENZOYL CHLORIDE.
  • Cheméo. Chemical Properties of 4-Nitrobenzoyl chloride (CAS 122-04-3).
  • Organic Syntheses Procedure. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES.
  • Chemsrc. (2025, August 25). 4-Methoxy-3-nitrobenzoic acid | CAS#:89-41-8.
  • NIST. 4-Nitrobenzoyl chloride. NIST Chemistry WebBook.
  • ChemicalBook. 4-Methoxybenzoyl chloride(100-07-2) 1H NMR spectrum.
  • Sigma-Aldrich. 4-Methoxy-3-nitrobenzoic acid 98%.
  • ChemicalBook. m-Nitrobenzoyl chloride(121-90-4) 13C NMR spectrum.
  • Google Patents. (2016).
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
  • PrepChem.com. Synthesis of 4-methoxybenzoyl chloride.

Sources

An In-depth Technical Guide to the Electrophilicity of 4-Methoxy-3-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and electrophilicity of 4-Methoxy-3-nitrobenzoyl chloride, a key intermediate in synthetic organic chemistry. The reactivity of a substituted benzoyl chloride is a nuanced function of the electronic properties of its substituents. In this molecule, the interplay between an electron-donating methoxy group and an electron-withdrawing nitro group creates a unique electronic environment that finely tunes the reactivity of the acyl chloride functional group. This document delves into the foundational principles governing its electrophilicity, supported by a discussion of quantitative kinetic analysis and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals who utilize acylating agents in the synthesis of complex molecular architectures.

The Electronic Architecture of Substituted Benzoyl Chlorides

The electrophilicity of the carbonyl carbon is the central determinant of a benzoyl chloride's reactivity towards nucleophiles. This electrophilicity is not static; it is modulated by the substituents on the aromatic ring through a combination of inductive and resonance effects.

The Benzoyl Chloride Core: An Electrophilic Hub

The benzoyl chloride functional group is inherently reactive due to the polarization of the carbon-oxygen double bond and the presence of a good leaving group (chloride). The carbonyl carbon possesses a significant partial positive charge, making it a prime target for nucleophilic attack. The typical reaction mechanism is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate.

Dissecting the Substituent Effects

In this compound, the substituents are positioned to exert competing electronic influences on the aromatic ring and, consequently, on the reactivity of the acyl chloride.

  • The 4-Methoxy Group (-OCH₃): A Duality of Influence The methoxy group exhibits a dual electronic character. Due to the high electronegativity of the oxygen atom, it has an electron-withdrawing inductive effect (-I).[1][2] However, and more significantly, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in a strong electron-donating resonance (or mesomeric) effect (+M).[3][4] When positioned para to the point of attachment, this +M effect is maximized, increasing electron density in the ring and thereby reducing the electrophilicity of the carbonyl carbon.[3][5]

  • The 3-Nitro Group (-NO₂): A Potent Electron Sink The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects.[6] Its strong -I effect arises from the high electronegativity of the nitrogen and oxygen atoms.[2][7] Additionally, it exerts a strong -M effect, pulling electron density out of the aromatic ring through delocalization.[2][8][9] Positioned at the meta position, the -M effect does not extend to the carbon atom bearing the acyl chloride group, but its potent -I effect significantly deactivates the entire ring, which in turn enhances the electrophilicity of the carbonyl carbon.

The Net Electronic Impact

The overall electrophilicity of this compound is a result of the vector sum of these competing effects. The strong electron-withdrawing nature of the nitro group is expected to dominate, rendering the carbonyl carbon more electrophilic than in unsubstituted benzoyl chloride or 4-methoxybenzoyl chloride. However, the electron-donating +M effect of the para-methoxy group will moderate this effect, making the compound less electrophilic than 4-nitrobenzoyl chloride.[6][10][11] This fine-tuning allows for controlled reactivity in synthetic applications.

Caption: Competing electronic effects in this compound.

Quantitative Assessment of Electrophilicity

Linear free-energy relationships, particularly the Hammett equation, provide a powerful framework for quantifying the electronic influence of substituents on reaction rates.[10][12]

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

For nucleophilic attack on benzoyl chlorides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (which have positive σ values) accelerate the reaction by stabilizing the negative charge buildup in the transition state.[13][14]

SubstituentPositionσ ValueElectronic Effect
-NO₂meta+0.71Strong Electron-Withdrawing
-NO₂para+0.78Strong Electron-Withdrawing
-OCH₃meta+0.12Weak Electron-Withdrawing
-OCH₃para-0.27Strong Electron-Donating

Data sourced from established physical organic chemistry literature.

The predicted reactivity of this compound would be based on the sum of the σ values for the meta-nitro and para-methoxy groups. This algebraic sum allows for a semi-quantitative prediction of its place in a reactivity series compared to other substituted benzoyl chlorides.

Experimental Protocol: Kinetic Analysis of Alcoholysis

To empirically determine the electrophilicity of this compound, a kinetic study of its reaction with an alcohol (alcoholysis) can be performed. The rate of this reaction serves as a direct measure of the carbonyl carbon's susceptibility to nucleophilic attack.

Causality and Experimental Design

The chosen methodology follows the reaction progress by monitoring the formation of hydrochloric acid (HCl), a byproduct of the reaction. By using a large excess of the alcohol solvent, we establish pseudo-first-order reaction conditions. This simplifies the kinetic analysis, as the concentration of the alcohol remains effectively constant throughout the experiment, allowing the rate to be determined solely by the concentration of the benzoyl chloride.

Step-by-Step Methodology

Objective: To determine the pseudo-first-order rate constant (k) for the reaction of this compound with n-propanol.

Materials:

  • This compound

  • Anhydrous n-propanol

  • Anhydrous acetonitrile (for stock solution)

  • Conductivity meter and probe

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in anhydrous acetonitrile. Rationale: Acetonitrile is a non-reactive solvent that ensures the stability of the acyl chloride before the reaction is initiated.

  • System Equilibration:

    • Place a known volume (e.g., 50.0 mL) of anhydrous n-propanol into the thermostatted reaction vessel.

    • Allow the solvent to reach thermal equilibrium at the desired temperature (e.g., 25.0 °C). Rationale: Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent.

  • Reaction Initiation and Data Acquisition:

    • Place the conductivity probe into the n-propanol and begin stirring.

    • Rapidly inject a small, known volume of the benzoyl chloride stock solution (e.g., 100 μL) into the alcohol to initiate the reaction.

    • Immediately begin recording the conductivity of the solution over time. Collect data points at regular intervals (e.g., every 10 seconds) until the conductivity value stabilizes, indicating the reaction is complete. Rationale: The increase in conductivity is directly proportional to the concentration of HCl produced.

3.3. Data Analysis:

  • The pseudo-first-order rate constant (k) is determined by plotting the natural logarithm of (G∞ - Gt) versus time, where G∞ is the final (infinite) conductance and Gt is the conductance at time t.

  • The plot should yield a straight line, the slope of which is equal to -k.

  • This method provides a robust and reproducible measure of the compound's reactivity.[10]

G prep Stock Solution Prep (0.1M in ACN) init Reaction Initiation (Inject Stock Solution) prep->init equil Solvent Equilibration (n-Propanol at 25°C) equil->init acq Data Acquisition (Conductivity vs. Time) init->acq analysis Data Analysis (Plot ln(G∞ - Gt) vs. t) acq->analysis result Determine Rate Constant (k) (k = -slope) analysis->result

Caption: Experimental workflow for kinetic analysis of alcoholysis.

Synthetic Implications and Conclusion

Understanding the electrophilicity of this compound is paramount for its effective use in organic synthesis. Its modulated reactivity makes it an ideal reagent in scenarios where a highly reactive acylating agent like 4-nitrobenzoyl chloride might lead to side reactions or decomposition of sensitive substrates, while a less reactive one like 4-methoxybenzoyl chloride might require harsh conditions.[15] This compound offers a balance, enabling chemists to form amide or ester bonds with a wide range of nucleophiles under controlled conditions.

References

  • BenchChem. (2025). Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides. BenchChem Technical Support.
  • BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in 1-Iodo-2,3,4-trimethoxybenzene. BenchChem Technical Support.
  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]

  • BenchChem. (2025).
  • Graul, S. T., & Squires, R. R. (1990). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society. [Link]

  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the.... Study Prep. [Link]

  • Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

  • Dr. KP. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • ResearchGate. (2017). Methoxy gp on aromatic ring ?. [Link]

  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. [Link]

  • Contreras, R. H., et al. (1992). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems. BenchChem Technical Support.
  • Wikipedia. (2023). Hammett equation. [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

  • Bentley, T. W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules. [Link]

  • Chegg.com. (2022). Solved 3. Explain why the reaction of substituted benzoyl | Chegg.com. [Link]

  • Oxford Reference. (n.d.). Hammett equation. [Link]

  • Bluestein, B. R., & Hybl, A. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science. [Link]

  • Bentley, T. W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. MDPI. [Link]

  • BenchChem. (2025). A Comparative Performance Analysis of 4-Methoxy-3-nitrobenzoic Acid and 4-cyano-3. BenchChem Technical Support.
  • BenchChem. (2025). An In-depth Technical Guide on the Electrophilicity of 4-Nitrobenzoyl Chloride. BenchChem Technical Support.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 4-Methoxy-3-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amide Synthesis with 4-Methoxy-3-nitrobenzoyl Chloride

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its remarkable stability and capacity for hydrogen bonding are pivotal for molecular recognition at biological targets. The synthesis of amides, therefore, is a fundamental process in drug discovery and development. This compound emerges as a particularly valuable reagent in this context. The substituents on the benzoyl ring are not merely passive decorations; they are strategic elements that modulate the reactivity of the acyl chloride and impart desirable properties to the resulting amide products.

The electron-withdrawing nitro group at the meta position significantly enhances the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive towards nucleophilic attack by amines.[1] This heightened reactivity allows for facile amide bond formation under mild conditions. Concurrently, the electron-donating methoxy group at the para position can influence the electronic properties and bioavailability of the final compound.[2] This distinct substitution pattern makes this compound an attractive building block for creating libraries of N-substituted benzamides for structure-activity relationship (SAR) studies in drug discovery programs.

This guide provides a comprehensive overview of the synthesis of amides using this compound, delving into the reaction mechanism, offering detailed experimental protocols, and discussing key considerations for successful synthesis and purification.

Understanding the Reaction: The Nucleophilic Acyl Substitution Mechanism

The reaction of this compound with a primary or secondary amine to form an amide proceeds via a well-established nucleophilic acyl substitution mechanism, often conducted under Schotten-Baumann conditions .[2] This two-step addition-elimination pathway is fundamental to the chemistry of acyl chlorides.

dot digraph "Nucleophilic Acyl Substitution Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];

}

Caption: Nucleophilic acyl substitution mechanism for amide synthesis.

Step-by-Step Mechanistic Breakdown:

  • Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the amine at the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., triethylamine or aqueous hydroxide) present in the reaction mixture. This neutralization step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-4-methoxy-3-nitrobenzamide

This protocol details the synthesis of a representative amide using benzylamine as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

  • Add the this compound solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-benzyl-4-methoxy-3-nitrobenzamide.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

}

Caption: General experimental workflow for amide synthesis.

Protocol 2: Synthesis of N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide

This protocol is adapted from the synthesis of related N-phenylbenzamide derivatives and is suitable for less nucleophilic aromatic amines.[4]

Materials:

  • This compound (1.0 eq)

  • 4-Chloroaniline (1.0 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-chloroaniline (1.0 equivalent) in pyridine and cool the mixture to 0 °C.

  • Add a solution of this compound (1.0 equivalent) in a small amount of dichloromethane dropwise with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then heat at 50-60 °C for 2-4 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the combined organic layers with 1 M HCl (to remove pyridine), followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Expected Outcomes and Characterization

The following table summarizes the expected products from the reaction of this compound with different amines, along with typical characterization data that would be expected.

AmineProductExpected Yield (%)Expected Melting Point (°C)Key Spectroscopic Data (Expected)
BenzylamineN-Benzyl-4-methoxy-3-nitrobenzamide85-95130-135¹H NMR: Peaks for aromatic protons, benzylic CH₂, methoxy group, and amide NH.
AnilineN-Phenyl-4-methoxy-3-nitrobenzamide80-90155-160¹H NMR: Peaks for aromatic protons of both rings, methoxy group, and amide NH.
4-ChloroanilineN-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide75-85170-175¹H NMR: Distinct aromatic proton signals, methoxy singlet, and amide NH singlet.
Piperidine1-(4-Methoxy-3-nitrobenzoyl)piperidine90-9895-100¹H NMR: Signals for piperidine ring protons and aromatic protons, along with the methoxy singlet.

Note: Yields and melting points are estimates and can vary based on reaction scale, purity of reagents, and purification efficiency.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield 1. Insufficiently reactive amine. 2. Incomplete reaction. 3. Hydrolysis of the acyl chloride.1. Increase reaction temperature or use a more polar solvent. 2. Extend reaction time. 3. Ensure anhydrous conditions.
Formation of 4-Methoxy-3-nitrobenzoic acid Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Difficulty in Purification Presence of unreacted starting materials or by-products.Optimize the stoichiometry of reagents. Employ column chromatography for purification if recrystallization is ineffective.

Conclusion

The synthesis of amides using this compound is a robust and efficient method for accessing a diverse range of N-substituted benzamides. The electronically activated nature of this reagent allows for high-yield reactions under relatively mild conditions. By understanding the underlying nucleophilic acyl substitution mechanism and carefully controlling the experimental parameters, researchers can reliably synthesize target amide compounds for various applications in medicinal chemistry and materials science. The protocols and insights provided in this guide serve as a strong foundation for the successful implementation of this valuable synthetic transformation.

References

  • Chemistry Notes (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]

  • BYJU'S (2019). Schotten Baumann Reaction. Available at: [Link]

  • Testbook (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available at: [Link]

  • Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2007(10), 579-582. Available at: [Link]

  • Bousfield, T. W., Pearce, K. P. R., Nyamini, S. B., Angelis-Dimakis, A., & Camp, J. E. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry, 21(13), 3683-3689. Available at: [Link]

Sources

Application Note: A Detailed Experimental Protocol for Amide Synthesis via the Schotten-Baumann Reaction Using 4-Methoxy-3-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-substituted amides utilizing 4-methoxy-3-nitrobenzoyl chloride as the acylating agent via the Schotten-Baumann reaction. This reaction is a cornerstone of organic synthesis for creating a stable amide bond from an amine and an acyl chloride.[1][2][3] The protocol is specifically tailored for researchers in synthetic chemistry, medicinal chemistry, and materials science, offering a detailed, step-by-step guide from reagent preparation to product purification and characterization. We delve into the mechanistic underpinnings of the reaction, the rationale for specific procedural choices, and troubleshooting advice to ensure robust and reproducible outcomes.

Introduction: The Schotten-Baumann Reaction

First described by German chemists Carl Schotten and Eugen Baumann in the 1880s, the Schotten-Baumann reaction is a highly reliable method for acylating amines or alcohols.[3][4] The reaction typically involves the treatment of a primary or secondary amine with an acyl chloride or anhydride in the presence of a base.[1][5] This process is a nucleophilic acyl substitution reaction.[3][6]

The core of the Schotten-Baumann conditions involves a biphasic system, often an organic solvent and an aqueous solution of a base like sodium hydroxide.[1][3] The base serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][7] This neutralization drives the equilibrium towards the formation of the amide product.[7]

Our focus here is on the use of this compound, a substituted acyl chloride that can be used to introduce a methoxy- and nitro-functionalized benzoyl moiety into a target molecule. This is particularly relevant in the development of pharmaceutical intermediates and novel organic materials.

Reaction Mechanism and Rationale

The reaction proceeds through a nucleophilic addition-elimination mechanism.[6]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.[1][4][8]

  • Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[1][8]

  • Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., hydroxide ion) present in the reaction medium. This step is crucial as it also neutralizes the HCl formed, preventing the protonation of the unreacted amine.[1][2]

The use of a biphasic system is advantageous as it minimizes the hydrolysis of the reactive acyl chloride in the aqueous phase while allowing the base to efficiently neutralize the generated acid at the interface of the two layers.[3]

Materials and Reagents

It is imperative to handle all chemicals with appropriate safety precautions, including the use of a fume hood, safety glasses, gloves, and a lab coat.

Reagent/MaterialGradeSupplierNotes
This compound≥95%Major Chemical SupplierStore under inert atmosphere at room temperature. Highly reactive and corrosive.
Primary or Secondary Amine (e.g., Benzylamine)Reagent GradeMajor Chemical Supplier
Dichloromethane (DCM)AnhydrousMajor Chemical Supplier
Sodium Hydroxide (NaOH)Pellets, ACS GradeMajor Chemical Supplier
Deionized WaterIn-house
Hydrochloric Acid (HCl)1 M solutionMajor Chemical Supplier
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionIn-house
Brine (Saturated NaCl)Aqueous solutionIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeMajor Chemical Supplier
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄Major Chemical Supplier
Deuterated Solvent (e.g., CDCl₃)For NMRMajor Chemical Supplier

Physicochemical Properties of Key Reactant:

CompoundFormulaMolecular Weight ( g/mol )Physical FormCAS Number
This compoundC₈H₆ClNO₄215.59Solid10397-28-1

Detailed Experimental Protocol

This protocol describes the synthesis of N-benzyl-4-methoxy-3-nitrobenzamide as a representative example. The molar equivalents of the amine and base should be adjusted based on the specific amine used.

4.1. Reagent Preparation

  • 10% (w/v) Aqueous NaOH Solution: Carefully dissolve 10 g of NaOH pellets in 90 mL of deionized water. Allow the solution to cool to room temperature. Caution: This process is highly exothermic.

4.2. Reaction Setup and Execution

  • Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq., e.g., 1.07 g, 10 mmol) in 50 mL of dichloromethane (DCM).

  • Cooling and Base Addition: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring. Once cooled, slowly add 30 mL of the pre-prepared 10% aqueous NaOH solution (approx. 3.0 eq. of NaOH). The mixture should be stirred vigorously to ensure good mixing between the two phases.

  • Acyl Chloride Addition: In a separate beaker, dissolve this compound (1.05 eq., 2.26 g, 10.5 mmol) in 20 mL of DCM. Transfer this solution to a dropping funnel.

  • Reaction: Add the this compound solution dropwise to the vigorously stirred, cooled biphasic mixture over a period of 30-45 minutes. It is crucial to maintain the internal temperature below 10 °C during the addition. A white precipitate may form as the reaction proceeds.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue to stir vigorously for an additional 2-3 hours. The completion of the reaction can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system) by observing the disappearance of the starting amine. The absence of the pungent smell of the acyl chloride is also a good indicator.[4]

Experimental Workflow Diagram:

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Sol Dissolve Amine in DCM Mix Combine Amine & Base Cool to 0-5°C Amine_Sol->Mix Base_Sol Prepare 10% aq. NaOH Solution Base_Sol->Mix Acyl_Chloride_Sol Dissolve Acyl Chloride in DCM Addition Dropwise Addition of Acyl Chloride Acyl_Chloride_Sol->Addition Mix->Addition Stir Stir at RT for 2-3h Addition->Stir Separate Separate Layers Stir->Separate Wash Wash Organic Layer (HCl, NaHCO₃, Brine) Separate->Wash Dry Dry (MgSO₄) & Filter Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallize Product Evaporate->Purify

Sources

4-Methoxy-3-nitrobenzoyl chloride acylation of alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Acylation of Alcohols Using 4-Methoxy-3-nitrobenzoyl Chloride

Abstract

This technical guide provides a comprehensive overview of the acylation of alcohols using this compound. This reagent is a valuable tool in organic synthesis, particularly for the esterification of primary, secondary, and phenolic hydroxyl groups. The presence of both an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the aromatic ring imparts unique reactivity to the acyl chloride, making it a highly effective acylating agent. This document delves into the mechanistic underpinnings of the reaction, provides detailed, field-tested experimental protocols, offers troubleshooting advice, and outlines essential safety considerations. It is intended for researchers, chemists, and drug development professionals seeking to employ this reagent for applications such as the synthesis of pharmaceutical intermediates, the installation of protecting groups, or the creation of complex molecular architectures.

Chemical Principles and Mechanistic Insights

The Reagent: Understanding its Reactivity

This compound is a bifunctional aromatic acyl chloride. Its reactivity is governed by the electronic effects of its substituents on the electrophilicity of the carbonyl carbon.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent at the meta position significantly increases the partial positive charge on the carbonyl carbon via a powerful inductive effect. This enhances the carbon's susceptibility to nucleophilic attack, making the reagent more reactive than unsubstituted benzoyl chloride.[1][2][3]

  • Methoxy Group (-OCH₃): The methoxy group at the para position is electron-donating through resonance. While this effect slightly counteracts the electron-withdrawing nature of the nitro group and the chlorine atom, the overall reactivity is dominated by the inherent electrophilicity of the acyl chloride moiety, which is further activated by the nitro group.[4][5]

This electronic profile makes this compound a potent acylating agent, capable of reacting efficiently with a wide range of alcohols.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of an alcohol with this compound proceeds via a classic nucleophilic addition-elimination mechanism.[6][7][8]

  • Nucleophilic Attack: The reaction initiates with the attack of a lone pair of electrons from the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, leading to the formation of a transient, unstable tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, is included in the reaction mixture to neutralize the hydrochloric acid (HCl) generated in situ.[5] This prevents the protonation of the alcohol nucleophile and drives the reaction to completion.

General mechanism for the base-mediated acylation of an alcohol.

Application in Organic Synthesis

The primary application of this reaction is the formation of esters, which are critical functional groups in pharmaceuticals and fine chemicals.

  • Protecting Group Chemistry: The resulting 4-methoxy-3-nitrobenzoyl ester can serve as a robust protecting group for alcohols. The nitro group provides a handle for selective removal under reductive conditions, which are orthogonal to many other common protecting group strategies.

  • Chemoselectivity: The high reactivity of acyl chlorides allows for the acylation of sterically hindered alcohols. However, a general reactivity trend is observed: Primary Alcohols > Secondary Alcohols >> Tertiary Alcohols .[5][9] Tertiary alcohols often fail to react or undergo elimination side reactions.[10] In molecules containing both amine and hydroxyl groups, N-acylation is generally favored due to the higher nucleophilicity of amines, though selectivity can be controlled by adjusting reaction conditions like pH.[1]

Detailed Experimental Protocol

This protocol describes a general procedure for the acylation of a primary or secondary alcohol. Reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and reagents.

Materials and Reagents
Reagent/MaterialTypical Quantity (for 1 mmol alcohol)Purpose
Alcohol Substrate1.0 mmol (1.0 eq)Nucleophile
This compound1.2 mmol (1.2 eq)Acylating Agent
Triethylamine (Et₃N) or Pyridine1.5 mmol (1.5 eq)HCl Scavenger/Base
Anhydrous Dichloromethane (DCM)5 - 10 mLSolvent
Saturated aq. NaHCO₃~10 mLQuench/Wash
Brine (Saturated aq. NaCl)~10 mLWash
Anhydrous MgSO₄ or Na₂SO₄~1-2 gDrying Agent
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath-Apparatus
Experimental Workflow Diagram

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Dissolve Alcohol & Base in anhydrous DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Acyl Chloride (dropwise) B->C D 4. Stir at RT (Monitor by TLC) C->D E 5. Quench with aq. NaHCO₃ D->E Reaction Complete F 6. Separate Layers (Separatory Funnel) E->F G 7. Wash Organic Layer (Water, Brine) F->G H 8. Dry Organic Layer (e.g., MgSO₄) G->H I 9. Filter & Concentrate (Rotary Evaporator) H->I J 10. Purify Product (Column Chromatography) I->J

Standard workflow for acylation and product isolation.
Step-by-Step Procedure
  • Preparation: Ensure all glassware is oven- or flame-dried to remove moisture, which can hydrolyze the acyl chloride.[1]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous dichloromethane. Add triethylamine (1.5 eq) and stir the mixture until the alcohol is fully dissolved.

  • Addition of Acyl Chloride: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize side-product formation.[1][11] Dissolve the this compound (1.2 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred alcohol solution over 10-15 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add saturated aqueous sodium bicarbonate solution to quench any remaining acyl chloride and neutralize the triethylammonium hydrochloride salt.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer one or two more times with DCM.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.[11][12] The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on the physical properties of the resulting ester.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive acyl chloride due to hydrolysis.[1]2. Insufficient base.3. Sterically hindered alcohol (e.g., tertiary).1. Use fresh or properly stored acyl chloride. Ensure all glassware and solvents are anhydrous.[13]2. Ensure at least 1.2 equivalents of base are used.3. Consider a more forceful method or a different synthetic strategy for tertiary alcohols.
Starting Alcohol Remains 1. Insufficient acyl chloride.2. Short reaction time.1. Add a slight excess (1.1-1.2 eq) of the acyl chloride.2. Allow the reaction to stir longer, monitoring periodically by TLC.
Formation of 4-Methoxy-3-nitrobenzoic Acid Hydrolysis of the acyl chloride by adventitious water in the solvent or on glassware.Meticulously dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere.[1]
Difficult Purification The product and starting material have similar polarity.Ensure the reaction goes to completion to consume all starting material. Optimize the solvent system for column chromatography for better separation.

Safety Precautions

This compound and related reagents require careful handling.

  • Hazards: Acyl chlorides are corrosive and lachrymatory (tear-inducing).[13][14] They react violently with water and moisture, releasing corrosive HCl gas.[15] The nitro-aromatic structure suggests potential toxicity, and appropriate care should be taken.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16] All manipulations should be performed within a chemical fume hood.[13]

  • Handling: Handle the solid reagent quickly to minimize exposure to atmospheric moisture. Use anhydrous solvents and conduct the reaction under an inert atmosphere (N₂ or Ar).

  • Storage: Store this compound in a tightly sealed container in a cool, dry, dark place, away from incompatible materials like water, bases, and strong oxidizing agents.[15][16]

  • Waste Disposal: Quench any residual reagent carefully with a dilute base solution (e.g., sodium bicarbonate) before disposal according to institutional guidelines.

Conclusion

The acylation of alcohols with this compound is a reliable and high-yielding transformation that provides access to a wide array of esters. The reagent's heightened reactivity, driven by the electron-withdrawing nitro group, ensures efficient conversion of primary and secondary alcohols. By following the detailed protocols and safety guidelines presented in this document, researchers can effectively leverage this versatile reagent for the synthesis of complex molecules and intermediates in pharmaceutical and materials science research.

References

  • Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Acylation with Benzoyl Chloride.
  • Benchchem. (n.d.). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.
  • Sciencemadness.org. (2006). Removing excess Benzoyl Chloride.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Nitrobenzoyl chloride.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-Nitrobenzoyl Chloride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Benzoyl chloride, 3-nitro-.
  • Apollo Scientific. (2022). 4-Nitrobenzoyl chloride Safety Data Sheet.
  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols.
  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination.
  • Benchchem. (2025). A Comparative Performance Analysis of 4-Methoxy-3-nitrobenzoic Acid and 4-cyano-3-nitrobenzoic Acid as Synthetic Intermediates.
  • Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-.
  • Benchchem. (n.d.). Technical Support Center: Improving Selectivity in 4-Nitrobenzoyl Chloride Reactions.
  • Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2.
  • OSTI.GOV. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS.
  • Chem-Impex. (n.d.). 4-Nitrobenzoyl chloride.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 4-Nitrobenzyl Alcohol and 3-Nitrobenzyl Alcohol.
  • chemistNATE. (2022). Acid Chloride + Alcohol = Ester (Mechanism). YouTube.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 3,4,5-Trimethoxybenzoyl Chloride with Nucleophiles.
  • IIT JEE NEET. (n.d.). LUCAS TEST ALCOHOLS PRIMARY SECONDARY TERTIARY.

Sources

Synthesis of Esters from 4-Methoxy-3-nitrobenzoyl Chloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-3-nitrobenzoyl chloride is a pivotal intermediate in organic synthesis, valued for its trifunctional molecular architecture. The presence of a highly reactive acyl chloride group, an electron-withdrawing nitro group, and an electron-donating methoxy group provides a versatile platform for the synthesis of a diverse range of downstream targets, including pharmaceuticals, agrochemicals, and advanced materials.[1] The esters derived from this compound are of particular interest due to their potential biological activities and their utility as precursors for further chemical transformations.[2]

This comprehensive guide provides detailed protocols and expert insights into the preparation of esters from this compound. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanisms, experimental setup, purification techniques, and analytical characterization.

Mechanistic Insights: The Acylation of Alcohols

The synthesis of esters from this compound and an alcohol proceeds via a nucleophilic acyl substitution reaction.[3][4][5] This reaction is highly efficient due to the high reactivity of the acyl chloride.[3]

The reaction mechanism can be described in the following key steps:

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride.[4][5][6] This initial addition forms a tetrahedral intermediate.[7]

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[4][5][6]

  • Deprotonation: The resulting protonated ester is then deprotonated, typically by a weak base present in the reaction mixture or during the work-up, to yield the final ester product and hydrochloric acid (HCl) as a byproduct.[6][7]

The reaction is typically vigorous and exothermic, often proceeding rapidly even at room temperature.[4][5][8] To neutralize the HCl byproduct, which can potentially lead to side reactions or degradation of acid-sensitive products, a base such as pyridine or triethylamine is often added to the reaction mixture.[7][9][10]


// Reactants RCOCl [label=<

This compound
Ar-COCl
]; ROH [label=<
Alcohol
R'-OH
];

// Intermediates and Products Intermediate [label=<

Tetrahedral Intermediate
[Ar-C(O⁻)(Cl)(O⁺HR')]
]; Product [label=<
Ester
Ar-COOR'
]; HCl [label="HCl"]; Base [label="Base (e.g., Pyridine)"]; Salt [label="[Base-H]⁺Cl⁻"];

// Workflow RCOCl -> Intermediate [label="1. Nucleophilic Attack by R'-OH"]; ROH -> Intermediate; Intermediate -> Product [label="2. Elimination of Cl⁻"]; Product -> Product [label="3. Deprotonation"]; Base -> Salt [label="Neutralization"]; HCl -> Salt;

}

Nucleophilic Acyl Substitution Mechanism.

Experimental Protocols

PART A: Safety Precautions

Working with this compound and other acyl chlorides requires strict adherence to safety protocols due to their corrosive and moisture-sensitive nature.[11][12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][15]

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[11][13]

  • Moisture Sensitivity: Acyl chlorides react with moisture to produce HCl gas.[13] Ensure all glassware is thoroughly dried, and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Incompatible Materials: Avoid contact with water, strong bases, and alcohols, except under controlled reaction conditions.[11][16]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]

PART B: General Protocol for Ester Synthesis

This protocol provides a general method for the synthesis of an ester from this compound and a primary or secondary alcohol.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )CAS Number
This compoundC₈H₆ClNO₄215.5950868-80-9
Alcohol (e.g., Ethanol)C₂H₅OH46.0764-17-5
PyridineC₅H₅N79.10110-86-1
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Saturated Sodium Bicarbonate (aq)NaHCO₃84.01144-55-8
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Alcohol and Base: To the stirred solution, add the desired alcohol (1.1 eq) followed by the dropwise addition of pyridine (1.2 eq). The addition of pyridine may cause a slight exotherm. Maintain the reaction temperature at 0 °C using an ice bath.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Work-up:

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.[17]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.[18]


// Nodes A [label="1. Dissolve 4-Methoxy-3-nitrobenzoyl\nchloride in anhydrous DCM under N₂"]; B [label="2. Add alcohol (1.1 eq) followed by\ndropwise addition of pyridine (1.2 eq) at 0 °C"]; C [label="3. Stir at room temperature and\nmonitor reaction by TLC"]; D [label="4. Quench with water and perform\naqueous work-up"]; E [label="5. Dry organic layer and\nconcentrate under reduced pressure"]; F [label="6. Purify the crude ester by\ncolumn chromatography or recrystallization"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }

Ester Synthesis Workflow.

Characterization of the Ester Product

The identity and purity of the synthesized ester should be confirmed using a combination of spectroscopic and analytical techniques.

TechniquePurposeExpected Observations
¹H NMR To determine the proton environment and confirm the structure.Appearance of new signals corresponding to the alkyl group of the alcohol and a downfield shift of the aromatic protons.
¹³C NMR To determine the carbon skeleton of the molecule.Presence of a carbonyl carbon signal around 165-175 ppm and signals for the new alkyl group.[19]
FT-IR To identify functional groups.A strong C=O stretching band for the ester at ~1720 cm⁻¹ and the disappearance of the broad O-H stretch from the alcohol. C-O stretching bands will also be present.[20]
Mass Spectrometry To determine the molecular weight and fragmentation pattern.The molecular ion peak corresponding to the calculated mass of the ester.[20][21]
Melting Point To assess the purity of a solid product.A sharp and defined melting point range.

For example, for Methyl 4-methoxy-3-nitrobenzoate (CAS: 40757-20-8), the expected molecular formula is C₉H₉NO₅ with a molecular weight of 211.17 g/mol .[22][23]

Conclusion

The synthesis of esters from this compound is a robust and versatile reaction that provides access to a wide array of functionalized molecules. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently prepare these valuable compounds for their specific applications in drug discovery and materials science. The use of appropriate analytical techniques is crucial for the verification of the structure and purity of the final products.

References

  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols. A Level Chemistry. [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. [Link]

  • Janssens, T., et al. (n.d.). An efficient and catalyst-free procedure for the condensation of acyl chlorides and alcohols using continuous flow. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with alcohols to form esters. [Link]

  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • ResearchGate. (2021, January 19). Work up of ester?. [Link]

  • American Chemical Society. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. [Link]

  • IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]

  • American Chemical Society. (2025, August 10). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. [Link]

  • Google Patents. (n.d.).
  • Unknown. (n.d.). Fischer Esterification. [Link]

  • PubChemLite. (n.d.). Methyl 4-methoxy-3-nitrobenzoate (C9H9NO5). [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid.
  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • JoVE. (2025, May 22). Video: Acid Halides to Esters: Alcoholysis. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterisations, Lipid Lowering Activity and Antibacterial Activities of Some Benzoyl Ester Substituted Embelin Derivatives. [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • YouTube. (2025, January 24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid. [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. [Link]

  • MST.edu. (n.d.). Aromatic Nitro Compounds. [Link]

  • MedCrave online. (2020, February 21). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. [Link]

  • ResearchGate. (n.d.). A variety of methods for the synthesis of benzyl esters. [Link]

  • Unknown. (2025, August 5). Synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes. [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. [Link]

  • YouTube. (2021, April 13). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. [Link]

  • PubChem. (n.d.). 4-Nitrobenzoyl chloride. [Link]

  • Unknown. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

Sources

The Strategic Role of 4-Methoxy-3-nitrobenzoyl Chloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic applications of 4-Methoxy-3-nitrobenzoyl chloride in medicinal chemistry. We will delve into the chemical rationale for its use, provide detailed experimental protocols, and highlight its role as a key intermediate in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors.

Introduction: A Building Block of Strategic Importance

This compound is an aromatic acyl chloride characterized by a benzoyl chloride core substituted with a methoxy group at the 4-position and a nitro group at the 3-position. This specific substitution pattern imparts a unique combination of reactivity and electronic properties, making it a valuable reagent in the synthesis of complex, biologically active molecules.

The highly reactive acyl chloride functional group allows for efficient acylation of nucleophiles such as amines and alcohols to form stable amide and ester bonds, respectively. These linkages are fundamental components of a vast array of pharmaceuticals. The methoxy group, being an electron-donating group, can influence the overall electronic environment of the molecule and provide a handle for metabolic transformations. Conversely, the strongly electron-withdrawing nitro group serves multiple strategic purposes: it can act as a key pharmacophore, a precursor for an amino group via reduction, and it influences the reactivity of the aromatic ring.

PropertyValue
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Appearance Typically a yellow or off-white solid
Reactivity Highly reactive towards nucleophiles; moisture-sensitive
Key Functional Groups Acyl chloride, Nitro group, Methoxy group

Core Application: Synthesis of Bioactive Amides

The primary application of this compound in medicinal chemistry is as an acylating agent for the synthesis of amides. The resulting N-substituted benzamides are a common scaffold in numerous drug candidates and approved medicines. The Schotten-Baumann reaction is a classical and reliable method for this transformation, typically involving the reaction of the acyl chloride with an amine in the presence of a base.

The following diagram illustrates the general workflow for the synthesis of a bioactive amide using this compound.

G cluster_synthesis Synthesis of this compound cluster_acylation Amide Bond Formation BenzoicAcid 4-Methoxy-3-nitrobenzoic acid BenzoylChloride This compound BenzoicAcid->BenzoylChloride Chlorination ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) ChlorinatingAgent->BenzoylChloride BenzoylChloride_ref This compound Amine Primary or Secondary Amine (Bioactive Scaffold) Amide N-substituted-4-methoxy-3-nitrobenzamide (Drug Precursor) Amine->Amide Base Base (e.g., Triethylamine, Pyridine) Base->Amide Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Amide BenzoylChloride_ref->Amide Acylation

General workflow for amide synthesis.

Case Study: Intermediate in the Synthesis of Kinase Inhibitors

A significant application of the 4-methoxy-3-nitrobenzoyl scaffold is in the development of kinase inhibitors for oncology. While direct public-domain examples for the benzoyl chloride are scarce, its precursor, 4-Methoxy-3-nitrobenzoic acid, is a known intermediate in the synthesis of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, such as Quizartinib (AC220)[1][2]. FLT3 is a critical target in acute myeloid leukemia (AML)[2].

The synthesis of such inhibitors often involves the coupling of a substituted aniline with the 4-methoxy-3-nitrobenzoyl moiety. To achieve this efficiently, the carboxylic acid is typically activated to a more reactive species, with the acyl chloride being a prime candidate.

Rationale for Use in FLT3 Inhibitor Synthesis

The 4-methoxy-3-nitrobenzoyl group in this context serves several crucial functions:

  • Scaffold for Further Functionalization: It provides a rigid core to which other pharmacophoric groups can be attached.

  • Precursor to an Aminobenzamide: The nitro group can be readily reduced to an amine. This newly formed amino group can then be further elaborated, for instance, by forming a urea linkage, which is a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain.

  • Modulation of Physicochemical Properties: The methoxy group can help to fine-tune the solubility, lipophilicity, and metabolic stability of the final compound.

The following diagram illustrates a plausible synthetic pathway for a key intermediate in the synthesis of FLT3 inhibitors.

G start 4-Methoxy-3-nitrobenzoic acid acyl_chloride This compound start->acyl_chloride  SOCl₂ or (COCl)₂ amide N-(substituted phenyl)-4-methoxy- 3-nitrobenzamide acyl_chloride->amide  Acylation aniline Substituted Aniline (e.g., aminophenyl-thiazole) aniline->amide reduced_amide N-(substituted phenyl)-3-amino- 4-methoxybenzamide amide->reduced_amide  Reduction (e.g., Fe/NH₄Cl, H₂/Pd-C) final_inhibitor FLT3 Kinase Inhibitor (e.g., Quizartinib precursor) reduced_amide->final_inhibitor  Further Elaboration

Synthetic pathway to a FLT3 inhibitor precursor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 4-Methoxy-3-nitrobenzoic acid to its corresponding acyl chloride. This is a standard procedure for activating a carboxylic acid for subsequent acylation reactions.

Materials:

  • 4-Methoxy-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Methoxy-3-nitrobenzoic acid (1 equivalent) in anhydrous DCM or toluene.

  • Add a catalytic amount (1-2 drops) of DMF to the suspension.

  • Slowly add thionyl chloride (2-3 equivalents) or oxalyl chloride (1.5-2 equivalents) to the stirred suspension at room temperature. Caution: This reaction evolves toxic gases (HCl, SO₂, CO, CO₂) and should be performed in a well-ventilated fume hood.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (40-80°C depending on the solvent and chlorinating agent) and maintain for 1-3 hours, or until the reaction is complete (monitor by the cessation of gas evolution and the dissolution of the solid starting material).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator. The resulting crude this compound is often a yellow solid or oil and can be used in the next step without further purification.

Protocol 2: Synthesis of an N-Aryl-4-methoxy-3-nitrobenzamide

This protocol details the acylation of an aromatic amine with the in-situ prepared or purified this compound.

Materials:

  • This compound (from Protocol 1)

  • Aromatic amine (e.g., 4-amino-N-methyl-2-pyridone) (1 equivalent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base such as Triethylamine (TEA) or Pyridine (1.2-1.5 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • In a round-bottom flask, dissolve the aromatic amine (1 equivalent) and the base (1.2-1.5 equivalents) in an anhydrous solvent (DCM or THF) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude or purified this compound (1-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the layers. If DCM was used, the organic layer is the bottom layer. If THF was used, an extraction with a solvent like ethyl acetate may be necessary.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-aryl-4-methoxy-3-nitrobenzamide.

Amine Substrate ExampleAcylating AgentTypical Yield (%)
Aniline4-Nitrobenzoyl chloride85-95[3]
Substituted Anilines4-Nitrobenzoyl chloride80-90[3]
Various Amines4-Methoxybenzoyl chloride>80[4]

Note: Yields are representative for similar acylation reactions and may vary depending on the specific substrates and reaction conditions.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is moisture-sensitive and will hydrolyze to the corresponding carboxylic acid. As an acyl chloride, it is corrosive and a lachrymator. The nitro group also adds to its potential toxicity. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its trifunctional nature—an acylating group, an electron-donating methoxy group, and a versatile nitro group—provides chemists with a powerful tool for the synthesis of complex and biologically active molecules. The protocols and rationale presented herein are intended to equip researchers with the foundational knowledge to effectively utilize this reagent in their drug discovery and development programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-(Methylamino)-3-Nitrobenzoyl Chloride: A Versatile Chemical Compound for Pharmaceutical Applications.
  • Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816.

  • Zarrinkar, P. P., et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984–2992.
  • BenchChem. (n.d.). A Comparative Performance Analysis of 4-Methoxy-3-nitrobenzoic Acid and 4-cyano-3-nitrobenzoic acid.
  • Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride. Retrieved from [Link]

  • Beilstein Journals. (2023). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Retrieved from [Link]

  • MDPI. (2023). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Acylation of Aniline with 4-Methoxy-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the acylation of aniline with 4-methoxy-3-nitrobenzoyl chloride, a reaction of significant interest in the synthesis of complex organic molecules and pharmaceutical intermediates. The resulting product, N-(phenyl)-4-methoxy-3-nitrobenzamide, serves as a valuable scaffold in medicinal chemistry. This guide delves into the underlying chemical principles of the reaction, offers a detailed, step-by-step experimental protocol, and outlines methods for the robust characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge and practical insights to successfully and safely perform this synthesis.

Introduction

The formation of an amide bond via the acylation of an amine is a cornerstone of organic synthesis.[1] This reaction is particularly crucial in the construction of biologically active molecules, where the amide linkage is a prevalent structural motif. The specific acylation of aniline with this compound brings together a simple aromatic amine with a more complex, functionalized acylating agent. The methoxy and nitro groups on the benzoyl chloride moiety offer opportunities for further chemical modification, making the resulting amide a versatile intermediate for drug discovery and development. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic nitrogen of aniline attacks the electrophilic carbonyl carbon of the acid chloride.[2][3]

Core Concepts: The Schotten-Baumann Reaction

The acylation of aniline with an acyl chloride is typically carried out under Schotten-Baumann conditions.[2][3] This method involves the use of an aqueous base, such as sodium hydroxide, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[4] The neutralization is critical as it prevents the protonation of the unreacted aniline, which would otherwise render it non-nucleophilic and halt the reaction.[4] The reaction is often performed in a two-phase system, with the organic reactants in a non-polar solvent and the base in the aqueous phase.[5]

Experimental Protocol

This section details a reliable protocol for the acylation of aniline with this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
AnilineC₆H₅NH₂93.131.0 mmol, 93.1 mgFreshly distilled if necessary
This compoundC₈H₆ClNO₄215.591.0 mmol, 215.6 mgHighly sensitive to moisture
Dichloromethane (DCM)CH₂Cl₂84.9320 mLAnhydrous
10% Aqueous Sodium Hydroxide (NaOH)NaOH40.0010 mLFreshly prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededFor drying
Step-by-Step Procedure
  • Preparation of the Amine Solution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 mmol, 93.1 mg) in anhydrous dichloromethane (10 mL).

  • Reaction Setup: Place the flask in an ice-water bath and begin stirring.

  • Addition of Base: Slowly add the 10% aqueous sodium hydroxide solution (10 mL) to the stirred aniline solution.

  • Addition of Acyl Chloride: In a separate, dry vial, dissolve this compound (1.0 mmol, 215.6 mg) in anhydrous dichloromethane (10 mL). Transfer this solution to a dropping funnel.

  • Reaction Execution: Add the this compound solution dropwise to the biphasic aniline mixture over a period of 15-20 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(phenyl)-4-methoxy-3-nitrobenzamide.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[6]

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, as both aniline and acyl chlorides are toxic and volatile.[7][8]

  • Handling Reagents: this compound is corrosive and moisture-sensitive.[9][10] Handle it with care and in a dry environment. Aniline can be absorbed through the skin and is toxic.[7] Avoid direct contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_amine Dissolve Aniline in DCM mix Combine Aniline Solution and NaOH Solution in Flask prep_amine->mix prep_acyl Dissolve 4-Methoxy-3-nitrobenzoyl chloride in DCM add_acyl Dropwise Addition of Acyl Chloride Solution (0-5 °C) prep_acyl->add_acyl prep_base Prepare 10% aq. NaOH Solution prep_base->mix mix->add_acyl stir Stir at Room Temp. (1-2 hours) add_acyl->stir monitor Monitor by TLC stir->monitor separate Separate Organic Layer monitor->separate wash Wash with HCl, NaHCO₃, and Brine separate->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Sources

Application Note: Strategic Solvent Selection for Reactions with 4-Methoxy-3-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Solvent

4-Methoxy-3-nitrobenzoyl chloride is a highly valuable substituted benzoyl chloride, featuring a reactive acyl chloride moiety for nucleophilic acyl substitution, an electron-donating methoxy group, and a strong electron-withdrawing nitro group. This electronic arrangement makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, rendering it a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] However, this heightened reactivity also presents a significant challenge: the compound is highly sensitive to its environment.

The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction kinetics, selectivity, and ultimately, the yield and purity of the final product. An inappropriate solvent can lead to unwanted side reactions, decomposition of the starting material, or complete reaction failure. This guide provides a comprehensive framework for selecting the optimal solvent system for reactions involving this compound, grounded in mechanistic principles and practical laboratory experience.

Physicochemical Profile of this compound

Understanding the inherent properties of the reagent is the first step in selecting a compatible solvent. It is a solid at room temperature and is highly reactive with protic substances.

PropertyValueSource
CAS Number 10397-28-1
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Appearance Solid or semi-solid
Storage Inert atmosphere, room temperature
Reactivity Reacts with water, alcohols, amines, and strong bases.[1][3]N/A

The Mechanistic Influence of Solvents

Reactions with this compound predominantly proceed via a nucleophilic acyl substitution mechanism. The solvent's role extends beyond simply solvating the reactants; it can influence the stability of the reactants, intermediates, and transition states.

  • Aprotic Solvents (Recommended): These are the solvents of choice as they do not possess acidic protons and therefore do not react with the acyl chloride.

    • Polar Aprotic (e.g., DCM, CH₃CN): These solvents are generally preferred. Their polarity aids in dissolving the acyl chloride and many nucleophiles. They can effectively solvate the charged tetrahedral intermediate, stabilizing the transition state and accelerating the reaction rate.

    • Nonpolar Aprotic (e.g., Toluene, Hexane): These can be used, particularly for reactions like Friedel-Crafts acylation where non-coordinating solvents are essential.[4] However, the solubility of polar nucleophiles may be limited.

  • Protic Solvents (Not Recommended): Solvents with acidic protons, such as water, alcohols, and primary or secondary amines, are nucleophilic themselves and will readily react with the acyl chloride to form the corresponding carboxylic acid, ester, or amide, consuming the starting material in a non-productive pathway.[1][5][6]

Solvent Selection Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent based on the intended chemical transformation.

SolventSelection start Start: Identify Reaction Type reaction_type What is the nucleophile? start->reaction_type amine Amidation (R-NH₂) reaction_type->amine Amine alcohol Esterification (R-OH) reaction_type->alcohol Alcohol/Phenol aromatic Friedel-Crafts (Arene) reaction_type->aromatic Aromatic Ring other Other Nucleophile reaction_type->other Other dcm DCM, Chloroform, THF + Tertiary Amine Base amine->dcm toluene Toluene, Dioxane + Tertiary Amine Base alcohol->toluene cs2 CS₂, Nitrobenzene, DCM (Strictly Anhydrous) aromatic->cs2 aprotic Consider Polar Aprotic: DCM, Acetonitrile other->aprotic caution Caution: Protic solvents (alcohols, water) will react! dcm->caution toluene->caution cs2->caution aprotic->caution

Caption: Decision tree for solvent selection.

Solvent Suitability Reference Table

This table provides a quick reference for common laboratory solvents and their suitability for reactions with this compound.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability & Rationale
Dichloromethane (DCM) Polar Aprotic9.140Highly Recommended. Excellent solvating power for the acyl chloride and a wide range of nucleophiles. Its low boiling point simplifies removal post-reaction.
Chloroform Polar Aprotic4.861Recommended. Similar to DCM, good general-purpose solvent for these reactions.
Acetonitrile (ACN) Polar Aprotic37.582Recommended. Its high polarity is excellent for dissolving polar reactants and stabilizing charged intermediates.[7]
Toluene Nonpolar Aprotic2.4111Recommended. Useful for reactions requiring higher temperatures. Good for dissolving nonpolar substrates.
Tetrahydrofuran (THF) Polar Aprotic (Coordinating)7.666Use with Caution. Generally suitable, but must be anhydrous and free of peroxides. Can coordinate with Lewis acids.
1,4-Dioxane Polar Aprotic (Coordinating)2.2101Use with Caution. Similar to THF, but with a higher boiling point. Must be anhydrous and peroxide-free.
Diethyl Ether Nonpolar Aprotic (Coordinating)4.335Use with Caution. Low boiling point and moderate solvating power. May react vigorously in the presence of trace metal salts.[3][8][9]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Use with Caution. Can react with acyl chlorides to form a Vilsmeier-Haack reagent. This can be a desired outcome for some syntheses, but an unwanted side reaction in others.
Water, Methanol, Ethanol ProticHigh65-100Not Recommended. These solvents are nucleophilic and will react directly and rapidly with the acyl chloride, leading to hydrolysis or alcoholysis.[5][6][10]
Pyridine Basic12.4115Not Recommended as a primary solvent. While often used in stoichiometric or catalytic amounts as a base to neutralize HCl,[11] using it as the bulk solvent can lead to the formation of a reactive acylpyridinium salt and potential side reactions.

Experimental Protocols

General Precaution: All reactions involving this compound must be conducted in a well-ventilated fume hood using oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis from atmospheric moisture.[1][12]

Protocol 1: Synthesis of an Amide via Reaction with Benzylamine

This protocol details a standard amidation reaction in dichloromethane, a preferred polar aprotic solvent.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve the solid. A concentration of 0.1-0.5 M is typical.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the amine.

  • Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Add the amine/TEA solution dropwise to the stirred acyl chloride solution at 0 °C over 15-30 minutes. The triethylamine acts as a base to scavenge the HCl byproduct, preventing the formation of benzylammonium hydrochloride salt.

  • Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).

  • Quenching & Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA and benzylamine), saturated NaHCO₃ (to neutralize any remaining acid), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of a Phenyl Ester via Reaction with Phenol

This protocol describes an esterification reaction, which is often slower than amidation and may require gentle heating. Toluene is chosen as a higher-boiling aprotic solvent.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and phenol (1.1 eq).

  • Dissolution: Add anhydrous toluene to dissolve the reactants.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the mixture. Pyridine serves as both a base to neutralize HCl and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[11]

  • Heating: Heat the reaction mixture to 50-60 °C. The less nucleophilic phenol requires thermal energy to react at a reasonable rate.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic phase sequentially with water, 1 M copper (II) sulfate solution (to remove pyridine), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude ester by column chromatography or recrystallization.

Visualizing the Core Reaction Mechanism

The fundamental transformation in most reactions with this compound is nucleophilic acyl substitution. A polar aprotic solvent helps to stabilize the key tetrahedral intermediate.

Caption: General Nucleophilic Acyl Substitution Mechanism.

References

  • Parsania, P. H., Patel, J. P., & Adroja, P. P. (n.d.). Synthesis of substituted benzoyl chlorides. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. (2026, January 6). The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. Retrieved from [Link]

  • Efficient and catalyst-free condensation of acyl chlorides and alcohols using continuous flow. (n.d.). Efficient and catalyst-free condensation of acyl chlorides and alcohols using continuous flow. Retrieved from [Link]

  • Kevill, D. N., & Foss, F. D. (1977). Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile. Journal of the American Chemical Society, 99(22), 7344–7348. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2021, April 4). 195 CHM2211 Problem Solving Predicting Products of Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). p-Anisoyl chloride. Retrieved from [Link]

Sources

base selection for 4-Methoxy-3-nitrobenzoyl chloride reactions

Safety Precaution: this compound is a corrosive and moisture-sensitive solid. All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the acyl chloride. [8][17]

This protocol describes a general procedure for the acylation of a primary or secondary amine, where the base primarily acts as an acid scavenger.

  • Objective: To synthesize an amide using a standard or non-nucleophilic base.

  • Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (1.0 eq)

    • Triethylamine (TEA) or DIPEA (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 eq) and TEA or DIPEA (1.2 eq) in anhydrous DCM.

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes. A white precipitate (triethylammonium chloride or diisopropylethylammonium chloride) will typically form. [9][10] 4. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove any acidic impurities), and brine.

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

    • Purification: Purify the crude product by recrystallization or column chromatography as needed.

This protocol is suitable for the esterification of an alcohol, which often requires nucleophilic catalysis for an efficient reaction rate.

  • Objective: To synthesize an ester using a nucleophilic catalyst.

  • Materials:

    • This compound (1.1 eq)

    • Alcohol or Phenol (1.0 eq)

    • Triethylamine (TEA) (1.5 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add the alcohol (1.0 eq), TEA (1.5 eq), and DMAP (0.1 eq). Dissolve these in anhydrous DCM.

    • Cooling: Cool the mixture to 0 °C in an ice-water bath.

    • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours, or until TLC analysis indicates the consumption of the starting alcohol.

    • Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purification: The resulting crude ester can be purified by flash column chromatography on silica gel.

Troubleshooting Guide
ProblemProbable Cause(s) Related to BaseRecommended Solution(s)
Low or No Yield 1. Moisture Contamination: Hydrolysis of the acyl chloride.<[8]br>2. Insufficient Basicity: The base is too weak (e.g., pKaH too low) to effectively scavenge HCl.3. Nucleophile Protonation: The amine/alcohol starting material is protonated and non-reactive.1. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.2. Switch to a stronger base (e.g., from pyridine to TEA).3. Use a slight excess (1.1-1.2 eq) of the base.
Formation of Side Products 1. Base as Nucleophile: The base (e.g., TEA) attacks the acyl chloride.2. Over-acylation: For substrates with multiple nucleophilic sites.<[11]br>3. Anhydride Formation: The acylammonium intermediate reacts with carboxylate (from hydrolysis). [8]1. Switch to a non-nucleophilic, sterically hindered base like DIPEA.2. Use slow, dropwise addition of the acyl chloride at low temperature (0 °C) to control reactivity.3. Maintain strictly anhydrous conditions and a low reaction temperature.
Unreacted Starting Nucleophile 1. Insufficient Base: Not enough base to neutralize all the generated HCl.2. Sluggish Reaction: The nucleophile is weak (e.g., a hindered alcohol) and requires catalysis.1. Increase the stoichiometry of the base to 1.2-1.5 equivalents.2. For alcohols/phenols, add a catalytic amount of DMAP (5-10 mol%). For amines, ensure the chosen base is strong enough.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. BYJU'S. [Link]

  • ChemEurope. (n.d.). Schotten-Baumann reaction. chemeurope.com. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Physics Wallah. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • ChemTube3D. (n.d.). Pyridine - Nucleophilic Catalyst. ChemTube3D. [Link]

  • Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol? Chemistry Stack Exchange. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. RSC Publishing. [Link]

  • ResearchGate. (2025, August 9). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2014, July 31). Steric Hindrance and Brønsted Basicity. Chemistry Stack Exchange. [Link]

  • Khan Academy. (n.d.). Stabilization of a conjugate base: solvation. Khan Academy. [Link]

  • University of Rochester. (n.d.). pKa Values of Common Bases. University of Rochester. [Link]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Study.com. [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • Scribd. (n.d.). Organic Base Strength Guide. Scribd. [Link]

  • ChemTalk. (n.d.). Steric Hindrance. ChemTalk. [Link]

  • ResearchGate. (2025, August 10). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. ResearchGate. [Link]

  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Added amines lead to competing reactions of PhCOCl to give anilides. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Chemistry LibreTexts. [Link]

  • Jasperse, (n.d.). Reactions of Amines. Personal Website. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Organic-Chemistry.org. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]

  • ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]

  • Chemguide. (n.d.). The Friedel-Crafts acylation of benzene. Chemguide. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • ResearchGate. (2025, August 6). Acylation of nitrobenzene and substituted nitrobenzenes by benzoyl chloride using GaClx- and GaAlClx-grafted meporous Si-MCM-41 catalysts. ResearchGate. [Link]

Troubleshooting & Optimization

Technical Support Center: Minimizing Hydrolysis of 4-Methoxy-3-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for handling 4-Methoxy-3-nitrobenzoyl chloride, a crucial reagent in organic synthesis. As a highly reactive acyl chloride, its efficacy is often compromised by hydrolysis.[1][2] This resource offers practical, field-tested solutions to minimize this unwanted side reaction, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Low Yield of Acylated Product, Presence of Carboxylic Acid Impurity

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of 4-methoxy-3-nitrobenzoic acid alongside your desired product.

  • The isolated yield of your ester or amide is substantially lower than expected.

Root Cause Analysis: The primary culprit is the premature hydrolysis of this compound. Acyl chlorides are highly susceptible to reaction with water, which converts them back to the less reactive carboxylic acid.[3][4] This water can originate from various sources, including solvents, reagents, glassware, and even atmospheric moisture.[5][6]

Solutions:

Corrective Action Scientific Rationale
Rigorous Drying of Solvents and Reagents Use high-purity, anhydrous solvents. It is critical to employ solvents with minimal water content.[6] Consider using freshly distilled solvents or those packaged under an inert atmosphere. For reagents like amines or alcohols, ensure they are anhydrous.
Inert Atmosphere Technique Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.[7] Use techniques like a Schlenk line or a glovebox for handling the acyl chloride.[6]
Flame-Drying Glassware Before setting up the reaction, flame-dry all glassware under a vacuum or a stream of inert gas to remove any adsorbed water.
Controlled Reagent Addition Add the this compound solution slowly to the reaction mixture, preferably at a low temperature (e.g., 0 °C). This helps to control the exothermic nature of the acylation and can reduce the rate of hydrolysis.[4]
Issue 2: Reaction Fails to Initiate or Proceeds Sluggishly

Symptoms:

  • TLC monitoring shows no significant consumption of the starting materials even after a prolonged reaction time.

  • The reaction stalls at partial conversion.

Root Cause Analysis: Besides the hydrolysis of the acyl chloride, a sluggish reaction can be due to the deactivation of the nucleophile. The hydrolysis of this compound produces hydrochloric acid (HCl) as a byproduct.[3] If not neutralized, this acid can protonate your nucleophile (especially amines), rendering it non-nucleophilic and halting the desired acylation.

Solutions:

Corrective Action Scientific Rationale
Use of a Non-Nucleophilic Base Incorporate a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into the reaction mixture. This base will scavenge the HCl produced, preventing the protonation of your nucleophile.[8][9]
Employ Pyridine as a Base and Catalyst Pyridine can serve as both a base to neutralize HCl and a nucleophilic catalyst.[10][11][12] It can react with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the primary nucleophile.[10][13][14]
Verify Reagent Quality Ensure the this compound has not degraded during storage. A pungent, acidic smell is an indicator of hydrolysis.[15] Use a fresh, properly stored batch if degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its stability?

A1: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container in a cool, dry environment, preferably within a desiccator to protect it from atmospheric moisture.[15] Storing under an inert atmosphere like nitrogen or argon can further extend its shelf life.[7]

Q2: What is the visual appearance of high-quality this compound?

A2: High-purity this compound is typically a solid. Any significant discoloration or a strong, sharp odor of HCl suggests that the compound has undergone hydrolysis and may not be suitable for use.

Q3: Are there alternative reaction setups to minimize hydrolysis, especially in aqueous conditions?

A3: Yes, the Schotten-Baumann reaction condition is specifically designed for acylations in the presence of water.[4] This method utilizes a two-phase system, typically an organic solvent (like dichloromethane) and an aqueous solution of a base (like sodium hydroxide). The acyl chloride remains primarily in the organic phase, limiting its contact with water, while the base in the aqueous phase neutralizes the generated HCl.[4]

Q4: Can the electronic properties of this compound influence its susceptibility to hydrolysis?

A4: Yes. The electron-withdrawing nitro group and the electron-donating methoxy group on the benzoyl chloride ring influence the electrophilicity of the carbonyl carbon. While electron-withdrawing groups generally increase reactivity, the overall substitution pattern affects the hydrolysis rate. It is important to consider these electronic effects when designing your reaction conditions.

Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Anhydrous Acylation of an Amine

This protocol outlines the key steps for the acylation of a primary or secondary amine, emphasizing the exclusion of moisture.

Materials:

  • This compound

  • Amine (anhydrous)

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septa and needles

Procedure:

  • Setup: Assemble the flame-dried flask under a positive pressure of inert gas.

  • Reagent Preparation: In the flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: In a separate flame-dried flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Transfer this solution to the stirred amine solution via a cannula or syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Diagrams
Hydrolysis Pathway of this compound

Hydrolysis AcylChloride 4-Methoxy-3-nitrobenzoyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate CarboxylicAcid 4-Methoxy-3-nitrobenzoic acid (Product of Hydrolysis) Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: The mechanism of hydrolysis of this compound.

Troubleshooting Workflow for Minimizing Hydrolysis

Troubleshooting Start Low Yield or Incomplete Reaction CheckMoisture Suspect Hydrolysis? Start->CheckMoisture ImplementAnhydrous Implement Anhydrous Techniques: - Dry Solvents/Reagents - Inert Atmosphere - Flame-Dried Glassware CheckMoisture->ImplementAnhydrous Yes CheckBase Is a Base Present? CheckMoisture->CheckBase No ImplementAnhydrous->CheckBase AddBase Add Non-Nucleophilic Base (e.g., TEA) or Pyridine CheckBase->AddBase No RecheckReaction Monitor Reaction Progress CheckBase->RecheckReaction Yes AddBase->RecheckReaction Success Successful Acylation RecheckReaction->Success

Caption: A logical workflow for troubleshooting common issues in acylation reactions.

References

  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu. Available from: [Link]

  • What is the role of pyridine in the acetylations of alcohols? (2023, July 7). Reddit. Available from: [Link]

  • What is the role of pyridine in the acylation reaction of amines? (2020, October 9). Brainly.in. Available from: [Link]

  • What are the roles of pyridine and DCM in the acylation of an alcohol? (2016, February 7). Chemistry Stack Exchange. Available from: [Link]

  • Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22). Available from: [Link]

  • AS/A-level - Acylation (Acyl Chlorides). (2021, June 27). Tuttee Academy. Available from: [Link]

  • Chemistry of Acid Halides. (2024, September 30). LibreTexts Chemistry. Available from: [Link]

  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2025, May 28). Yufeng. Available from: [Link]

  • Acyl chloride. Wikipedia. Available from: [Link]

  • Acid chlorides | Organic Chemistry II Class Notes. Fiveable. Available from: [Link]

  • How to stop hydrolysis of an acyl chloride in aquous solution? (2018, August 6). ResearchGate. Available from: [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. Available from: [Link]

  • 4-Nitrobenzoyl chloride | C7H4ClNO3. PubChem. Available from: [Link]

  • Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. Available from: [Link]

  • p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. Available from: [Link]

  • Which benzoyl chloride undergoes hydrolysis faster in water? (2024, June 6). Reddit. Available from: [Link]

  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024, May 11). ResearchGate. Available from: [Link]

  • Process for producing nitrobenzoyl chloride. Google Patents.
  • (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2025, August 9). ResearchGate. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-Methoxy-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to identify, mitigate, and resolve issues related to impurities and reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, focusing on the identification and management of common impurities.

Issue 1: The final product is off-color (e.g., dark yellow, brown, or black).

Question: My this compound is much darker than the expected pale yellow solid. What is causing this discoloration, and how can I fix it?

Answer:

Discoloration is a common indicator of impurities. The likely culprits are residual nitro compounds from preceding synthetic steps or degradation products. The synthesis of the precursor, 4-Methoxy-3-nitrobenzoic acid, involves the nitration of 4-methoxybenzoic acid (p-anisic acid).[1] If this reaction is not carefully controlled, side products can form and carry through to the final product.

Probable Causes & Solutions:

  • Incomplete Nitration or Over-Nitration: The nitration of 4-methoxybenzoic acid can sometimes lead to the formation of dinitro-isomers or leave unreacted starting material. These compounds can lead to colored impurities in the final product.

    • Solution: Ensure precise temperature control (typically between 5-15°C) during the nitration step to minimize the formation of byproducts.[1] Purification of the 4-Methoxy-3-nitrobenzoic acid intermediate by recrystallization before converting it to the acid chloride is highly recommended.

  • Degradation During Chlorination: The reaction of 4-Methoxy-3-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be exothermic.[2] Overheating can lead to decomposition and the formation of colored, tarry substances.

    • Solution: The reaction should be performed at a controlled temperature. If using thionyl chloride, refluxing is common, but excessive heating should be avoided.[3] Adding the chlorinating agent portion-wise can help manage the reaction's exothermicity.

  • Impure Reagents: The purity of the starting materials and reagents, especially the chlorinating agent, is crucial. Impure reagents can introduce color and unwanted side reactions.

    • Solution: Use high-purity starting materials and freshly distilled thionyl chloride for the best results.

Issue 2: Low yield of this compound.

Question: I am consistently getting a low yield of my desired product. What are the potential reasons, and how can I improve it?

Answer:

Low yields can be attributed to several factors, from incomplete reactions to product loss during workup and purification.

Probable Causes & Solutions:

  • Incomplete Reaction: The conversion of the carboxylic acid to the acid chloride may not have gone to completion.

    • Solution: Ensure a slight excess of the chlorinating agent is used. After the initial reaction, heating the mixture under reflux can help drive the reaction to completion. The evolution of gaseous byproducts like SO₂ and HCl also helps to push the equilibrium towards the product.[3][4]

  • Hydrolysis of the Product: this compound is an acyl chloride and is therefore highly susceptible to hydrolysis.[5] Exposure to moisture in the air or in solvents will convert it back to the starting carboxylic acid, 4-Methoxy-3-nitrobenzoic acid.

    • Solution: All glassware must be thoroughly dried before use. The reaction should be carried out under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Loss During Workup: The product can be lost during the removal of the excess chlorinating agent and during purification.

    • Solution: Excess thionyl chloride is typically removed by distillation. Care must be taken to avoid co-distillation of the product. Purification by vacuum distillation is often employed for acyl chlorides.[6] Ensure the distillation is performed at the correct temperature and pressure to minimize product loss.

Issue 3: The product contains unreacted 4-Methoxy-3-nitrobenzoic acid.

Question: My final product analysis (e.g., by NMR or IR spectroscopy) shows the presence of the starting carboxylic acid. How can I remove it?

Answer:

The presence of the starting carboxylic acid is a very common impurity and is often due to either an incomplete reaction or accidental hydrolysis of the product.

Probable Causes & Solutions:

  • Incomplete Chlorination: The reaction may not have been allowed to proceed to completion.

    • Solution: As mentioned previously, using a slight excess of the chlorinating agent and ensuring a sufficient reaction time and temperature are crucial.

  • Hydrolysis during Storage or Handling: Exposure to atmospheric moisture is a frequent cause of hydrolysis.[5]

    • Solution: Store the final product in a tightly sealed container, preferably in a desiccator or under an inert atmosphere. Handle the product quickly to minimize exposure to air.

Purification Strategy:

If your product is contaminated with the starting carboxylic acid, purification can be achieved through the following methods:

  • Recrystallization: This is a common and effective method for purifying solid acyl chlorides. A suitable solvent is one in which the acid chloride is soluble at high temperatures but sparingly soluble at low temperatures, while the carboxylic acid impurity has different solubility characteristics. Solvents like carbon tetrachloride or ligroin have been used for similar compounds.

  • Vacuum Distillation: For liquid or low-melting solid acyl chlorides, vacuum distillation is an excellent purification method.[6] The less volatile carboxylic acid will remain in the distillation flask.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted 4-Methoxy-3-nitrobenzoic acid: Due to incomplete reaction or hydrolysis of the product.

  • Isomeric Nitro Compounds: Arising from the initial nitration of 4-methoxybenzoic acid. The primary route for synthesis is the electrophilic nitration of p-anisic acid (4-methoxybenzoic acid).[1] While the methoxy group strongly directs ortho- to itself, small amounts of other isomers may form.

  • Residual Chlorinating Agent and its Byproducts: For example, if thionyl chloride is used, residual SOCl₂ may be present.[2]

  • Solvents: Residual solvents from the reaction or purification steps.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂ when using thionyl chloride).[2] For a more quantitative assessment, you can take small aliquots of the reaction mixture (being careful to quench them appropriately, for example, with an anhydrous alcohol to form the ester) and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: What is the role of a catalyst like DMF in this reaction?

A3: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the conversion of carboxylic acids to acyl chlorides using thionyl chloride or oxalyl chloride.[3][7] DMF reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent acylating agent.[3]

Q4: What are the safety precautions I should take when working with thionyl chloride?

A4: Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to release toxic gases (HCl and SO₂).[2][8] Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all glassware is dry to prevent a violent reaction.

Experimental Workflow and Data

Synthetic Pathway and Impurity Formation

The synthesis of this compound typically involves two main steps: the nitration of 4-methoxybenzoic acid and the subsequent chlorination of the resulting 4-Methoxy-3-nitrobenzoic acid.

Synthesis_and_Impurities A 4-Methoxybenzoic Acid B Nitration (HNO3, H2SO4) A->B C 4-Methoxy-3-nitrobenzoic Acid A->C Incomplete Reaction B->C imp1 Isomeric Nitro-compounds B->imp1 Side Reaction D Chlorination (SOCl2) C->D imp2 Unreacted 4-Methoxybenzoic Acid C->imp2 Incomplete Reaction E This compound D->E imp4 Degradation Products D->imp4 High Temperature imp3 Hydrolysis Product (4-Methoxy-3-nitrobenzoic Acid) E->imp3 Hydrolysis (Moisture)

Caption: Synthetic pathway and common points of impurity formation.

Table 1: Common Impurities and their Characteristics
ImpurityFormation PathwayIdentification MethodMitigation Strategy
4-Methoxy-3-nitrobenzoic acidIncomplete chlorination or hydrolysis of the product.NMR, IR, HPLCUse excess chlorinating agent, ensure anhydrous conditions, purify by recrystallization or vacuum distillation.
Isomeric Nitro-compoundsSide reactions during the nitration of 4-methoxybenzoic acid.[9]HPLC, GC-MSControl nitration temperature, purify the intermediate carboxylic acid.
Degradation ProductsThermal decomposition during chlorination.HPLC, GC-MSControl reaction temperature, use a catalyst (e.g., DMF) to allow for milder conditions.
Residual SolventsTrapped in the product after purification.NMR, GC-MSDry the final product under vacuum.
Protocol: Purification of this compound by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally.

  • Solvent Selection: In a fume hood, place a small amount of the impure product in a test tube. Add a few drops of a potential solvent (e.g., hexane, carbon tetrachloride, or a mixture of ethyl acetate and hexane). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a dry flask, add the impure this compound and the chosen recrystallization solvent. Heat the mixture gently with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should begin. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Ensure the filtration apparatus is dry.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. Store the final product in a desiccator.

References

  • Top Tutors. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?. r/AdvancedOrganic. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.
  • ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Yields with 4-Methoxy-3-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Methoxy-3-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive reagent. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you optimize your reaction yields and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound is a highly reactive acylating agent due to a combination of structural features. The acyl chloride is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.[1] This reactivity is significantly enhanced by the presence of a strong electron-withdrawing nitro group (-NO₂) ortho to the methoxy group and meta to the carbonyl. This group increases the electrophilicity of the carbonyl carbon, making it more reactive than standard benzoyl chlorides.[2][3] The methoxy group (-OCH₃), while electron-donating, has a lesser influence on the immediate reactivity of the acyl chloride compared to the powerful nitro group.

Q2: What is the most common cause of low yield in reactions involving this reagent?

A2: The most prevalent cause of low yield is the hydrolysis of the acyl chloride to its corresponding carboxylic acid, 4-methoxy-3-nitrobenzoic acid.[3][4] This reagent is extremely sensitive to moisture.[5][6][7] The presence of even trace amounts of water in the solvents, reagents, or glassware can lead to rapid degradation of the starting material into the far less reactive carboxylic acid, thereby halting the desired reaction and reducing the yield.

Q3: How should I handle and store this compound to prevent degradation?

A3: Due to its moisture sensitivity, this reagent requires careful handling under anhydrous and inert conditions.[4][8]

  • Storage: Store the reagent in a tightly sealed container, preferably in a desiccator or a glovebox, under an inert atmosphere like nitrogen or argon.[4][9] Cool, dry conditions (2-8°C) are recommended to maintain its stability.[9]

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[10] Use oven-dried or flame-dried glassware cooled under an inert atmosphere. Solvents and other reagents must be rigorously dried before use.[3][11] When dispensing, do so quickly and under a blanket of inert gas to minimize exposure to atmospheric moisture.[4][8]

Q4: What are the primary side products I should be aware of?

A4: Besides the hydrolysis product (4-methoxy-3-nitrobenzoic acid), other potential side products depend on the reaction type. In reactions with substrates containing multiple nucleophilic sites (e.g., amino alcohols), over-acylation or di-acylation can occur.[3] At elevated temperatures, self-condensation to form an anhydride is a possibility.[4] If the solvent is not completely inert (e.g., an alcohol used as a solvent instead of a reagent), it can react to form an ester byproduct.[12]

Q5: Which solvents and bases are recommended for reactions with this acyl chloride?

A5: The choice of solvent is critical for success.

  • Solvents: Anhydrous aprotic solvents are essential. Dichloromethane (DCM), tetrahydrofuran (THF), chloroform, and toluene are common and effective choices.[3][6][13] Avoid protic solvents like water or alcohols unless they are the intended nucleophile.[13]

  • Bases: A non-nucleophilic base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[14][15] This prevents the protonation of amine nucleophiles, which would render them unreactive.[13] Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices.[13] Pyridine can also be used, sometimes serving as both a base and a solvent.[6]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during reactions with this compound.

General Issues (Applicable to All Reactions)
Problem: Low or No Conversion of Starting Material

Your reaction does not proceed, and analysis (TLC, LC-MS) shows primarily unreacted starting materials.

Potential Cause Underlying Rationale Recommended Solution
Inactive Nucleophile The nucleophile (amine, alcohol) may be protonated and deactivated by trace acid or the HCl byproduct. This is common with weak nucleophiles.Add a non-nucleophilic base like triethylamine or DIPEA (1.5-2.0 equivalents) to the reaction mixture to scavenge HCl as it forms.[13]
Insufficient Temperature The activation energy for the reaction is not being met, especially if the nucleophile is sterically hindered or electronically poor.After the initial addition at a low temperature (e.g., 0°C), allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating (40-50°C) may be required. Monitor carefully by TLC to avoid decomposition.[13]
Poor Reagent Quality The this compound may have degraded due to improper storage, or the nucleophile may be of low purity.Use a fresh bottle of the acyl chloride or purify the existing stock if degradation is suspected. Ensure the nucleophile is pure and dry.
Problem: Formation of 4-Methoxy-3-nitrobenzoic Acid as the Major Product

Your primary isolated product is the carboxylic acid, not the desired amide or ester.

Potential Cause Underlying Rationale Recommended Solution
Moisture Contamination The acyl chloride is highly moisture-sensitive and has preferentially reacted with water instead of your nucleophile.[3][5]Rigorous Anhydrous Technique is Essential. • Oven-dry all glassware ( >120°C for several hours) and cool under vacuum or an inert gas stream.• Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled over a suitable drying agent.• Dry other liquid reagents and ensure solid reagents are anhydrous.• Conduct the entire reaction under an inert atmosphere (Nitrogen or Argon).[3][4]
Troubleshooting Specific Reactions
Amidation Reactions (Amide Synthesis)

Problem: Low Yield of the Desired Amide

  • Causality: Besides hydrolysis, low yields in amidation often stem from the basicity of the amine. The HCl byproduct can protonate the starting amine, forming an unreactive ammonium salt.

  • Solution:

    • Stoichiometry of Base: Always use at least one equivalent of a tertiary amine base (e.g., TEA, DIPEA) for every equivalent of HCl produced. Using a slight excess (1.2-1.5 eq) is often beneficial to drive the reaction to completion.[13]

    • Order of Addition: Add the base to the solution of your primary/secondary amine before the dropwise addition of the acyl chloride solution. This ensures a scavenger is immediately available.

    • Temperature Control: The reaction between an amine and an acyl chloride is often highly exothermic.[] Start the reaction at 0°C to control the rate and prevent side reactions. Add the acyl chloride solution slowly and dropwise to maintain a low concentration of the electrophile.[2][3]

Esterification Reactions (Ester Synthesis)

Problem: Low Yield of the Desired Ester, Especially with Hindered Alcohols

  • Causality: Alcohols are generally less nucleophilic than amines.[2] Sterically hindered alcohols (secondary, tertiary) react much slower, allowing the competing hydrolysis reaction to dominate if any moisture is present.

  • Solution:

    • Enhanced Basic Conditions: For less reactive alcohols, pyridine is often used as both the base and solvent, as it can also act as a nucleophilic catalyst. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[17]

    • Alternative Methods: If direct acylation fails, consider converting the parent carboxylic acid (4-methoxy-3-nitrobenzoic acid) to the ester using coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which are more tolerant of difficult substrates.[]

Friedel-Crafts Acylation

Problem: Reaction Fails or Gives Very Low Yield

  • Causality: Friedel-Crafts reactions are notoriously sensitive and have several limitations. The strong electron-withdrawing nitro group on the this compound deactivates it, making the formation of the necessary acylium ion more difficult.[11][18] Furthermore, the reaction fails with deactivated aromatic substrates (e.g., nitrobenzene).[18] The Lewis acid catalyst (e.g., AlCl₃) is also extremely moisture-sensitive.[11]

  • Solution:

    • Substrate Choice: This reaction will only work with activated or neutral aromatic rings (e.g., toluene, anisole, benzene). Do not attempt with deactivated rings.[11]

    • Catalyst Stoichiometry: For acylations, more than a stoichiometric amount of the Lewis acid catalyst is often required because the product ketone coordinates with the catalyst, deactivating it.[18][19] Use at least 1.1 - 1.5 equivalents of high-purity, anhydrous AlCl₃.[11]

    • Strict Anhydrous Conditions: This cannot be overstated. All reagents, solvents, and equipment must be scrupulously dry.[11]

    • Temperature and Addition: Premix the acyl chloride and Lewis acid at a low temperature (0°C) to form the electrophilic complex before slowly adding the aromatic substrate.[11]

Section 3: Protocols and Methodologies

The following protocols are generalized and may require optimization for your specific substrate. Adherence to safety protocols is mandatory.[5][20]

Mandatory Safety Precautions

This compound is a corrosive and moisture-sensitive solid.[10][21] It can cause severe skin burns and eye damage.[21][20][22] Always handle this chemical in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or a face shield.[10][21]

Protocol 1: General Procedure for the Synthesis of an Amide

This protocol describes the acylation of a primary or secondary amine.

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas (Nitrogen or Argon).

  • Reagent Setup: In the flask, dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).[13]

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Transfer this solution to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes, ensuring the internal temperature does not exceed 10°C.[2][3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.[13]

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to remove any hydrolyzed acid), and finally with brine.[13]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude amide.[23]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[13][23]

Protocol 2: General Work-up and Purification Strategy

A robust work-up is critical for isolating a pure product.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add water or a saturated aqueous solution of NaHCO₃ to quench any unreacted acyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. If your product is soluble in a common organic solvent (e.g., DCM, Ethyl Acetate), extract the aqueous layer 2-3 times with this solvent.

  • Aqueous Washes:

    • Combine the organic extracts.

    • Wash with dilute acid (e.g., 1 M HCl) to remove basic impurities like amines.[23]

    • Wash with saturated NaHCO₃ solution to remove acidic impurities, primarily the 4-methoxy-3-nitrobenzoic acid.[23]

    • Wash with brine to remove the bulk of the dissolved water from the organic phase.[23]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification:

    • Recrystallization: If the product is a solid, dissolve the crude material in a minimum amount of a hot solvent and allow it to cool slowly.[4][23]

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify using silica gel chromatography.[23] A gradient of ethyl acetate in hexanes is a common starting point for the mobile phase.

Section 4: Visual Guides and Data

Diagrams

Moisture_Sensitive_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase (In Fume Hood) glassware Oven-Dry Glassware (>120°C, >4h) cool Cool Under Inert Gas/Vacuum glassware->cool 1 setup Assemble Apparatus Under N2/Ar cool->setup 2. Transfer to Hood solvents Add Anhydrous Solvents & Reagents setup->solvents cool_rxn Cool to 0°C solvents->cool_rxn addition Slow, Dropwise Addition of Acyl Chloride cool_rxn->addition react Stir at RT (Monitor by TLC) addition->react

// Nodes start [label="Low Yield or\nNo Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; check_hydrolysis [label="Is 4-Methoxy-3-nitrobenzoic\nAcid the Main Product?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sm [label="Are Starting Materials\nLargely Unconsumed?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Hydrolysis Path hydrolysis_yes [label="YES"]; hydrolysis_no [label="NO"]; hydrolysis_cause [label="Cause: Moisture Contamination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis_solution [label="Solution:\n• Use Rigorous Anhydrous Technique\n• Dry All Solvents & Glassware\n• Use Inert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Starting Material Path sm_yes [label="YES"]; sm_no [label="NO (Complex Mixture)"]; sm_cause [label="Cause: Inactive Nucleophile\nor Low Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sm_solution [label="Solution:\n• Add Non-Nucleophilic Base (TEA)\n• Allow to Warm to RT / Gentle Heat\n• Check Reagent Purity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Complex Mixture Path complex_cause [label="Cause: Side Reactions\n(Over-acylation, Decomposition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; complex_solution [label="Solution:\n• Lower Reaction Temperature\n• Use Slower Rate of Addition\n• Check Stoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_hydrolysis; check_hydrolysis -> hydrolysis_cause [label="YES"]; hydrolysis_cause -> hydrolysis_solution; check_hydrolysis -> check_sm [label="NO"]; check_sm -> sm_cause [label="YES"]; sm_cause -> sm_solution; check_sm -> complex_cause [label="NO"]; complex_cause -> complex_solution; } enddot Caption: Decision tree for troubleshooting low reaction yield.

Data Tables

Table 1: Recommended Solvents and Bases

CategoryReagentRationaleTo Avoid
Solvents Dichloromethane (DCM)Inert, good solubility for many organics, easy to remove.[6]Water, Alcohols
Tetrahydrofuran (THF)Good alternative to DCM, slightly more polar.[6]Protic Solvents
TolueneUseful for higher temperature reactions.DMSO, DMF (can react with acyl chlorides)
Bases Triethylamine (TEA)Effective HCl scavenger, inexpensive.[13]Primary/Secondary Amines
DIPEAMore sterically hindered, good for sensitive substrates.[13]Hydroxides, Carbonates (aqueous bases)
PyridineCan act as solvent and nucleophilic catalyst.[6]Nucleophilic bases if they can compete

Section 5: References

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. r/AdvancedOrganic. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

  • LookChem. (n.d.). 4-Nitrobenzoyl chloride 122-04-3 wiki. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 2-Methoxy-4-nitrobenzoyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddit. (2024). Amide from carboxylic acid synthesis. r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). p-Nitrobenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing nitrobenzoyl chloride. Retrieved from

  • Google Patents. (n.d.). Esterification of nitrobenzoic acids. Retrieved from

  • Chemguide. (n.d.). THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. Retrieved from [Link]

  • NIST. (n.d.). 4-Nitrobenzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Removing Unreacted 4-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 4-methoxy-3-nitrobenzoic acid. As a Senior Application Scientist, I understand that efficiently removing unreacted starting materials is critical for achieving high purity in multi-step syntheses. This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter when 4-methoxy-3-nitrobenzoic acid is your unreacted starting material. We will explore the chemical principles behind the purification strategies and provide detailed, field-proven protocols.

FAQ 1: What are the key properties of 4-methoxy-3-nitrobenzoic acid that I can leverage for its removal?

Answer: Understanding the physicochemical properties of 4-methoxy-3-nitrobenzoic acid is the foundation for designing an effective purification strategy. Its unique structure, featuring a carboxylic acid, a nitro group, and a methoxy group, dictates its behavior.

The most critical feature is the carboxylic acid group . This functional group is acidic, with a predicted pKa of approximately 3.85[1]. The presence of the electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to benzoic acid or 4-methoxybenzoic acid[2][3]. This acidity is the primary handle for separation. By treating a solution with a mild base, you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[4] Most neutral organic molecules will not react and will remain in the organic phase.

Secondly, its solubility profile is a key consideration. While the acid itself has limited solubility in water, it is soluble in organic solvents like ethers and alcohols, particularly when heated.[5][6] Conversely, its salt form is highly soluble in water and poorly soluble in non-polar organic solvents.[4] This dramatic difference in solubility between the protonated (acid) and deprotonated (salt) forms is the cornerstone of acid-base extraction.[4][7]

Finally, it is a crystalline solid with a distinct melting point of 192-194 °C[8]. This makes recrystallization a viable method for purification, especially for removing impurities with different solubility characteristics at varying temperatures.[5][9]

Key Physicochemical Properties Summary
PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₈H₇NO₅[10]-
Molecular Weight 197.14 g/mol [10]Used for stoichiometric calculations.
pKa ~3.85 (Predicted)[1]Sufficiently acidic to be deprotonated by weak bases like NaHCO₃.
Appearance Light yellow crystalline powder[1]Allows for visual tracking during filtration/crystallization.
Melting Point 192-194 °C[8]A sharp melting point range indicates high purity.
Solubility (Acid Form) Soluble in hot ethanol[5][9]; generally soluble in organic solvents.Allows dissolution in organic phase for reactions and extractions.
Solubility (Salt Form) Soluble in water.[4]Key property for removal using aqueous basic washes.
FAQ 2: My desired product is neutral. What is the most direct method to remove the unreacted acid?

Answer: For separating an acidic starting material like 4-methoxy-3-nitrobenzoic acid from a neutral product, acid-base extraction is the most efficient and scalable method.[7][11] This liquid-liquid extraction technique leverages the differential solubility of the acid and its corresponding salt.[4]

The core principle is to wash your organic reaction mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The base deprotonates the carboxylic acid, converting it into its sodium salt. This salt is ionic and therefore preferentially dissolves in the aqueous layer, while your neutral organic product remains in the organic layer.[6][11] The two layers are then separated.

We recommend using a weak base like sodium bicarbonate because it is strong enough to deprotonate the carboxylic acid (pKa ~3.85) but not so strong that it would cause unwanted side reactions with sensitive functional groups (e.g., hydrolysis of an ester) in your desired product.[7]

Workflow for Acid-Base Extraction

cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Reaction Mixture (Product + Unreacted Acid) in Organic Solvent (e.g., EtOAc, DCM) B Add Saturated Aq. NaHCO₃ & Shake in Separatory Funnel A->B C Separate Layers B->C D Organic Layer: Neutral Product C->D Organic G Aqueous Layer: Sodium 4-methoxy-3-nitrobenzoate C->G Aqueous E Wash with Brine, Dry (Na₂SO₄), Filter, Evaporate Solvent D->E F Purified Neutral Product E->F H Acidify with HCl (aq) until pH ~2 G->H I Recovered Starting Material (Precipitates out) H->I

Caption: Workflow for removing acidic starting material from a neutral product.

Detailed Protocol: Acid-Base Extraction

A detailed, step-by-step methodology for this workflow is provided in the Protocols section at the end of this guide.

Troubleshooting Extraction
  • An Emulsion Forms: If a thick, inseparable layer forms between the organic and aqueous phases, this is an emulsion. To break it up, try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

  • Product Crashes Out During Wash: If your neutral product has low solubility in the organic solvent, it might precipitate during the wash. If this happens, you may need to add more organic solvent to redissolve it before proceeding with the separation.

  • How do I know the wash was effective? After your final basic wash, you can check the pH of the aqueous layer. If it is still basic (pH > 8), you have likely removed all the acidic starting material.

FAQ 3: My product is sensitive to base, or it is also an acid. What are my options?

Answer: If acid-base extraction is not suitable, recrystallization and column chromatography are excellent alternative purification strategies. The choice between them depends on the physical state of your product and the polarity difference between it and the unreacted starting material.

Option A: Recrystallization

This method is ideal if your desired product is a solid and has a significantly different solubility profile from 4-methoxy-3-nitrobenzoic acid in a given solvent system. A mixed-solvent system of ethanol and water is often effective for 4-methoxy-3-nitrobenzoic acid and related compounds.[5][9]

The principle is to dissolve the crude mixture in a minimum amount of a hot solvent in which both compounds are soluble (e.g., ethanol). Then, a "poor" solvent (e.g., water) is added dropwise until the solution becomes slightly cloudy.[5] As the solution cools slowly, the compound that is less soluble at lower temperatures will preferentially crystallize out, leaving the more soluble compound (the impurity) in the mother liquor.

Option B: Column Chromatography

Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel).[12][13] 4-Methoxy-3-nitrobenzoic acid is a highly polar compound due to its carboxylic acid group. If your desired product is significantly less polar, separation is often straightforward. The less polar compound will travel down the column faster, while the polar benzoic acid derivative will be retained more strongly on the silica.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. You would start with a lower polarity mixture and gradually increase the polarity (a "gradient") to elute your compounds. A small amount of acetic acid is sometimes added to the eluent to improve the peak shape of carboxylic acids and prevent "streaking" on the column.

Decision-Making Workflow

node_q node_q node_a node_a Start Crude Product Contaminated with 4-methoxy-3-nitrobenzoic acid Q1 Is the desired product neutral? Start->Q1 Q2 Is the desired product a solid? Q1->Q2 No A1 Perform Acid-Base Extraction Q1->A1 Yes Q3 Is there a significant difference in polarity? Q2->Q3 No A2 Attempt Recrystallization Q2->A2 Yes A3 Perform Flash Column Chromatography Q3->A3 Yes A4 Consider alternative methods (e.g., Preparative HPLC) Q3->A4 No A2->Q3 Fails

Caption: Decision tree for selecting a purification method.

FAQ 4: How can I verify that the unreacted acid has been completely removed?

Answer: A combination of analytical techniques should be used to confirm the purity of your final product.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot your crude material, the purified product, and a reference standard of 4-methoxy-3-nitrobenzoic acid on the same TLC plate. After running the plate in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes), the spot corresponding to the starting material should be absent in the lane of your purified product. The carboxylic acid will likely have a low Rf value (it won't travel far up the plate).

  • Melting Point Analysis: If your product is a solid, measure its melting point. A sharp melting point range that matches the literature value is a good indicator of high purity. The presence of impurities, such as the unreacted starting material, typically causes a depression and broadening of the melting point range.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming purity. The aromatic protons of 4-methoxy-3-nitrobenzoic acid have a distinct splitting pattern. The absence of these characteristic signals in your product's spectrum is strong evidence of its removal.

Reference Analytical Data
TechniqueAnalyteExpected Result
TLC 4-Methoxy-3-nitrobenzoic acidLow Rf value in moderately polar eluents (e.g., Hex/EtOAc).
Melting Point 4-Methoxy-3-nitrobenzoic acid192-194 °C[8]
¹H NMR 4-Methoxy-3-nitrobenzoic acidLook for characteristic aromatic signals and the methoxy singlet (~4.0 ppm).

Detailed Experimental Protocols

Protocol A: Purification via Acid-Base Extraction

Objective: To separate unreacted 4-methoxy-3-nitrobenzoic acid from a neutral organic product.

Materials:

  • Crude reaction mixture dissolved in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separatory funnel.

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃).

  • Deionized water.

  • Brine (saturated aqueous NaCl).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Hydrochloric acid (e.g., 1M or 2M HCl).

  • Erlenmeyer flasks, beakers.

Procedure:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable organic solvent (e.g., ethyl acetate). Transfer this solution to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).

  • First Wash: Add a volume of saturated aqueous NaHCO₃ solution approximately equal to the volume of the organic layer. Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ gas is evolved). Close the stopcock and shake the funnel vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a beaker. Note: If your organic solvent is denser than water (e.g., dichloromethane), the organic layer will be at the bottom.

  • Repeat Wash: Repeat the wash (steps 2-3) one or two more times with fresh NaHCO₃ solution to ensure all the acid is removed. Combine all aqueous washes into a single flask labeled "Aqueous Washes."

  • Water Wash: Wash the organic layer with a portion of deionized water to remove any residual bicarbonate solution. Separate the layers.

  • Brine Wash: Wash the organic layer with brine.[7] This helps to break any minor emulsions and begins the drying process by removing bulk water.

  • Drying and Isolation: Drain the organic layer into an Erlenmeyer flask. Add a drying agent like anhydrous Na₂SO₄, and swirl. The drying agent should move freely when the solution is dry. Filter or decant the dried organic solution away from the drying agent and concentrate it under reduced pressure (e.g., using a rotary evaporator) to yield your purified neutral product.

  • (Optional) Recovery of Starting Material: To recover the unreacted 4-methoxy-3-nitrobenzoic acid, cool the combined "Aqueous Washes" in an ice bath. Slowly add HCl dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). The 4-methoxy-3-nitrobenzoic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.[6]

Protocol B: Purification via Recrystallization

Objective: To purify a solid product from solid 4-methoxy-3-nitrobenzoic acid impurity.

Materials:

  • Crude solid product.

  • 95% Ethanol.

  • Deionized water.

  • Erlenmeyer flasks (2).

  • Hot plate with magnetic stirring.

  • Buchner funnel and filter flask.

  • Ice bath.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture with stirring until the solid completely dissolves.[5] Add the hot ethanol dropwise to ensure you use the minimum volume necessary.

  • Induce Saturation: While the ethanol solution is still hot, add hot deionized water dropwise with constant stirring until the solution just begins to turn cloudy (turbid).[5] This indicates that the solution is saturated. If it becomes too cloudy, add a few drops of hot ethanol to clarify it again.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystallized product.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.[5]

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely. A vacuum oven at a low temperature can also be used.

References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • JoVE. (2020). Extraction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Brainly.in. (2023). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid? Retrieved from [Link]

  • Filo. (n.d.). The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66640, 4-Methoxy-3-nitrobenzoic acid. Retrieved from [Link]

  • ChemSrc. (n.d.). 4-Methoxy-3-nitrobenzoic acid. Retrieved from [Link]

  • Cram. (n.d.). Benzoic Acid Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Amide Synthesis with 4-Methoxy-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing amide synthesis using 4-methoxy-3-nitrobenzoyl chloride. This document is intended for researchers, scientists, and professionals in drug development who are encountering challenges with this specific reagent. Here, we will explore the underlying chemical principles influencing this reaction and provide actionable troubleshooting strategies to enhance your yield and purity.

The unique substitution pattern of this compound, featuring both an electron-donating methoxy group and a powerful electron-withdrawing nitro group, creates a nuanced reactivity profile that can lead to common pitfalls in amide synthesis. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or stalling, resulting in a low yield. What are the primary causes?

Several factors can contribute to a slow or incomplete reaction with this compound.

  • Reduced Electrophilicity of the Acyl Chloride: The electron-donating methoxy group at the para-position can partially deactivate the carbonyl carbon, making it less electrophilic and slowing the rate of nucleophilic attack by the amine.

  • Low Nucleophilicity of the Amine: If you are using an amine that is sterically hindered or contains electron-withdrawing groups, its ability to act as a nucleophile will be diminished, leading to a slower reaction.[1]

  • Protonation of the Amine: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[2][3] If a base is not present or is insufficient, this HCl will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[2][4][5]

Solutions:

  • Choice of Base and Stoichiometry: Ensure at least one equivalent of a non-nucleophilic base is used to scavenge the HCl produced.[2] For many applications, tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are suitable.[6] In cases of particularly weak amine nucleophiles, a stronger, non-nucleophilic organic base may be required.

  • Reaction Temperature: While many amide couplings are run at room temperature, gently heating the reaction mixture can sometimes overcome the activation energy barrier for less reactive partners. However, be cautious, as excessive heat can promote side reactions.

  • Use of a Nucleophilic Catalyst: For particularly challenging couplings, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[7] DMAP reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the amine.[7]

Q2: I'm observing a significant amount of 4-methoxy-3-nitrobenzoic acid as a byproduct. What is causing this and how can I prevent it?

The presence of the corresponding carboxylic acid is a clear indication of hydrolysis of your starting material, this compound.[7]

  • Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis.[8][9] Any moisture present in your reaction setup, solvents, or reagents will lead to the formation of the unreactive carboxylic acid.[7][9] The electron-withdrawing nitro group can make the benzoyl chloride particularly sensitive to this.[8]

Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Reagent Quality: Verify the purity and integrity of your this compound. If it is old or has been improperly stored, it may have already partially hydrolyzed. Consider using a fresh batch or purifying the existing material.

  • Reaction Setup: Add the acyl chloride slowly to the solution containing the amine and base. This ensures that the amine has the opportunity to react before any trace moisture can cause hydrolysis.

Q3: My purification is difficult, and I'm seeing multiple unidentified spots on my TLC. What are potential side reactions?

Beyond hydrolysis, other side reactions can complicate your synthesis and purification.

  • Reaction with Tertiary Amine Base: While typically acting as a base, a tertiary amine can also function as a nucleophile, attacking the acyl chloride to form a reactive acylammonium salt.[7] This intermediate is usually transient, but under certain conditions, it can lead to byproducts.

  • Anhydride Formation: At elevated temperatures, the acylammonium intermediate can react with the carboxylate (formed from hydrolysis) to generate 4-methoxy-3-nitrobenzoic anhydride.[7]

Solutions:

  • Temperature Control: Maintain a controlled temperature throughout the reaction, especially during the addition of the acyl chloride. For highly reactive amines, cooling the reaction to 0 °C can minimize side product formation.[9]

  • Order of Addition: Add the this compound to the mixture of the amine and base. This ensures the primary nucleophile is readily available to react, minimizing the lifetime of the acylammonium intermediate.

  • Alternative Coupling Strategies: If standard Schotten-Baumann conditions are problematic, consider alternative amide coupling reagents that do not proceed via an acyl chloride intermediate. Reagents like HATU, HBTU, or EDC in combination with HOBt or OxymaPure can be effective for difficult couplings and may offer a cleaner reaction profile.[10][11][12]

Experimental Protocols & Data

Protocol 1: Optimized Schotten-Baumann Conditions for Amide Synthesis

This protocol is a starting point for the reaction of this compound with a primary or secondary amine.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation: Impact of Reaction Parameters on Yield

The following table provides a semi-quantitative overview of how adjusting key parameters can influence the reaction outcome.

Parameter AdjustedStandard ConditionModified ConditionExpected Outcome on YieldRationale
Base 1.0 eq. TEA1.5 eq. DIPEAIncreaseEnsures complete neutralization of HCl, especially with weakly basic amines.
Catalyst None0.1 eq. DMAPSignificant IncreaseAccelerates the reaction via a highly reactive acylpyridinium intermediate.[7]
Temperature Room Temperature0 °C to RTIncrease in PurityMinimizes side reactions like anhydride formation.[7]
Solvent Technical Grade DCMAnhydrous DCMSignificant IncreasePrevents hydrolysis of the acyl chloride to the unreactive carboxylic acid.[7][9]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression for troubleshooting low yields in this specific amide synthesis.

TroubleshootingWorkflow Start Low Yield Observed Check_Purity Verify Reagent Purity & Anhydrous Conditions Start->Check_Purity Is Hydrolysis a Problem? Check_Stoichiometry Review Stoichiometry (Amine, Base, Acyl Chloride) Start->Check_Stoichiometry Is Reaction Stalling? Assess_Reactivity Assess Nucleophilicity of Amine Start->Assess_Reactivity Is Amine Weakly Nucleophilic? Optimization_Strategies Optimization Strategies Check_Purity->Optimization_Strategies Check_Stoichiometry->Optimization_Strategies Assess_Reactivity->Optimization_Strategies Add_Catalyst Add Catalytic DMAP Optimization_Strategies->Add_Catalyst Change_Base Use Stronger/More Hindered Base (e.g., DIPEA) Optimization_Strategies->Change_Base Adjust_Temp Modify Reaction Temperature Optimization_Strategies->Adjust_Temp Alternative_Coupling Switch to Alternative Coupling Reagents (HATU, etc.) Optimization_Strategies->Alternative_Coupling Success Improved Yield Add_Catalyst->Success Change_Base->Success Adjust_Temp->Success Alternative_Coupling->Success

Caption: Troubleshooting logic for amide synthesis.

References

  • ResearchGate. (2014, August 22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • Kim, S., Park, J. H., & Lee, S. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2985.
  • MDPI. (2019, August 18). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides.
  • ACS Publications. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from ACS Sustainable Chemistry & Engineering.
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • BenchChem. (2025). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
  • Royal Society of Chemistry. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization.
  • ResearchGate. (n.d.). Schotten‐Baumann reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Khan Academy. (2010, October 21). Amide formation from acyl chloride.
  • Nvpubhouse Library. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved from American Journal of Applied Science and Technology.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Royal Society of Chemistry. (2021, April 23). Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides.
  • ACS Publications. (2023, May 26). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids.
  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to s....
  • BenchChem. (2025). Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Reddit. (2019, October 22). Real Synthesis: ~ any amidation tricks?
  • BenchChem. (2025). Application Notes and Protocols for Amide Synthesis using 4-(Methylamino)-3-nitrobenzoyl chloride.
  • PubChem. (n.d.). 4-Nitrobenzoyl chloride.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • ScienceDirect. (2025, August 6). Benzoil chloride reaction with nitrobenzene. An unusual presonications effect.
  • YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Reddit. (2023, March 20). Choosing amide coupling agent.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?
  • Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
  • Jasperse, J. (n.d.). Reactions of Amines.
  • Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?
  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE.
  • BenchChem. (n.d.). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis.
  • Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines.
  • BenchChem. (2025). Technical Support Center: Managing HCl Byproduct in 4-Nitrobenzoyl Chloride Reactions.
  • PubMed. (2020, January 1). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame.

Sources

Technical Support Center: A Guide to Preventing Side Reactions with 4-Methoxy-3-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Methoxy-3-nitrobenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive reagent. Our goal is to provide you with the technical insights and field-proven protocols necessary to mitigate common side reactions, ensuring the success and reproducibility of your experiments. By understanding the causality behind each experimental choice, you can proactively design robust reaction systems and troubleshoot effectively when challenges arise.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with this compound.

Q1: My acylation reaction has a very low yield or failed completely. What is the most probable cause?

A: The most frequent cause of failure is the hydrolysis of the this compound into its corresponding, and far less reactive, carboxylic acid.[1][2][3] This acyl chloride is extremely sensitive to moisture.[4][5] Even trace amounts of water in your solvent, on your glassware, or in your other reagents can rapidly consume the starting material before it has a chance to react with your desired nucleophile. The first and most critical troubleshooting step is to rigorously ensure anhydrous (water-free) conditions for your entire experimental setup.[2][6]

Q2: How should I properly store and handle this compound to ensure its integrity?

A: Proper storage is critical to maintaining the reagent's reactivity. It should be stored in a tightly sealed container to prevent exposure to atmospheric moisture.[5] For long-term stability, store it in a cool, dry place, preferably within a desiccator containing a drying agent.[7] Storing the reagent under an inert atmosphere (e.g., nitrogen or argon) can further extend its shelf life. Always handle the solid in a glove box or under a stream of inert gas if possible, and quickly reseal the container after use.

Q3: My bottle of this compound appears as a dark yellow or brownish solid. Is it still usable?

A: The expected appearance of high-purity this compound is a yellow crystalline solid.[1] A darker coloration, such as brown, often indicates the presence of impurities or degradation products.[1] This could be due to slow hydrolysis over time or side reactions from its original synthesis. While it may still contain the active reagent, using it as-is risks introducing unknown variables and side products into your reaction. We highly recommend assessing its purity via TLC or HPLC and considering purification by recrystallization before use (see Protocol 2).

Q4: What type of base is recommended for scavenging the HCl generated during amidation or esterification reactions?

A: It is essential to use a non-nucleophilic base. The role of the base is solely to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate and deactivate your amine or alcohol nucleophile.[2][8] Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are excellent choices.[6][8] Using a nucleophilic base (such as a primary or secondary amine) can lead to the base itself reacting with the this compound, consuming your reagent and generating an undesired amide side product.[6]

Section 2: In-Depth Troubleshooting of Specific Side Reactions

This guide delves into specific, common side products and provides a framework for their prevention based on mechanistic understanding.

Problem 1: Predominant Formation of 4-Methoxy-3-nitrobenzoic Acid
  • Side Product Identity: 4-Methoxy-3-nitrobenzoic acid.

  • Root Cause Analysis: This is the product of hydrolysis, occurring when the acyl chloride reacts with water instead of the intended nucleophile.[2] The carbonyl carbon of the acyl chloride is highly electrophilic, and water, though a weak nucleophile, can readily attack it if present.

  • Preventative & Corrective Actions:

    • Glassware Preparation: All glassware must be rigorously dried. Oven-drying at >120°C for several hours and cooling under a stream of dry nitrogen or in a desiccator immediately before use is standard practice.[2]

    • Solvent Purity: Use only anhydrous solvents from a freshly opened bottle or a solvent purification system. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are common choices.[9]

    • Reagent Purity: Ensure your nucleophile and base are dry. Liquid amines can be dried over KOH or CaH₂ and distilled. Solid reagents should be dried under vacuum.

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under an inert atmosphere of dry nitrogen or argon.[6][8] This prevents atmospheric moisture from entering the reaction vessel.

Problem 2: Observation of a Higher Molecular Weight Byproduct (Anhydride)
  • Side Product Identity: 4-Methoxy-3-nitrobenzoic anhydride.

  • Root Cause Analysis: Anhydride formation can occur, particularly at elevated temperatures, through two primary pathways.[2] First, if some hydrolysis has occurred, the resulting carboxylate anion can attack another molecule of the acyl chloride. Second, a reactive acylammonium salt intermediate (formed between the acyl chloride and a tertiary amine base) can react with a carboxylate.[2]

  • Preventative & Corrective Actions:

    • Temperature Control: Maintain a low reaction temperature. Start the reaction at 0°C by immersing the flask in an ice bath, especially during the addition of the acyl chloride.[6] This slows the rates of side reactions. The reaction can then be allowed to slowly warm to room temperature.[6]

    • Order and Rate of Addition: Add the this compound solution slowly (dropwise) to the solution containing the nucleophile and the base.[6] This maintains a low instantaneous concentration of the highly reactive acyl chloride, favoring the desired bimolecular reaction with the nucleophile over side reactions.

Problem 3: Over-Acylation of a Polyfunctional Substrate
  • Side Product Identity: Di- or tri-acylated products on a substrate with multiple nucleophilic sites (e.g., amino alcohols, diamines).

  • Root Cause Analysis: this compound is a highly reactive acylating agent.[6] If a substrate contains multiple nucleophilic groups (e.g., -NH₂, -OH), the high reactivity can lead to a lack of selectivity and the formation of multiple acylation products.

  • Preventative & Corrective Actions:

    • Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess of the limiting reagent (often the polyfunctional substrate) or precisely 1.0 equivalent of the acyl chloride to minimize di-acylation.

    • Low Temperature & Slow Addition: As with preventing anhydride formation, running the reaction at low temperatures (0°C or even -20°C) and adding the acyl chloride dropwise can significantly enhance selectivity for the most nucleophilic or least sterically hindered site.[6]

    • Protecting Group Strategy: For complex substrates where selectivity is a persistent issue, the most robust solution is to employ a protecting group strategy.[6] Temporarily block the less reactive functional group(s), perform the acylation, and then deprotect to reveal the final mono-acylated product.[6]

Section 3: Validated Experimental Protocols

The following protocols are provided as a self-validating system, incorporating best practices to minimize side reactions.

Protocol 1: General Procedure for the Amidation of a Primary/Secondary Amine

Objective: To synthesize a 4-methoxy-3-nitrobenzamide with high yield and purity.

Materials:

  • This compound (1.05 equivalents)

  • Primary or Secondary Amine (1.0 equivalent)

  • Triethylamine (TEA) or DIPEA (1.5 equivalents)[8]

  • Anhydrous Dichloromethane (DCM) or THF[8]

  • Nitrogen or Argon gas supply

  • Oven-dried round-bottom flask with a magnetic stir bar and septa

Procedure:

  • Setup: Assemble the oven-dried flask under a positive pressure of nitrogen or argon.

  • Amine Solution: In the reaction flask, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Acyl Chloride Addition: In a separate, dry flask, dissolve the this compound (1.05 eq.) in a minimal amount of anhydrous DCM.[8] Draw this solution into a syringe and add it dropwise to the cooled amine solution over 15-30 minutes.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[8]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.[8]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[8][10]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure amide.[8]

Protocol 2: Purification of this compound via Recrystallization

Objective: To purify aged or discolored this compound.

Procedure:

  • Solvent Selection: In a test tube, determine a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold. Anhydrous hexanes or a mixture of anhydrous ethyl acetate/hexanes may be effective.

  • Dissolution: In a dry flask under an inert atmosphere, add the impure solid and the minimum amount of hot solvent required for complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Seeding with a pure crystal can induce precipitation if necessary.[1]

  • Isolation: Collect the purified crystals by vacuum filtration, ensuring the filtration apparatus is dry. Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities.[1]

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent. Store immediately in a desiccator.[1]

Section 4: Visualization of Workflows

Diagram 1: Troubleshooting Logic for Low Reaction Yield

Troubleshooting_Low_Yield start_node Low or No Yield Observed q1_node Were anhydrous conditions rigorously maintained? start_node->q1_node action1_node ACTION: - Use oven-dried glassware - Use anhydrous solvents - Run under N2/Ar atmosphere q1_node->action1_node No q2_node Is the starting acyl chloride pure? q1_node->q2_node Yes a1_yes Yes a1_no No end_node Re-run experiment with optimized conditions action1_node->end_node action2_node ACTION: - Purify by recrystallization (See Protocol 2) - or Use a fresh batch q2_node->action2_node No (Discolored) q3_node Was a non-nucleophilic base used in sufficient quantity? q2_node->q3_node Yes a2_yes Yes a2_no No (Discolored) action2_node->end_node action3_node ACTION: - Use TEA or DIPEA - Use 1.2-1.5 equivalents q3_node->action3_node No q3_node->end_node Yes, problem may be substrate reactivity a3_yes Yes a3_no No action3_node->end_node Amidation_Workflow prep_node 1. Preparation (Oven-dried glassware, Inert Atmosphere) reagents_node 2. Add Substrate & Base (Amine + TEA in Anhydrous Solvent) prep_node->reagents_node cool_node 3. Cool Reaction (Stir at 0°C in ice bath) reagents_node->cool_node addition_node 4. Slow Addition (Add Acyl Chloride solution dropwise) cool_node->addition_node react_node 5. Reaction (Warm to RT, stir 2-16h, monitor by TLC) addition_node->react_node workup_node 6. Aqueous Work-up (Quench, Wash with Acid/Base/Brine) react_node->workup_node isolate_node 7. Isolation & Purification (Dry, Concentrate, Recrystallize/Chromatography) workup_node->isolate_node product_node Pure Product isolate_node->product_node

Caption: Step-by-step workflow for a successful amidation reaction.

Section 5: Data Summary for Reaction Optimization

To aid in experimental design, the following table summarizes key parameters and provides the scientific rationale for their use in preventing common side reactions.

ParameterRecommended SettingRationale
Stoichiometry 1.05 : 1.0 (Acyl Chloride : Nucleophile)A slight excess of the acyl chloride ensures complete consumption of a potentially more valuable nucleophile. Adjust to 1:1 for preventing over-acylation. [6]
Temperature Start at 0°C, then warm to RTSlows the initial exothermic reaction rate, improving control and selectivity, thereby minimizing side reactions like anhydride formation and over-acylation. [6]
Rate of Addition Slow, dropwise addition over 15-30 minMaintains a low concentration of the highly reactive acyl chloride, favoring reaction at the most nucleophilic site and reducing byproduct formation. [6]
Solvent Anhydrous, aprotic (DCM, THF)Prevents the primary side reaction of hydrolysis and provides a suitable medium for the reaction without participating in it. [8][9]
Base 1.2-1.5 eq. Non-nucleophilic (TEA, DIPEA)Effectively scavenges the HCl byproduct without reacting with the acyl chloride, preventing the deactivation of the primary nucleophile. [2][6]

References

  • Benchchem. (2025). troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
  • Benchchem. (2025). Identifying and removing impurities from 4-(Methylamino)-3-nitrobenzoyl chloride.
  • CDH Fine Chemical. material safety data sheet sds/msds.
  • Benchchem. (2025). Technical Support Center: Preventing Over-Acylation with 4-Nitrobenzoyl Chloride.
  • Cole-Parmer. Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%.
  • PubChem. 4-Nitrobenzoyl chloride | C7H4ClNO3.
  • Benchchem. 4-(Methylamino)-3-nitrobenzoyl chloride | 82357-48-0.
  • PrepChem.com. Synthesis of 4-methoxybenzoyl chloride.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride.
  • ChemicalBook. 4-Methoxybenzoyl chloride synthesis.
  • Smolecule. Buy 3-Methoxy-4-nitrobenzoyl chloride | 67579-92-4.
  • Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic.
  • Benchchem. (2025). A Comparative Guide to Alternative Reagents for 4-Nitrobenzoyl Chloride in Esterification.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.
  • Mol-Instincts. 4-Nitrobenzoyl chloride 122-04-3 wiki.
  • National Institutes of Health. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Benchchem. (2025). Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Organic Syntheses. p-NITROBENZOYL CHLORIDE.
  • Google Patents. (2012). Process for producing nitrobenzoyl chloride.
  • ResearchGate. (2019). Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride.
  • Benchchem. (2025). cross-validation of results obtained with 4-Nitrobenzoyl chloride derivatization.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • Benchchem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
  • Chemguide. THE FRIEDEL-CRAFTS ACYLATION OF BENZENE.
  • Benchchem. (2025). In-Depth Structural and Conformational Analysis of 4-Nitrobenzoyl Chloride: A Technical Guide.
  • Google Patents. (1982). Chlorination of 4-methoxybenzoyl chloride.
  • Sigma-Aldrich. 4-Nitrobenzoyl chloride 98 122-04-3.
  • PrepChem.com. Preparation of 4-nitrobenzoyl chloride.
  • Benchchem. (2025). Minimizing hydrolysis of 3-Hydroxy-4-methoxybenzoyl chloride during derivatization.

Sources

column chromatography purification of 4-Methoxy-3-nitrobenzoyl chloride products

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of 4-Methoxy-3-nitrobenzoyl chloride via column chromatography. This document moves beyond standard protocols to address the specific chemical reactivity of the acyl chloride functional group, providing in-depth troubleshooting strategies and evidence-based solutions to common challenges encountered in the laboratory.

Foundational Challenge: The Inherent Reactivity of Acyl Chlorides

The primary difficulty in the chromatographic purification of this compound lies in the high reactivity of the acyl chloride moiety. This functional group is exceptionally electrophilic and therefore highly susceptible to nucleophilic attack, particularly by water.[1][2][3] Standard silica gel, the most common stationary phase, is a key antagonist in this process for two reasons:

  • Acidity: The surface of silica gel is populated with acidic silanol (Si-OH) groups.[4]

  • Adsorbed Water: Silica gel readily adsorbs water from the atmosphere, which can be difficult to remove completely.

This combination of surface acidity and the presence of water creates a microenvironment on the column that actively promotes the hydrolysis of the acyl chloride to its corresponding, and more polar, carboxylic acid (4-Methoxy-3-nitrobenzoic acid).[5][6] This on-column degradation leads to low yields, co-elution of product and impurity, and frustratingly impure fractions. Understanding this core instability is the first step toward successful purification.[7]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during the column chromatography of this compound in a practical question-and-answer format.

Q1: My product is consistently decomposing on the column. TLC analysis of my collected fractions shows a new, more polar spot that I believe is the carboxylic acid. Why is this happening?

A1: This is the most common failure mode and is almost certainly due to the hydrolysis of your acyl chloride on the silica gel stationary phase.[4] The acidic nature of standard silica and the presence of bound water molecules provide a catalytic environment for the conversion of your target compound into 4-Methoxy-3-nitrobenzoic acid.[5][7] This degradation process occurs continuously as your compound travels through the column, resulting in fractions containing both the desired product and the hydrolysis byproduct.

Q2: How can I prevent the degradation of my acyl chloride on the column?

A2: The key is to neutralize the reactive environment of the stationary phase. You have several effective options:

  • Deactivated Silica Gel: This is the most recommended approach. You can "deactivate" or neutralize the acidic sites of the silica gel by pre-treating the column. Before loading your sample, flush the packed column with your chosen eluent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine.[5] This base will neutralize the acidic silanol groups, rendering them far less reactive towards your product.

  • Alternative Stationary Phases: If degradation persists, consider using a different adsorbent. Neutral or basic alumina can be excellent alternatives for acid-sensitive compounds.[5] For separations that are not particularly difficult, Florisil is another viable option.[7]

Q3: What is a good starting point for a mobile phase (eluent system) to purify this compound?

A3: For normal-phase chromatography of moderately polar compounds like this, solvent systems based on mixtures of a non-polar and a more polar solvent are standard. The goal is to find a ratio that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound on a TLC plate, as this typically translates to the best separation on a column.[5]

Solvent SystemPolarityTypical Starting Ratios (v/v)Notes
Hexane / Ethyl AcetateLow to Medium9:1 to 4:1A versatile and common starting point for many aromatic compounds.[5][8]
Hexane / DichloromethaneLow to Medium4:1 to 1:1Offers different selectivity compared to ethyl acetate and can be useful if separation is poor in the first system.[5]

Always determine the optimal ratio using thin-layer chromatography (TLC) before preparing your column.

Q4: My crude product is a solid that is poorly soluble in my chosen Hexane/Ethyl Acetate eluent. How should I load it onto the column?

A4: This is a very common scenario. Do not be tempted to dissolve your sample in a large volume of a very polar solvent, as this will ruin your separation. The correct technique is Dry Loading .[9]

Protocol: Dry Loading of Sample
  • Dissolve your crude this compound in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).

  • To this solution, add a small amount of dry silica gel (typically 5-10 times the mass of your crude product).

  • Mix the slurry thoroughly to ensure the product is evenly distributed.

  • Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your crude sample adsorbed onto the silica gel.[9]

  • This powder can then be carefully added to the top of your prepared column.

Q5: My compound seems to have gotten "stuck" on the column. I've run many column volumes of eluent, but my product is not eluting. What went wrong?

A5: There are a few likely culprits for this issue:

  • Complete On-Column Decomposition: Your compound may have entirely degraded to the baseline carboxylic acid, which is too polar to elute with your chosen solvent system. You can test this by flushing the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to see if the polar spot comes off. Always test your compound's stability on a TLC plate first.[7]

  • Eluent System is Not Polar Enough: Your initial TLC may have been misleading. You need to gradually increase the polarity of your mobile phase. For example, if you are using 9:1 Hexane/EtOAc, try switching to 7:1 or 4:1.

  • Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC. Try concentrating a few of the fractions you expected the compound to be in and re-running the TLC.[7][10]

Experimental Workflow and Protocols

Success in column chromatography relies on a systematic and careful approach. The following workflow provides a comprehensive methodology for the purification of this compound.

Diagram: Purification Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Isolation Phase TLC 1. TLC Analysis (Determine Optimal Eluent) Col_Prep 2. Column Preparation (Slurry Pack & Deactivate Silica) TLC->Col_Prep Sample_Prep 3. Sample Preparation (Dry Loading) Col_Prep->Sample_Prep Load 4. Load Sample onto Column Sample_Prep->Load Elute 5. Elution & Fraction Collection Load->Elute Monitor 6. Monitor Fractions by TLC Elute->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Solvent Evaporation Combine->Evap Analyze 9. Final Purity Analysis (NMR, MS) Evap->Analyze

Caption: Systematic workflow for column chromatography purification.

Step-by-Step Purification Protocol
  • TLC Analysis:

    • Develop several TLC plates of your crude material using different ratios of a chosen solvent system (e.g., Hexane/Ethyl Acetate at 9:1, 7:1, 4:1).

    • Identify the solvent ratio that gives your product an Rf value of ~0.2-0.3.[5] This will be your primary eluent.

  • Column Preparation (Deactivation Method):

    • Secure a glass column vertically and ensure the stopcock is closed. Add a small plug of cotton or glass wool to the bottom.[11]

    • Fill the column about halfway with your chosen non-polar solvent (e.g., hexane).

    • Prepare a slurry of silica gel in your primary eluent. Pour this slurry into the column, allowing the silica to settle into a uniform bed without any air bubbles.[12]

    • Drain the solvent until it is level with the top of the silica bed.

    • Deactivation Step: Prepare a solution of your primary eluent containing 1% triethylamine. Pass 2-3 column volumes of this deactivating solution through the column.

    • Finally, pass 2-3 column volumes of the pure primary eluent (without triethylamine) through the column to wash out the excess base. Drain the solvent to the top of the silica bed.

  • Sample Loading:

    • Prepare your sample for dry loading as described in the FAQ section.

    • Carefully add the silica-adsorbed sample to the top of the column, creating a thin, level band.

    • Gently add a thin layer (0.5 cm) of sand on top of your sample layer to prevent disturbance when adding eluent.[9]

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Open the stopcock and begin collecting fractions in an ordered rack of test tubes. Use gentle air pressure (flash chromatography) for a faster, more efficient separation.[12]

    • Maintain a constant level of eluent above the silica bed at all times; never let the column run dry .

  • Fraction Monitoring and Isolation:

    • Systematically spot every few fractions on a TLC plate.

    • Develop the TLC plate to identify which fractions contain your pure product.

    • Combine all fractions that show a single spot corresponding to your pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield your purified this compound.

  • Final Analysis:

    • Confirm the identity and purity of your final product using analytical methods such as NMR and Mass Spectrometry.

Troubleshooting Decision Tree

When problems arise, a logical approach can quickly identify the cause and solution.

G Start Problem Encountered Q1 Is the product eluting from the column? Start->Q1 Q2 Are the eluted fractions pure? Q1->Q2 Yes Sol_A1 Product never elutes. Q1->Sol_A1 No Q3 Is the product streaking or tailing? Q2->Q3 Yes, but... Fix_B1 Solution: Re-optimize eluent via TLC (aim for Rf 0.2-0.3). Use less sample. Use deactivated silica. Q2->Fix_B1 No Sol_C1 Product elutes but shows tailing. Q3->Sol_C1 Yes Cause_A1 Cause: Solvent too non-polar OR Product decomposed on column. Sol_A1->Cause_A1 Fix_A1 Solution: Gradually increase eluent polarity. If that fails, re-run on deactivated silica/alumina. Cause_A1->Fix_A1 Sol_B1 Product elutes, but fractions are mixed. Cause_B1 Cause: Poor separation (bad Rf), column overloaded, or on-column degradation. Sol_B1->Cause_B1 Cause_B1->Fix_B1 Cause_C1 Cause: Strong interaction with acidic silica sites. Sol_C1->Cause_C1 Fix_C1 Solution: Use deactivated silica with triethylamine or switch to a neutral stationary phase like alumina. Cause_C1->Fix_C1

Caption: A logical guide to troubleshooting common chromatography issues.

References

  • LookChem. (n.d.). Purification of Benzoyl chloride. Chempedia. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methoxy-4-nitrobenzoyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-nitrobenzoyl chloride. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Spectral Analysis of 4-Methoxy-3-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates, the precise characterization of reactive building blocks is paramount. 4-Methoxy-3-nitrobenzoyl chloride is a key intermediate, valued for its bifunctional nature that allows for sequential and site-selective reactions. Its utility, however, is intrinsically linked to its structural integrity. This guide provides an in-depth analysis of the ¹³C NMR spectroscopy of this compound, offering a comparative framework against structurally related and alternative acylating agents. By understanding the subtle electronic influences of the methoxy and nitro substituents on the carbon skeleton, researchers can ensure the purity of their starting materials and gain deeper insights into the reactivity of this versatile compound.

Comparative Analysis of ¹³C NMR Data

The ¹³C NMR spectrum of this compound is dictated by the electronic effects of its three substituents on the benzene ring: the electron-donating methoxy group (-OCH₃), the electron-withdrawing nitro group (-NO₂), and the acyl chloride group (-COCl). To contextualize the spectral data, a comparison with simpler, monosubstituted and disubstituted benzoyl chlorides is instructive.

The following table summarizes the experimental ¹³C NMR chemical shifts for benzoyl chloride, 4-methoxybenzoyl chloride, 3-nitrobenzoyl chloride, and 4-nitrobenzoyl chloride, alongside predicted values for the target molecule, this compound. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Carbon AtomBenzoyl Chloride[1][2]4-Methoxybenzoyl Chloride[3][4]3-Nitrobenzoyl Chloride[5]4-Nitrobenzoyl Chloride[6]This compound (Predicted)
C=O ~168.0~167.5~166.0~166.5~165.5
C1 ~134.0~125.0~135.5~138.5~126.0
C2 ~128.5~131.5~128.0~130.0~131.0
C3 ~129.5~114.0~148.0~124.0~149.0
C4 ~133.0~164.0~127.0~151.0~160.0
C5 ~129.5~114.0~134.0~124.0~112.0
C6 ~128.5~131.5~124.0~130.0~125.0
-OCH₃ -~55.5--~56.5

Analysis of Substituent Effects:

  • Acyl Chloride Carbonyl (C=O): The carbonyl carbon in benzoyl chloride resonates around 168.0 ppm.[1][2] Electron-donating groups, like the methoxy group in the para position, shield this carbon, shifting it slightly upfield to ~167.5 ppm in 4-methoxybenzoyl chloride.[3] Conversely, electron-withdrawing nitro groups deshield the ring carbons but have a less direct effect on the carbonyl, with 3-nitrobenzoyl chloride and 4-nitrobenzoyl chloride showing shifts around 166.0 ppm and 166.5 ppm respectively.[5][6] For this compound, the competing effects are predicted to result in a chemical shift around 165.5 ppm.

  • Aromatic Carbons: The positions of the aromatic carbon signals are highly sensitive to the electronic nature of the substituents.

    • In 4-methoxybenzoyl chloride, the electron-donating methoxy group strongly shields the ortho (C3, C5) and ipso (C1) carbons, while deshielding the para (C4) carbon, which bears the methoxy group.[3]

    • In 3-nitrobenzoyl chloride and 4-nitrobenzoyl chloride, the powerful electron-withdrawing nitro group deshields all aromatic carbons, with the most pronounced effects at the ipso and ortho/para positions relative to the nitro group.[5][6]

    • For this compound, we can predict the spectrum by considering the additive effects of these groups. The C4, attached to the strongly electron-donating methoxy group, will be significantly shielded, while the C3, bearing the electron-withdrawing nitro group, will be strongly deshielded. The interplay of these effects results in a unique and diagnostic pattern for all six aromatic carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized yet robust protocol for acquiring high-quality ¹³C NMR spectra for acyl chlorides like this compound. The hygroscopic and reactive nature of these compounds necessitates careful sample handling.

1. Sample Preparation:

  • Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent for acyl chlorides.[4] It is crucial to use a dry, high-purity grade of solvent.

  • Sample Quantity: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR. Dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.[7]

  • Handling: Perform all sample preparation in a fume hood and, if possible, under an inert atmosphere (e.g., in a glove box) to minimize exposure to moisture, which can lead to hydrolysis of the acyl chloride. Use a dry NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: A 45-90° pulse angle is typically used.

    • Spectral Width: A spectral width of approximately 220-250 ppm is sufficient to cover the expected range of chemical shifts for both aromatic and carbonyl carbons.[7]

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.[7]

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation, especially for quaternary carbons which tend to have longer relaxation times.[7]

    • Number of Scans: For a moderately concentrated sample, 64-256 scans are typically adequate to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.

Workflow for ¹³C NMR Analysis of this compound

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 50-100 mg of This compound prep2 Dissolve in 0.6-0.7 mL of dry CDCl3 prep1->prep2 prep3 Transfer to a dry NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 To Spectrometer acq2 Set acquisition parameters (pulse angle, spectral width, etc.) acq1->acq2 acq3 Acquire ¹³C NMR spectrum (64-256 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 Raw Data (FID) proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum to CDCl3 (77.16 ppm) proc2->proc3 analysis1 Peak picking and assignment proc3->analysis1 Processed Spectrum analysis2 Compare with predicted values and alternative compounds analysis1->analysis2 analysis3 Structural verification and purity assessment analysis2->analysis3

Figure 1. A logical workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR spectrum of this compound provides a unique fingerprint that is highly sensitive to its specific substitution pattern. By comparing its predicted chemical shifts with the experimental data of related benzoyl chlorides, researchers can confidently identify this key intermediate and assess its purity. The distinct chemical shifts of the aromatic carbons, governed by the opposing electronic effects of the methoxy and nitro groups, serve as powerful diagnostic markers. The experimental protocols outlined in this guide provide a reliable framework for obtaining high-quality ¹³C NMR data, which is an indispensable tool for accurate structural elucidation and quality control in both academic research and industrial drug development.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • SpectraBase. 4-Methoxybenzoyl chloride - Optional[13C NMR] - Chemical Shifts. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • SpectraBase. Benzoylchloride - Optional[13C NMR] - Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Royal Society of Chemistry. Supporting information for. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0059882). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). [Link]

  • SpectraBase. Benzoylchloride - Optional[13C NMR] - Chemical Shifts. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

A Comparative Guide to the FT-IR Analysis of 4-Methoxy-3-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-Methoxy-3-nitrobenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of its infrared spectrum, a comparative analysis with structurally similar molecules, and a robust experimental protocol grounded in scientific principles.

Introduction: The Structural Elucidation of a Key Intermediate

This compound is a crucial intermediate in organic synthesis, featuring a unique combination of functional groups that contribute to its reactivity and utility. Its structure incorporates a benzoyl chloride moiety, a nitro group, and a methoxy group attached to the aromatic ring. The precise arrangement of these groups is critical to its chemical properties and the success of subsequent reactions.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative technique for the structural verification of such molecules. By identifying the characteristic vibrational frequencies of its functional groups, we can confirm the molecule's identity and purity. This guide will dissect the expected FT-IR spectrum of this compound, comparing it with related compounds to highlight the unique spectral signature of the target molecule.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on the sample preparation and the data acquisition parameters. For a solid compound like this compound, the Potassium Bromide (KBr) pellet method is a widely accepted and reliable technique.

Rationale for the KBr Pellet Method

The primary objective of sample preparation in transmission FT-IR is to present the sample in a form that is sufficiently thin and transparent to infrared radiation. A pure solid sample is often too thick and will cause total absorbance, obscuring the spectral features. The KBr pellet method addresses this by dispersing a small amount of the sample in a matrix of IR-transparent material, typically KBr. Potassium bromide is ideal as its simple ionic structure does not absorb in the mid-infrared region, providing a clear window for observing the sample's vibrational modes. The high pressure applied during pellet formation causes the KBr to flow and encapsulate the finely ground sample, resulting in a solid solution that is transparent to the IR beam.

An alternative for solid samples is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.[1] However, the KBr pellet method often yields sharper and more well-defined spectra for pure, crystalline solids and remains a classic and highly trusted technique.

Step-by-Step Experimental Workflow

The following protocol outlines the preparation of a KBr pellet for the FT-IR analysis of this compound.

G Experimental Workflow for KBr Pellet FT-IR Analysis cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Acquisition start Start grind_sample Grind ~1-2 mg of This compound start->grind_sample grind_kbr Grind ~100-200 mg of dry, IR-grade KBr grind_sample->grind_kbr mix Thoroughly mix sample and KBr in an agate mortar grind_kbr->mix load_die Load the mixture into a pellet die mix->load_die apply_pressure Apply 8-10 tons of pressure in a hydraulic press load_die->apply_pressure form_pellet Form a transparent or semi-transparent pellet apply_pressure->form_pellet background Acquire background spectrum of the empty spectrometer form_pellet->background acquire_spectrum Place pellet in sample holder and acquire the sample spectrum background->acquire_spectrum process Process the spectrum (baseline correction, etc.) acquire_spectrum->process end_node End process->end_node

Caption: Workflow for FT-IR analysis using the KBr pellet method.

  • Drying: Dry IR-grade KBr powder in an oven at ~110°C for a few hours to remove any absorbed water, which can interfere with the spectrum.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and continue grinding until the sample is homogeneously dispersed in the KBr matrix. The mixture should have a consistent, fine texture.

  • Pellet Pressing: Transfer the mixture to a pellet die and press it using a hydraulic press at 8-10 tons of pressure for several minutes. A good pellet will be thin and transparent or semi-transparent.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, run a background scan with an empty sample holder. Then, run the sample scan to obtain the infrared spectrum.

Spectral Analysis: Deciphering the Vibrational Fingerprints

The FT-IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the vibrational modes of its specific functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Benzoyl ChlorideC=O Stretch~1775 - 1795Strong
C-Cl Stretch~850 - 900Medium
Aromatic NitroAsymmetric NO₂ Stretch~1520 - 1560Strong
Symmetric NO₂ Stretch~1340 - 1370Strong
Methoxy GroupAsymmetric C-O-C Stretch~1240 - 1280Strong
Symmetric C-O-C Stretch~1020 - 1050Medium
C-H Stretch (in -OCH₃)~2830 - 2850 & ~2950Medium
Aromatic RingC-H Stretch~3000 - 3100Medium-Weak
C=C Stretch~1450 - 1600 (multiple bands)Medium-Weak
C-H Out-of-plane Bending~800 - 900Strong

Comparative Analysis: Highlighting Uniqueness

To fully appreciate the spectral features of this compound, it is instructive to compare its expected spectrum with those of simpler, related molecules: 4-methoxybenzoyl chloride and 3-nitrobenzoyl chloride. This comparison allows for the unambiguous assignment of the absorption bands associated with each functional group.

G Comparative FT-IR Spectral Analysis cluster_features Key Differentiating Spectral Features Target This compound Nitro_stretch Strong NO₂ stretches (~1540 & ~1350 cm⁻¹) Target->Nitro_stretch Confirms Nitro Group Methoxy_stretch Strong C-O-C stretches (~1260 & ~1030 cm⁻¹) Target->Methoxy_stretch Confirms Methoxy Group Carbonyl_stretch C=O stretch (~1780 cm⁻¹) Target->Carbonyl_stretch Confirms Benzoyl Chloride Analog1 4-Methoxybenzoyl chloride Analog1->Methoxy_stretch Analog1->Carbonyl_stretch Analog2 3-Nitrobenzoyl chloride Analog2->Nitro_stretch Analog2->Carbonyl_stretch

Caption: Logical diagram for the comparative FT-IR analysis.

  • Comparison with 4-Methoxybenzoyl Chloride: The spectrum of 4-methoxybenzoyl chloride will exhibit the characteristic strong C=O stretch of the benzoyl chloride and the strong C-O-C stretches of the methoxy group. However, it will lack the strong absorption bands corresponding to the asymmetric and symmetric NO₂ stretches that are expected in the spectrum of this compound.[2]

  • Comparison with 3-Nitrobenzoyl Chloride: Conversely, the spectrum of 3-nitrobenzoyl chloride will clearly show the strong NO₂ stretching vibrations and the C=O stretch of the benzoyl chloride. What will be absent are the strong C-O-C stretching bands and the C-H stretching bands of the methoxy group.

The FT-IR spectrum of this compound is therefore unique in that it will simultaneously display all three key sets of absorption bands: the high-frequency C=O stretch, the two strong NO₂ stretches, and the two prominent C-O-C stretches. This combination provides definitive confirmation of the molecule's structure.

Conclusion

The FT-IR analysis of this compound, when performed with a carefully prepared sample, provides a wealth of structural information. By understanding the characteristic absorption frequencies of the benzoyl chloride, nitro, and methoxy functional groups, and by comparing the spectrum with those of its structural analogs, a confident and accurate identification of the compound can be achieved. This guide provides the experimental and theoretical framework necessary for researchers to successfully employ FT-IR spectroscopy for the characterization of this and other complex organic molecules.

References

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). The ABCs of Measurement Methods: KBr Pellet Method. FTIR TALK LETTER vol.14. Retrieved from [Link]

  • Specac. (n.d.). How do you prepare KBr pellet for FTIR?. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Benzoyl chloride, 3-nitro-. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Labcompare. (2021, September 24). FTIR Sample Handling Buyer's Guide. Retrieved from [Link]

Sources

A Technical Guide to the Comparative Reactivity of 4-Methoxy-3-nitrobenzoyl Chloride and Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and impurity profiles. This guide provides an in-depth, objective comparison of the reactivity of 4-Methoxy-3-nitrobenzoyl chloride and the archetypal benzoyl chloride. By examining the electronic and steric effects of the substituents, we offer predictive insights into their chemical behavior, supported by detailed experimental protocols and spectroscopic analysis. This document is intended to serve as a valuable resource for chemists engaged in the design and execution of synthetic routes where fine-tuning of reactivity is paramount.

Introduction: The Impact of Aromatic Substitution on Acyl Chloride Reactivity

Acyl chlorides are among the most reactive carboxylic acid derivatives, a property attributed to the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion.[1] Their reactions, typically proceeding through a nucleophilic acyl substitution mechanism, are highly sensitive to the electronic environment of the molecule.[2] Substituents on the aromatic ring of benzoyl chloride can dramatically modulate this reactivity.

Benzoyl chloride serves as our baseline for comparison. The phenyl group itself is weakly deactivating due to its inductive electron-withdrawing effect.

This compound presents a more complex electronic landscape. The methoxy group (-OCH₃) at the para position is a strong electron-donating group through resonance (+M effect), which acts to decrease the electrophilicity of the carbonyl carbon.[3] Conversely, the nitro group (-NO₂) at the meta position is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects, which significantly increases the electrophilicity of the carbonyl carbon.[4] The net reactivity of this compound is therefore a result of the interplay between these opposing electronic influences.

Theoretical Reactivity Analysis: An Estimation Based on Electronic Effects

The Hammett equation provides a quantitative framework for assessing the effect of substituents on the reactivity of aromatic compounds.[5] The overall electronic effect of the substituents in this compound can be approximated by the sum of their individual Hammett sigma (σ) constants.

  • σ_para for -OCH₃: -0.27 (electron-donating)[2]

  • σ_meta for -NO₂: +0.71 (electron-withdrawing)[6]

Estimated Σσ for this compound: -0.27 + 0.71 = +0.44

The positive sum of the sigma values suggests that the electron-withdrawing effect of the nitro group at the meta position is likely to dominate over the electron-donating effect of the para-methoxy group. Consequently, This compound is predicted to be more reactive than benzoyl chloride towards nucleophiles. The increased partial positive charge on the carbonyl carbon in the substituted compound makes it a more susceptible target for nucleophilic attack.

Experimental Verification: A Comparative Hydrolysis Study

To empirically validate the theoretical prediction, a comparative kinetic study of the hydrolysis of both benzoyl chlorides can be performed. The rate of hydrolysis can be monitored by measuring the change in conductivity of the solution over time as hydrochloric acid is produced.

Synthesis of this compound

The target molecule can be synthesized from its corresponding carboxylic acid, 4-methoxy-3-nitrobenzoic acid, using a standard chlorinating agent such as thionyl chloride.

Protocol for Synthesis:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxy-3-nitrobenzoic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq).[7][8]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[9]

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes).

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis of this compound Start 4-Methoxy-3-nitrobenzoic Acid Reagents Thionyl Chloride (SOCl₂) Catalytic DMF Start->Reagents Add Reaction Reflux (2-3 h) Reagents->Reaction Initiate Workup Removal of excess SOCl₂ (Distillation) Reaction->Workup After completion Product This compound Workup->Product

Caption: Synthetic workflow for the preparation of this compound.

Kinetic Hydrolysis Experiment

The following protocol outlines a method for comparing the hydrolysis rates of benzoyl chloride and this compound in an acetone-water solvent system.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a stock solution of benzoyl chloride in anhydrous acetone (e.g., 0.1 M).

    • Prepare a stock solution of this compound in anhydrous acetone (e.g., 0.1 M).

    • Prepare a series of acetone-water solvent mixtures (e.g., 90:10, 80:20, 70:30 v/v).

  • Kinetic Measurement (Conductivity):

    • Equilibrate a specific volume of an acetone-water mixture in a thermostatted reaction vessel equipped with a conductivity probe.

    • Initiate the reaction by injecting a small, precise volume of the acyl chloride stock solution into the solvent mixture with vigorous stirring.

    • Record the conductivity of the solution at regular time intervals until a stable reading is obtained (indicating reaction completion).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) for the hydrolysis reaction can be determined by plotting ln(G_t - G_∞) versus time (t), where G_t is the conductance at time t and G_∞ is the final conductance. The slope of this plot will be -k_obs.

    • Compare the calculated rate constants for both benzoyl chlorides under identical conditions.

Workflow for Comparative Kinetic Analysis

cluster_kinetic Comparative Hydrolysis Kinetics Start Prepare Stock Solutions (0.1 M in Acetone) CompoundA Benzoyl Chloride Start->CompoundA CompoundB 4-Methoxy-3-nitrobenzoyl Chloride Start->CompoundB Reaction Inject into Acetone-Water Mixture in Thermostatted Vessel CompoundA->Reaction CompoundB->Reaction Measurement Monitor Conductivity vs. Time Reaction->Measurement Analysis Calculate Pseudo-First-Order Rate Constants (k_obs) Measurement->Analysis Comparison Compare Reactivity Analysis->Comparison

Caption: Experimental workflow for the comparative kinetic analysis of benzoyl chloride and this compound.

Spectroscopic and Physical Properties

A thorough characterization of both compounds is essential for quality control and reaction monitoring.

PropertyThis compound (Predicted/Reported)Benzoyl Chloride (Reported)
Molecular Formula C₈H₆ClNO₄C₇H₅ClO
Molecular Weight 215.59 g/mol 140.57 g/mol
Appearance SolidColorless fuming liquid
¹H NMR (CDCl₃, ppm) δ ~8.4 (d), ~8.2 (dd), ~7.3 (d), ~4.0 (s)δ ~8.1 (d), ~7.6 (t), ~7.5 (t)
¹³C NMR (CDCl₃, ppm) δ ~167 (C=O), ~155, ~148, ~135, ~130, ~125, ~115, ~57δ ~169 (C=O), ~134, ~133, ~130, ~128
IR (cm⁻¹) ~1770 (C=O), ~1530 & ~1350 (NO₂), ~1280 (C-O)~1775 (C=O), ~1595 & ~1450 (C=C)

Predicted spectroscopic data for this compound is based on known substituent effects and data from analogous compounds.[1][10][11][12][13]

Discussion and Conclusion

The combined electronic effects of the para-methoxy and meta-nitro substituents on the benzoyl chloride scaffold lead to a predictable yet significant alteration in reactivity. The strong electron-withdrawing nature of the nitro group is anticipated to overpower the electron-donating resonance of the methoxy group, resulting in a net increase in the electrophilicity of the carbonyl carbon. This renders this compound a more reactive acylating agent than its unsubstituted counterpart, benzoyl chloride.

This enhanced reactivity can be advantageous in scenarios where acylation of less nucleophilic substrates is required or when faster reaction rates are desired. However, it also necessitates more stringent control of reaction conditions to avoid unwanted side reactions, particularly hydrolysis in the presence of trace moisture.

For researchers and drug development professionals, this comparative guide provides a framework for the rational selection of acylating agents. The predictable modulation of reactivity through aromatic substitution allows for the fine-tuning of synthetic strategies to achieve optimal outcomes. The provided experimental protocols offer a practical approach to quantifying these reactivity differences, enabling data-driven decisions in the laboratory.

References

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • Falvey, D. E., & D'Silva, C. (2004). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 9(12), 1135–1149.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Wikipedia. (2023). Hammett equation. Retrieved from [Link]

  • University of Calgary. (n.d.). Problem Set #3 – Solutions Q1, 3, 5, 7. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Journal of Organic Chemistry. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Retrieved from [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • ResearchGate. (n.d.). The change in the rate of solvolysis of p-nitrobenzoyl chloride. Retrieved from [Link]

  • OSTI.GOV. (1988). Some features of the aminolysis of benzoyl chloride catalyzed by 4-dimethylaminopyridine in low-polarity aprotic media. Retrieved from [Link]

  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(7), 4087-4090.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). o-Nitrobenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 4-methoxy-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Chloro-2-methoxy-4-nitro-benzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2025). Kinetic and Mechanistic Investigation of the Aminolysis of 3-Methoxyphenyl 3-Nitrophenyl Thionocarbonate, 3-Chlorophenyl 3-Nitrophenyl Thionocarbonate, and Bis(3-nitrophenyl) Thionocarbonate. Retrieved from [Link]

  • University of Pretoria. (2006). Kinetic Investigation of Aminolysis Reaction. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 4-Methoxy-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of 4-methoxy-3-nitrobenzoyl chloride against a spectrum of commonly employed acylating agents. By delving into the core principles of reactivity and providing practical, field-proven insights, this document aims to empower you to make informed decisions for your specific synthetic challenges.

The Unique Profile of this compound: A Dichotomy of Electronic Effects

This compound is a fascinating and highly useful acylating agent due to the opposing electronic effects of its substituents. The methoxy group (-OCH₃) at the 4-position is an electron-donating group through resonance, enriching the benzene ring with electron density. Conversely, the nitro group (-NO₂) at the 3-position is a strong electron-withdrawing group through both resonance and inductive effects. This electronic push-pull relationship finely tunes the reactivity of the acyl chloride functional group.

The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to a higher reaction rate compared to unsubstituted benzoyl chloride.[1] However, the electron-donating methoxy group can partially mitigate this effect. This intricate balance makes this compound a versatile reagent, offering enhanced reactivity without being uncontrollably aggressive.

Performance Comparison of Acylating Agents

The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Amides. This trend is a direct consequence of the leaving group's ability to depart during the nucleophilic acyl substitution reaction. A better leaving group is a weaker base.[2]

Acylating AgentGeneral StructureLeaving GrouppKa of Conjugate AcidRelative ReactivityKey AdvantagesKey Disadvantages
This compound Ar-COClCl⁻~ -7Very HighHigh reactivity, crystalline solid, useful intermediate.Corrosive HCl byproduct, moisture sensitive.
Benzoyl Chloride C₆H₅COClCl⁻~ -7HighHigh reactivity, readily available.[3]Corrosive HCl byproduct, moisture sensitive.[3]
Acetic Anhydride (CH₃CO)₂OCH₃COO⁻~ 4.8ModerateLess corrosive than acyl chlorides, byproduct is acetic acid.[2]Generally less reactive than acyl chlorides, may require heating.[2]
Ethyl Chloroformate ClCOOEtCl⁻~ -7HighReactivity similar to acyl chlorides, introduces an ethoxycarbonyl group.[4]Corrosive HCl byproduct, moisture sensitive.[4]
Di-tert-butyl dicarbonate (Boc Anhydride) (t-BuOCO)₂Ot-BuOCO₂⁻UnstableModerateExcellent for protecting amines (Boc protection), mild reaction conditions.[5]Primarily used for protection, not general acylation.[5]

Causality Behind Experimental Choices: Navigating Reactivity and Selectivity

The choice of an acylating agent is not merely about reaction speed; it's a strategic decision based on the substrate's nature and the desired outcome.

  • High Reactivity for Unreactive Substrates: For sterically hindered or electronically deactivated nucleophiles (e.g., certain anilines or hindered alcohols), a highly reactive acylating agent like this compound or benzoyl chloride is often necessary to achieve a reasonable reaction rate and yield.[6]

  • Controlling Selectivity: In molecules with multiple nucleophilic sites, a less reactive agent like acetic anhydride may offer better selectivity.[2] Highly reactive agents can lead to over-acylation or reaction at undesired positions.

  • Managing Byproducts: The generation of corrosive HCl from acyl chlorides necessitates the use of a base to neutralize it, often in a Schotten-Baumann reaction setup.[7][8][9][10][11] The byproduct of acetic anhydride is acetic acid, which is less corrosive and can sometimes be removed more easily.[2]

  • Protecting Group Chemistry: For the specific task of protecting amine groups, Boc anhydride is the reagent of choice due to the stability of the resulting carbamate and the well-established protocols for its subsequent removal.[5]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: Acylation of an Amine using this compound (Schotten-Baumann Conditions)

This protocol describes the acylation of a primary amine as a representative example.

Materials:

  • This compound (1.05 equivalents)

  • Primary amine (1.0 equivalent)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in DCM.

  • Biphasic System: Add an equal volume of 1 M NaOH solution to the flask. The two layers should be stirred vigorously to ensure efficient mixing. The aqueous base will neutralize the HCl byproduct as it is formed.[10]

  • Addition of Acylating Agent: Dissolve this compound (1.05 equivalents) in a minimal amount of DCM and add it dropwise to the stirring biphasic mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude amide product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Causality: The use of a two-phase system (Schotten-Baumann conditions) is a classic and robust method for acylations with acyl chlorides.[7][8] The aqueous base efficiently traps the HCl generated, preventing the protonation and deactivation of the amine nucleophile, thus driving the reaction to completion.[10]

Protocol 2: Comparative Acylation with Acetic Anhydride

Materials:

  • Acetic anhydride (1.2 equivalents)

  • Primary amine (1.0 equivalent)

  • Pyridine (as solvent and base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in pyridine.

  • Addition of Anhydride: Add acetic anhydride (1.2 equivalents) dropwise to the solution at room temperature.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature or gently heat if necessary. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding 1 M HCl. Transfer to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as necessary.

Causality: Pyridine serves as both a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.[12] The work-up procedure is designed to systematically remove the catalyst and any unreacted starting materials.

Visualizing the Logic: Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic pathways and experimental workflows.

Acylation_Mechanism cluster_AcylChloride Acyl Chloride Mechanism cluster_AcidAnhydride Acid Anhydride Mechanism AcylChloride R-CO-Cl Tetrahedral1 Tetrahedral Intermediate AcylChloride->Tetrahedral1 Nucleophile Nu-H Nucleophile->AcylChloride Nucleophilic Attack Product1 R-CO-Nu Tetrahedral1->Product1 Elimination of Cl⁻ HCl HCl Tetrahedral1->HCl Proton Transfer AcidAnhydride (R-CO)₂O Tetrahedral2 Tetrahedral Intermediate AcidAnhydride->Tetrahedral2 Nucleophile2 Nu-H Nucleophile2->AcidAnhydride Nucleophilic Attack Product2 R-CO-Nu Tetrahedral2->Product2 Elimination of RCOO⁻ CarboxylicAcid R-COOH Tetrahedral2->CarboxylicAcid Proton Transfer

Caption: Generalized nucleophilic acyl substitution mechanisms.

Schotten_Baumann_Workflow start Start dissolve_amine Dissolve Amine in DCM start->dissolve_amine add_base Add 1M NaOH (aq) dissolve_amine->add_base add_acyl_chloride Add 4-Methoxy-3-nitrobenzoyl chloride in DCM (dropwise) add_base->add_acyl_chloride react Stir Vigorously & Monitor by TLC add_acyl_chloride->react workup Separatory Funnel Work-up react->workup wash Wash with H₂O and Brine workup->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end Final Product purify->end

Caption: Experimental workflow for a Schotten-Baumann reaction.

Conclusion: Making an Authoritative Choice

The selection of an acylating agent is a nuanced decision that hinges on a deep understanding of chemical principles and practical considerations. This compound stands out as a potent and versatile reagent, its reactivity finely tuned by its unique substitution pattern. For reactions requiring high reactivity, it is an excellent choice, provided the necessary precautions for handling an acyl chloride are taken.

In contrast, agents like acetic anhydride offer a milder, often more selective, alternative, which can be advantageous in the synthesis of complex molecules. Chloroformates provide a pathway to carbamates and carbonates, while Boc anhydride holds a specialized and indispensable role in peptide synthesis and amine protection.

By carefully considering the nature of your substrate, the desired reaction outcome, and the practical aspects of the synthesis, you can confidently select the optimal acylating agent from this diverse toolkit to advance your research and development goals.

References

  • Gao, Y., et al. (2006). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
  • Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

  • Kogan, R. L., & Fife, T. H. (1984). Electronic Effects in the Acylation of Alpha-Chymotrypsin by Substituted N-benzoylimidazoles. Biochemistry. Retrieved from [Link]

  • American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025. Retrieved from [Link]

  • Bentley, T. W. (2018). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. MDPI. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • de Fatima, A., & Pilli, R. A. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • Bentley, T. W., & Jones, R. O. (2005). Mechanisms of Solvolyses of Acid Chlorides and Chloroformates. Chloroacetyl and Phenylacetyl Chloride as Similarity Models. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bentley, T. W., & Jones, R. O. (2005). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis | Request PDF. Retrieved from [Link]

  • Study Mind. (n.d.). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). Retrieved from [Link]

  • Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • ResearchGate. (2025). Di-tert-butyl Dicarbonate (Boc-anhydride, Boc2O) | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new synthetic approach to cyclic ureas through carbonylation using di-tert-butyl dicarbonate (boc anhydride) via one pot strategy. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Propose a mechanism for the reaction of benzoyl chloride with acetic acid, and show the structure of the resulting anhydride. Retrieved from [Link]

  • Wikimedia Commons. (2022). File:Reaction of Benzoyl Chloride and Acetic Acid to Give a Mixed Anhydride.png. Retrieved from [Link]

  • Reddit. (2017). ELI5:How are Acyl Chlorides more reactive than Acid Anhydrides?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • TSI Journals. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 4-Methoxy-3-nitrobenzoyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the structural and electronic properties of key synthetic intermediates is paramount. 4-Methoxy-3-nitrobenzoyl chloride and its derivatives are a class of compounds pivotal to the synthesis of a wide array of pharmacologically active molecules and functional materials. The strategic placement of the methoxy, nitro, and acyl chloride groups on the benzene ring imparts a unique reactivity profile, making these compounds versatile building blocks. This guide provides an in-depth comparative analysis of the spectroscopic data for this compound, its precursor 4-methoxy-3-nitrobenzoic acid, and a representative ester derivative, methyl 4-methoxy-3-nitrobenzoate. We will also explore the expected spectroscopic characteristics of amide derivatives and provide standardized protocols for data acquisition, ensuring scientific integrity and reproducibility.

The Chemical Landscape: Structure and Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-donating methoxy group enhances the electron density of the aromatic ring, while the strongly electron-withdrawing nitro group deactivates the ring towards electrophilic substitution and influences the reactivity of the acyl chloride. This electronic push-pull dynamic is reflected in the spectroscopic signatures of these molecules.

Caption: Structure of this compound.

Comparative Spectroscopic Analysis

A thorough spectroscopic analysis is essential for the unambiguous identification and quality control of this compound and its derivatives. Here, we compare the key spectroscopic features of the parent acid, the acyl chloride, and its methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms within a molecule.

¹H NMR Spectroscopy

The proton NMR spectra of these compounds are characterized by distinct signals for the aromatic protons, the methoxy protons, and, where applicable, the acidic proton of the carboxylic acid or the methyl protons of the ester. The substitution pattern on the aromatic ring gives rise to a predictable splitting pattern.

Table 1: Comparative ¹H NMR Data (in ppm)

Proton Assignment4-Methoxy-3-nitrobenzoic Acid (DMSO-d₆)Methyl 4-methoxy-3-nitrobenzoate (CDCl₃)
Aromatic H8.36 (d)7.93 (d)
Aromatic H8.19 (dd)7.74 (dd)
Aromatic H7.47 (d)7.12 (d)
-OCH₃4.03 (s)3.95 (s)
-COOH / -COOCH₃13.3 (br s)3.92 (s)

Note: Chemical shifts are approximate and can vary with solvent and concentration.

The downfield shift of the aromatic protons is influenced by the electron-withdrawing effects of the nitro and carbonyl groups. The broad singlet for the carboxylic acid proton in 4-methoxy-3-nitrobenzoic acid is a characteristic feature.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Comparative ¹³C NMR Data (in ppm)

Carbon Assignment4-Methoxy-3-nitrobenzoic AcidMethyl 4-methoxy-3-nitrobenzoate
Carbonyl (C=O)~165~164
Aromatic C-OCH₃~155~155
Aromatic C-NO₂~140~140
Aromatic C-COOH/COOR~125~125
Aromatic CH~135, ~120, ~115~134, ~118, ~114
-OCH₃~57~56
-COOCH₃-~53

Note: Data for 4-Methoxy-3-nitrobenzoic acid is estimated based on related structures. Data for the methyl ester is from experimental sources.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key vibrational frequencies for our compounds of interest are summarized below.

Table 3: Comparative FT-IR Data (in cm⁻¹)

Functional Group4-Methoxy-3-nitrobenzoic AcidThis compound (Predicted)Methyl 4-methoxy-3-nitrobenzoate
O-H Stretch (Carboxylic Acid)3300-2500 (broad)--
C-H Stretch (Aromatic)~3100~3100~3100
C=O Stretch (Carbonyl)~1700~1770 (Acid Chloride)~1720 (Ester)
NO₂ Asymmetric Stretch~1530~1530~1530
NO₂ Symmetric Stretch~1350~1350~1350
C-O Stretch (Methoxy)~1250~1250~1250
C-Cl Stretch-~870-

The most notable differences are in the carbonyl stretching region, with the acid chloride exhibiting the highest frequency due to the inductive effect of the chlorine atom.[3] The broad O-H stretch is a clear indicator of the carboxylic acid functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Table 4: Comparative Mass Spectrometry Data (m/z)

Ion Assignment4-Methoxy-3-nitrobenzoic AcidMethyl 4-methoxy-3-nitrobenzoate
Molecular Ion [M]⁺197211
[M-OH]⁺ / [M-OCH₃]⁺180180
[M-NO₂]⁺151165
[M-COOH]⁺ / [M-COOCH₃]⁺152152

The fragmentation patterns are often initiated by the loss of the functional groups attached to the aromatic ring. The molecular ion peak is a key identifier for each compound.[1][2]

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Employ a standard one-pulse sequence. Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR to obtain a good spectrum.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-150 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place a small amount of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Record a background spectrum of the empty sample holder. Then, place the KBr pellet in the holder and acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph for GC-MS analysis.

  • Instrumentation: Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Sample Sample Preparation NMR NMR Analysis Sample->NMR IR FT-IR Analysis Sample->IR MS Mass Spectrometry Sample->MS Data Data Interpretation & Structural Confirmation NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic analysis.

Derivatives of this compound: Amides and Esters

This compound is a versatile starting material for the synthesis of a variety of derivatives, most notably amides and esters. These reactions typically proceed via nucleophilic acyl substitution, where the chloride is displaced by an amine or an alcohol.

The synthesis of amides can be efficiently achieved by reacting the acyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct.[4] Similarly, esters are formed by reaction with an alcohol.

The spectroscopic features of these derivatives will retain the characteristic signals of the 4-methoxy-3-nitrophenyl moiety, with the addition of signals corresponding to the newly introduced amide or ester group. For example, in the ¹H NMR of an N-aryl amide derivative, one would expect to see additional aromatic signals from the N-aryl group and a characteristic N-H proton signal. In the IR spectrum, the carbonyl stretch of the amide would typically appear at a lower frequency (around 1650-1680 cm⁻¹) compared to the ester and the parent acyl chloride.

Conclusion

The spectroscopic characterization of this compound and its derivatives is crucial for their effective utilization in research and development. This guide has provided a comparative analysis of the NMR, IR, and MS data for the parent acid, the acyl chloride, and its methyl ester, highlighting the key differences and similarities. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reliability and reproducibility. A thorough understanding of these spectroscopic properties is indispensable for confirming the identity and purity of these important synthetic intermediates and their downstream products.

References

  • Methyl 4-methoxy-3-nitrobenzoate | C9H9NO5 | CID 602104 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4 - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 12, 2026, from [Link]

  • Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. - brainly.com. (2023, October 12). Retrieved January 12, 2026, from [Link]

  • Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4 - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4 - Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]

  • Chemical shifts - UCL. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Benzoyl chloride, 4-methoxy- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. … - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 4-Methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

In the landscape of pharmaceutical research and development, the unequivocal structural validation of novel chemical entities is not merely a procedural formality; it is the bedrock upon which all subsequent biological and toxicological data stand. The subject of this guide, 4-Methoxy-3-nitrobenzamide, is a key exemplar. As a substituted benzamide, it belongs to a class of compounds prevalent in medicinal chemistry. Its structural features—a methoxy group, a nitro functionality, and a primary amide—present a unique electronic and steric arrangement, making it a valuable scaffold for further synthetic elaboration.

This guide provides an in-depth, technically-grounded comparison of the primary analytical techniques for the structural elucidation of a synthesized 4-Methoxy-3-nitrobenzamide product. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure the trustworthiness of your results. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for structural confirmation.

Synthesis and Purification: Establishing a Clean Baseline

The journey to structural validation begins with a well-defined synthetic and purification protocol. A common and efficient route to 4-Methoxy-3-nitrobenzamide involves the conversion of the commercially available 4-Methoxy-3-nitrobenzoic acid to its more reactive acid chloride derivative, followed by amidation.

Experimental Protocol: Synthesis of 4-Methoxy-3-nitrobenzamide

Part 1: Formation of 4-Methoxy-3-nitrobenzoyl chloride

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), suspend 4-Methoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the stirred suspension at room temperature.[1] A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.[1]

  • Reaction Progression: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solid dissolves, indicating the formation of the acid chloride.[1]

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, a co-evaporation step with anhydrous toluene can be performed. The crude this compound is typically used in the next step without further purification.

Part 2: Amidation

  • Reaction Setup: In a separate flask, prepare a concentrated solution of aqueous ammonia (NH₄OH).

  • Amine Addition: Cool the ammonia solution in an ice bath. Dissolve the crude this compound in a minimal amount of an anhydrous, inert solvent (e.g., tetrahydrofuran or dichloromethane) and add it dropwise to the cold, stirred ammonia solution. A precipitate of the crude amide will form.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete amidation.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove ammonium chloride and any unreacted ammonia. The crude 4-Methoxy-3-nitrobenzamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.

Primary Analytical Validation Techniques: A Multi-faceted Approach

No single analytical technique provides a complete structural picture. A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2]

The ¹H NMR spectrum of 4-Methoxy-3-nitrobenzamide is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the amide protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-Methoxy-3-nitrobenzamide (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 - 7.8Broad Singlet2H-CONH₂Amide protons are often broad and their chemical shift is concentration and solvent dependent.
~8.15d1HH-2This proton is ortho to the electron-withdrawing nitro group and the carbonyl group, leading to a significant downfield shift.
~7.85dd1HH-6This proton is ortho to the carbonyl group and meta to the nitro group.
~7.35d1HH-5This proton is ortho to the electron-donating methoxy group.
~3.95s3H-OCH₃Methoxy protons typically appear as a sharp singlet in this region.

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects. Actual values may vary slightly.

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methoxy-3-nitrobenzamide (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~167C=OThe carbonyl carbon of the amide group is characteristically deshielded.
~155C-4Aromatic carbon attached to the electron-donating methoxy group.
~148C-3Aromatic carbon attached to the electron-withdrawing nitro group.
~132C-6Aromatic carbon.
~128C-1Quaternary aromatic carbon attached to the carbonyl group.
~125C-2Aromatic carbon.
~115C-5Aromatic carbon shielded by the ortho methoxy group.
~57-OCH₃Methoxy carbon.

Note: Predicted chemical shifts are based on additivity rules and comparison with related structures.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified 4-Methoxy-3-nitrobenzamide and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Utilize a standard one-pulse sequence. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlet signals for each carbon. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an invaluable and rapid technique for identifying the presence of key functional groups based on their characteristic vibrational frequencies.[3]

Table 3: Predicted FT-IR Absorption Bands for 4-Methoxy-3-nitrobenzamide

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3350-3180Medium, BroadN-H stretchThe two bands characteristic of a primary amide (asymmetric and symmetric stretching).[4]
1680-1640StrongC=O stretch (Amide I)The strong absorption of the amide carbonyl group.[5]
1640-1590MediumN-H bend (Amide II)The in-plane bending vibration of the N-H bonds.[2]
1550-1475StrongAsymmetric N-O stretchCharacteristic strong absorption for aromatic nitro compounds.[6]
1360-1290StrongSymmetric N-O stretchThe second characteristic strong absorption for aromatic nitro compounds.[6]
~1250StrongAsymmetric C-O-C stretchCharacteristic of the aryl-alkyl ether (methoxy group).
~1020MediumSymmetric C-O-C stretchCharacteristic of the aryl-alkyl ether (methoxy group).
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the dry, purified product with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum Data for 4-Methoxy-3-nitrobenzamide (C₈H₈N₂O₄):

  • Molecular Weight: 196.16 g/mol

  • Molecular Ion Peak (M⁺): A peak at m/z = 196 is expected.

  • Key Fragmentation Pathways: Aromatic amides typically undergo fragmentation through several characteristic pathways.[7]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 4-Methoxy-3-nitrobenzamide

m/zProposed Fragment StructureFragmentation Pathway
180[M - NH₂]⁺Loss of the amino radical.
152[M - NH₂ - CO]⁺Subsequent loss of carbon monoxide from the benzoyl cation.
166[M - NO]⁺ or [M - CH₂O]⁺Loss of nitric oxide or formaldehyde.
150[M - NO₂]⁺Loss of the nitro radical.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Introduce the sample into the mass spectrometer, often via a direct infusion or coupled to a gas or liquid chromatography system (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for a softer ionization that often preserves the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Visualizing the Validation Workflow and Molecular Structure

Diagrams can provide a clear and concise overview of the experimental process and the relationships between the analytical data and the molecular structure.

Caption: Workflow for the synthesis, purification, and structural validation of 4-Methoxy-3-nitrobenzamide.

Sources

A Comparative Guide to the Synthesis of 4-Methoxy-3-nitrobenzoyl Chloride: An Evaluation of Chlorination Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-3-nitrobenzoyl chloride is a pivotal intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials. Its molecular architecture, featuring an electrophilic acyl chloride group ortho to a nitro substituent and para to a methoxy group, provides a versatile scaffold for constructing complex molecular frameworks. The successful synthesis of this compound hinges on the efficient conversion of its parent carboxylic acid, 4-methoxy-3-nitrobenzoic acid, into the highly reactive acyl chloride.

This technical guide provides a comparative analysis of the most common and effective synthetic routes for this transformation. We will delve into the mechanistic nuances, practical advantages, and potential drawbacks of using three primary chlorinating agents: thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). This guide is intended for researchers, chemists, and process development professionals, offering field-proven insights and detailed protocols to inform the selection of the most appropriate synthetic strategy based on scale, purity requirements, and available resources.

Precursor Synthesis: The Foundation of the Route

Before delving into the chlorination step, it is crucial to secure a high-purity supply of the starting material, 4-methoxy-3-nitrobenzoic acid. The most direct and widely adopted method for its preparation is the electrophilic nitration of p-anisic acid (4-methoxybenzoic acid).[1]

Experimental Protocol: Synthesis of 4-Methoxy-3-nitrobenzoic Acid
  • Reaction Setup : In a round-bottom flask suitable for heating, suspend 10 grams of p-anisic acid in 140 grams of 60% nitric acid.[2]

  • Heating and Dissolution : While stirring, heat the suspension to 90°C over approximately 30 minutes. At this temperature, the p-anisic acid should fully dissolve.[2]

  • Reaction Maintenance : Maintain the reaction mixture at 90°C with continuous stirring for an additional 30 minutes to ensure the completion of the nitration.[2]

  • Crystallization : Cool the reaction mixture to room temperature. This will induce the precipitation of the crystalline product.[2]

  • Isolation and Purification : Collect the solid product via vacuum filtration. Wash the crystals thoroughly with cold distilled water to remove any residual nitric acid.

  • Drying : Dry the purified 4-methoxy-3-nitrobenzoic acid in a vacuum oven to obtain a white to light yellow crystalline powder.[1][2] The expected melting point is in the range of 192-194°C.[3]

cluster_precursor Precursor Synthesis p_Anisic_Acid p-Anisic Acid Product_Acid 4-Methoxy-3-nitrobenzoic Acid p_Anisic_Acid->Product_Acid 60% HNO₃, 90°C

Caption: Synthesis of the precursor, 4-Methoxy-3-nitrobenzoic acid.

Comparative Analysis of Chlorination Reagents

The conversion of the carboxylic acid to the acyl chloride is a critical step where the choice of reagent significantly impacts yield, purity, and operational simplicity.[4] We will now compare the three most prominent chlorinating agents.

Route 1: Thionyl Chloride (SOCl₂) - The Workhorse Reagent

Thionyl chloride is arguably the most common reagent for this transformation due to its reliability, cost-effectiveness, and the convenient nature of its byproducts.[5]

  • Mechanism & Causality : The reaction begins with a nucleophilic attack by the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[6] This forms a highly reactive chlorosulfite intermediate, which effectively converts the hydroxyl group into an excellent leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the decomposition of the leaving group into gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][7] This irreversible decomposition, driven by the formation of stable gases, propels the reaction to completion.

  • Advantages :

    • High Efficiency : Typically provides high yields.[5]

    • Simplified Workup : The byproducts, SO₂ and HCl, are gases that can be easily removed from the reaction mixture under reduced pressure or with a nitrogen stream, simplifying purification.[4][8]

    • Versatility : The reaction can be run neat (using SOCl₂ as both reagent and solvent) or in an inert solvent like dichloromethane or toluene.[5][9]

  • Disadvantages :

    • Toxicity and Corrosivity : Thionyl chloride and its gaseous byproducts are toxic and corrosive.[6][10] All operations must be conducted in a well-ventilated fume hood with appropriate gas scrubbing.

    • Potential for Side Reactions : For substrates with sensitive functional groups, the harsh conditions (refluxing) and acidic HCl byproduct can sometimes lead to undesired side reactions.[11]

    • Catalyst Considerations : While not always necessary, the reaction can be sluggish. Catalytic amounts of N,N-dimethylformamide (DMF) or pyridine are often employed to increase the reaction rate.[6]

Route 2: Oxalyl Chloride ((COCl)₂) - The Mild and Selective Option

Oxalyl chloride is favored for smaller-scale syntheses or when dealing with sensitive substrates that cannot tolerate the high temperatures or acidity associated with thionyl chloride.[12]

  • Mechanism & Causality : This reaction is almost always catalyzed by a small amount of DMF. The DMF first reacts with oxalyl chloride to form the Vilsmeier reagent, an imidoyl chloride derivative.[12] This species is the true active chlorinating agent. It reacts with the carboxylic acid to form an acyl-O-imidate intermediate, which is highly activated towards nucleophilic attack by the chloride ion. The subsequent collapse of the tetrahedral intermediate yields the acyl chloride, CO, CO₂, and regenerates the DMF catalyst.

  • Advantages :

    • Mild Conditions : The reaction proceeds readily at room temperature, making it ideal for thermally sensitive molecules.[13]

    • High Selectivity : It is generally more selective and less prone to side reactions than thionyl chloride.[12]

    • Volatile Byproducts : The byproducts (CO, CO₂, HCl) are all gaseous, which facilitates a clean workup and easy purification of the product.[12]

  • Disadvantages :

    • Cost : Oxalyl chloride is significantly more expensive than thionyl chloride, making it less suitable for large-scale industrial production.[12]

    • Toxicity of Catalyst Byproduct : The Vilsmeier reaction with DMF can produce trace amounts of dimethylcarbamoyl chloride, a potent carcinogen. Appropriate handling precautions are essential.[12]

    • Reagent Instability : Oxalyl chloride is sensitive to moisture and can decompose over time, requiring careful storage.

Route 3: Phosphorus Pentachloride (PCl₅) - The Powerhouse

Phosphorus pentachloride is a highly effective, powerful chlorinating agent capable of converting even less reactive carboxylic acids.[4]

  • Mechanism & Causality : The reaction involves the attack of the carboxylic acid on PCl₅, leading to the formation of an intermediate and the elimination of HCl and phosphorus oxychloride (POCl₃).[7] The formation of the very stable P=O bond in POCl₃ is a strong thermodynamic driving force for the reaction.[7]

  • Advantages :

    • High Reactivity : PCl₅ is a very strong chlorinating agent, ensuring a complete and often rapid reaction.[5]

    • Good Yields : This method is known to produce good yields of the acyl chloride.[14]

  • Disadvantages :

    • Solid Reagent : PCl₅ is a solid, which can make stoichiometry and handling slightly more cumbersome than with liquid reagents.

    • Difficult Purification : The primary byproduct, phosphorus oxychloride (POCl₃), is a high-boiling liquid (B.P. 105.8 °C).[4] Its removal from the desired product, which is also a high-boiling liquid or solid, requires careful fractional distillation under reduced pressure, complicating the purification process.[14][15]

    • Safety : PCl₅ is highly corrosive and reacts violently with water.

Data Presentation: At-a-Glance Comparison

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Pentachloride (PCl₅)
Physical State LiquidLiquidSolid
Typical Conditions Reflux, neat or in solventRoom temp, with cat. DMFHeating
Byproducts SO₂ (gas), HCl (gas)[6]CO (gas), CO₂ (gas), HCl (gas)[12]POCl₃ (liquid), HCl (gas)[4]
Workup Simplicity High (gaseous byproducts)High (gaseous byproducts)Low (liquid byproduct removal)
Relative Cost LowHighModerate
Key Advantage Cost-effective, scalable, easy workupMild conditions, high selectivityHigh reactivity
Key Disadvantage Corrosive, harsh conditionsExpensive, potential carcinogen from catalystDifficult purification from POCl₃

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Protocol 1: Using Thionyl Chloride
  • Setup : In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a caustic scrub (to neutralize HCl and SO₂), place 10.0 g of 4-methoxy-3-nitrobenzoic acid.

  • Reagent Addition : Carefully add 20 mL of thionyl chloride (SOCl₂) to the flask. A few drops of DMF can be added to catalyze the reaction.[9][16]

  • Reaction : Heat the mixture to reflux gently for 1-2 hours. The reaction is complete when the evolution of gas ceases.

  • Workup : Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Purification : The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent like carbon tetrachloride or hexanes.

Protocol 2: Using Oxalyl Chloride
  • Setup : In a dry, nitrogen-flushed, two-neck round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of 4-methoxy-3-nitrobenzoic acid in 50 mL of anhydrous dichloromethane (CH₂Cl₂).[17]

  • Catalyst and Reagent Addition : Add 2-3 drops of anhydrous DMF.[13] Then, slowly add 1.3 equivalents of oxalyl chloride dropwise via syringe at room temperature.

  • Reaction : Stir the mixture at room temperature for 1.5-2 hours. Vigorous gas evolution (CO, CO₂) will be observed. The reaction is complete when bubbling stops.[13]

  • Workup : Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and all volatile byproducts.[17]

  • Product Isolation : The resulting crude acyl chloride is often of sufficient purity for subsequent steps. If necessary, it can be further purified by distillation under high vacuum.

cluster_main General Synthetic Workflow Start Dissolve Acid in Anhydrous Solvent Add_Reagent Add Chlorinating Agent (& Catalyst) Start->Add_Reagent React Stir at RT or Reflux Add_Reagent->React Workup Remove Volatiles (Rotovap/Distillation) React->Workup Purify Purification (Distillation/Recrystallization) Workup->Purify End Product: 4-Methoxy-3-nitrobenzoyl chloride Purify->End

Caption: General experimental workflow for acyl chloride synthesis.

Visualization of Synthetic Pathways

Start p-Anisic Acid Intermediate 4-Methoxy-3-nitrobenzoic Acid Start->Intermediate HNO₃ Reagent_SOCl2 SOCl₂, Δ Intermediate->Reagent_SOCl2 Reagent_Oxalyl (COCl)₂, cat. DMF Intermediate->Reagent_Oxalyl Reagent_PCl5 PCl₅, Δ Intermediate->Reagent_PCl5 Final_Product 4-Methoxy-3-nitrobenzoyl Chloride Reagent_SOCl2->Final_Product Reagent_Oxalyl->Final_Product Reagent_PCl5->Final_Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-3-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-driven protocol for the proper neutralization and disposal of 4-Methoxy-3-nitrobenzoyl chloride. As a highly reactive acyl chloride containing a nitro functional group, this compound demands meticulous handling to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, chemists, and drug development professionals who handle such reagents. The procedures outlined herein are designed to convert the reactive compound into a less hazardous state, preparing it for final disposal as chemical waste.

Core Principles: Hazard Assessment and Mitigation

This compound is a dual-hazard compound. Its primary reactivity stems from the acyl chloride group, which is highly susceptible to nucleophilic attack, particularly by water. This reaction is rapid, exothermic, and liberates corrosive hydrogen chloride (HCl) gas.[1][2][3][4] The presence of the nitro group and the aromatic ring means the compound and its degradation products are classified as hazardous chemical waste requiring specific disposal routes. Structurally similar compounds are known to cause severe skin burns, and eye damage, and may be corrosive to metals.[1][5][6][7][8][9]

The cornerstone of safe disposal is a controlled neutralization reaction, often referred to as quenching.[10][11][12] This process intentionally reacts the acyl chloride with a suitable nucleophile under controlled conditions to prevent a runaway reaction, thereby transforming it into a more stable carboxylic acid salt.

Table 1: Hazard Profile and Essential Safety Requirements
Hazard ClassificationDescriptionRequired Mitigation Measures
Water Reactivity Reacts exothermically, potentially violently, with water and moisture to release corrosive HCl gas.[1][2][3][4]All procedures must be conducted in a certified chemical fume hood.[11] All glassware and solvents must be scrupulously dried.
Corrosivity Causes severe skin burns and serious eye damage.[1][5][6]Personal Protective Equipment (PPE) is mandatory: Chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, a full-face shield, and a flame-retardant lab coat.[5][11]
Inhalation Toxicity Vapors and liberated HCl gas are highly irritating to the respiratory tract.[1][13]Use a certified chemical fume hood with proper airflow. Have a self-contained breathing apparatus (SCBA) available for emergencies.
Spill Hazard Spills present a significant contact and inhalation hazard.An emergency spill kit containing a dry, inert absorbent (e.g., sand, vermiculite) must be readily available. Do not use combustible absorbents.

The Chemistry of Safe Neutralization

The recommended disposal method involves a controlled hydrolysis of the acyl chloride using a weak base, such as sodium bicarbonate. This approach is superior to using water alone because the bicarbonate simultaneously neutralizes the corrosive HCl byproduct as it is formed, minimizing the release of acidic vapors and controlling the reaction's pH.

The overall reaction proceeds as follows:

  • Hydrolysis: The acyl chloride reacts with water to form 4-methoxy-3-nitrobenzoic acid and hydrochloric acid.

  • Neutralization: The sodium bicarbonate reacts with the hydrochloric acid and the newly formed carboxylic acid to produce their respective sodium salts, water, and carbon dioxide gas.

This two-step process, occurring concurrently, effectively transforms the volatile, corrosive starting material into stable, water-soluble, and non-corrosive salts.

A 4-Methoxy-3-nitrobenzoyl Chloride (Reactive) C Controlled, Slow Addition (in Ice Bath) A->C B Aqueous Sodium Bicarbonate (Quenching Agent) B->C D Intermediate Products C->D Exothermic Reaction E 4-Methoxy-3-nitrobenzoic Acid D->E F Hydrochloric Acid (HCl) D->F H Sodium 4-methoxy-3-nitrobenzoate (Stable Salt) E->H + NaHCO3 I Sodium Chloride (NaCl) F->I + NaHCO3 J Carbon Dioxide (CO2) (Gas Evolution) F->J + NaHCO3 K Water (H2O) F->K + NaHCO3 G Final Products in Solution

Caption: Chemical pathway for the neutralization of this compound.

Step-by-Step Disposal Protocol

This protocol is designed for the safe neutralization of small to moderate laboratory quantities (e.g., <100 g) of this compound.

Materials Required
  • This compound to be disposed of.

  • Sodium bicarbonate (NaHCO₃).

  • Deionized water.

  • Large glass beaker or flask (volume should be at least 5 times the final solution volume to accommodate foaming).

  • Magnetic stir bar and stir plate.

  • Ice bath (large enough to securely hold the reaction vessel).

  • pH paper or calibrated pH meter.

  • Appropriately labeled hazardous waste container for aqueous organic waste.

Table 2: Operational Parameters for Neutralization
ParameterSpecificationRationale
Neutralizing Agent Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).A weak base that reacts controllably and neutralizes acidic byproducts effectively.[11][12]
Stoichiometry Use a significant excess of NaHCO₃ (at least 3-4 molar equivalents relative to the acyl chloride).To ensure complete neutralization of both the carboxylic acid and the generated HCl, and to maintain a basic pH throughout the addition.
Temperature 0 - 10 °C (maintained with an ice bath).To control the highly exothermic reaction, preventing splashing and rapid gas evolution.[11][14]
Addition Rate Slow, dropwise, or in very small portions.To prevent a runaway reaction, excessive foaming from CO₂ evolution, and dangerous temperature spikes.[11]
Stirring Vigorous and constant.To ensure rapid mixing and efficient heat dissipation.
Experimental Procedure
  • Preparation: In a certified chemical fume hood, prepare a saturated or near-saturated solution of sodium bicarbonate in a large beaker. Place the beaker in an ice bath on a magnetic stir plate and begin vigorous stirring.

  • Slow Addition: Carefully and very slowly, add the this compound to the cold, stirring bicarbonate solution. Add liquids dropwise via a dropping funnel or solids in small portions using a powder funnel.

  • Monitor the Reaction: Observe the reaction closely. You will see gas (CO₂) evolution. Control the addition rate to keep the foaming manageable and the temperature below 10 °C.[10][11] If the reaction becomes too vigorous, stop the addition immediately.

  • Completion: Once the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction is complete.

  • Warm to Ambient Temperature: Remove the ice bath and allow the mixture to slowly warm to room temperature while still stirring.

  • pH Verification: Check the pH of the final solution using pH paper or a meter. It should be neutral or slightly alkaline (pH 7-9). If it is still acidic, slowly add more solid sodium bicarbonate until the desired pH is reached.[11][12]

start Start: Identify Waste This compound prep Step 1: Preparation - Don full PPE - Work in fume hood - Prepare excess cold NaHCO3 solution start->prep add Step 2: Controlled Addition - Add acyl chloride dropwise to NaHCO3 - Maintain T < 10°C with ice bath - Stir vigorously prep->add monitor Step 3: Monitor Reaction - Control foaming (CO2 release) - Ensure temperature stability add->monitor complete Step 4: Ensure Completion - Stir for 30-60 min after addition - Allow to warm to room temp monitor->complete verify Step 5: Verification - Check pH of the solution - Target pH 7-9 complete->verify adjust Is pH < 7? verify->adjust add_base Add more NaHCO3 and re-check pH adjust->add_base Yes waste Step 6: Waste Collection - Transfer neutralized solution to a labeled hazardous waste container adjust->waste No add_base->verify end_node End: Secure Disposal waste->end_node

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Methoxy-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it is to foster an environment of profound safety and operational excellence. This guide is designed for the discerning researcher, scientist, and drug development professional who understands that meticulous preparation is the cornerstone of groundbreaking discovery. We will delve into the essential protocols for handling 4-Methoxy-3-nitrobenzoyl chloride, a valuable but hazardous intermediate. Our focus is not just on what to do, but why we do it, ensuring that every step is a self-validating measure of safety and scientific integrity.

Hazard Analysis: Understanding the Reactivity of this compound

This compound is an acyl chloride. The primary and most immediate hazard associated with this entire class of compounds is their violent reactivity with nucleophiles, most notably water. This is not a passive risk; it is an aggressive chemical property that dictates our entire handling strategy.

  • Corrosivity and Water Reactivity: Upon contact with moisture—be it atmospheric humidity, water from a quench, or the moisture on your skin, eyes, or in your respiratory tract—it rapidly hydrolyzes. This reaction produces hydrochloric acid (HCl) gas and 4-methoxy-3-nitrobenzoic acid.[1][2] The generated HCl is a highly corrosive acid that can cause severe chemical burns and respiratory damage.[1][3][4]

  • Dermal and Ocular Hazard: Direct contact with the solid or its dust causes severe skin burns and catastrophic eye damage.[5][6] The hazard is classified as Skin Corrosion Category 1B and Serious Eye Damage Category 1, representing the highest risk levels.[6]

  • Inhalation Hazard: Inhaling the dust or the HCl fumes produced upon hydrolysis can cause severe irritation and damage to the respiratory tract.[2][4] Precautionary statements explicitly warn: "Do not breathe dusts or mists."[7]

  • Mutagenicity Concern: While data for the specific methoxy-substituted compound is limited, the related compound 4-Nitrobenzoyl Chloride is suspected of causing genetic defects (Germ cell mutagenicity, Category 2). This necessitates treating the entire class of similar compounds with the utmost caution to minimize exposure.

Engineering Controls: The First and Most Critical Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. Before you even select your gloves, robust engineering controls must be in place and verified.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[1][8] This is non-negotiable. The fume hood provides critical ventilation to contain and exhaust corrosive dust and HCl vapors.

  • Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the workstation. In the event of an exposure, immediate and copious flushing of the affected area is critical.[3][9]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE must be deliberate and based on the specific hazards of this compound.

Primary Dermal and Eye Protection (The Non-Negotiables)

This is the minimum required PPE for any operation involving this compound.

  • Hand Protection:

    • Glove Type: Use chemical-resistant, impervious gloves. Nitrile or neoprene gloves are standard for handling many reactive chemicals and provide adequate protection against incidental contact.[1][10] Butyl rubber gloves offer excellent resistance against corrosive materials and are a superior choice.

    • Protocol: Always double-glove. This provides a critical safety buffer in case the outer glove is compromised. Before use, inspect gloves for any signs of degradation or perforation.[11] After handling, remove the outer glove using a proper technique (without touching the outer surface) and dispose of it as hazardous waste.[11] Wash and dry hands thoroughly after the procedure is complete.[11]

  • Eye and Face Protection:

    • Specification: The combination of indirectly vented chemical splash goggles and a full-face shield is mandatory.[12]

    • Causality: Safety glasses are insufficient. Goggles provide a seal around the eyes to protect against pervasive dust and splashes.[10] The face shield is not redundant; it protects the rest of your face from severe burns in the event of a splash or reactive vessel failure.

  • Body Protection:

    • Specification: A flame-resistant laboratory coat with long sleeves and tight-fitting cuffs is required.

    • Causality: This protects the skin on your arms from accidental contact. The tight cuffs prevent chemicals from entering the sleeve. For larger-scale operations, impervious protective clothing or a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection
  • When Required: While a fume hood is the primary method of respiratory protection, a NIOSH-approved respirator is necessary for any situation where dust or aerosols may escape the containment of the hood, such as cleaning up a large spill or if engineering controls are not available or fail.[13]

  • Specification: A full-face respirator with cartridges appropriate for organic vapors and acid gases (e.g., Type ABEK) provides the highest level of protection for both the respiratory system and the eyes.[14] All personnel required to wear respirators must be properly fit-tested and trained in their use.

PPE Specification Summary

Protection TypeSpecificationCritical Rationale
Eye & Face Indirectly-vented chemical splash goggles AND a full-face shield.Goggles seal the eyes from dust/splashes; the shield protects the entire face from corrosive materials.
Hand Double-gloved with chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[1][10]Provides a robust barrier against a highly corrosive solid that causes severe skin burns.
Body Flame-resistant lab coat with tight cuffs. Chemical-resistant apron for larger quantities.Protects skin from accidental contact and potential burns.
Respiratory Required outside of a fume hood or for spill response. NIOSH-approved respirator with acid gas/organic vapor cartridges.[13]Protects against inhalation of corrosive dust and HCl vapor, which cause severe respiratory tract damage.

Procedural Workflow for Safe Handling

This step-by-step protocol integrates PPE use into the operational workflow. Every step is designed to minimize risk and ensure containment.

  • Preparation: Verify fume hood certification is current. Ensure safety shower and eyewash are clear and accessible. Prepare all necessary reagents and equipment.

  • Don PPE: Put on all required PPE (inner gloves, lab coat, outer gloves, goggles, face shield) before entering the designated handling area.

  • Inert Environment: Before opening the primary container, ensure your reaction setup is under an inert atmosphere (e.g., Nitrogen or Argon) if the chemistry is sensitive to moisture.

  • Handling in Fume Hood: Place the container of this compound in the center of the fume hood. Open it carefully as pressure may develop.

  • Transfer/Weighing: Use spark-proof tools. Handle the solid carefully to avoid generating dust.[4][11] If weighing, do so on a tared container within the hood.

  • Reaction: Add the reagent to the reaction vessel slowly. Once the addition is complete and the container is sealed, it can be removed from the hood.

  • Decontamination: Decontaminate any tools or surfaces that came into contact with the chemical. Quench residual material carefully with a suitable solvent (e.g., dropwise addition to an excess of methanol) in the fume hood.[7]

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

  • Waste Disposal: All contaminated materials, including gloves, weigh boats, and bench paper, must be disposed of as hazardous waste in a properly labeled, sealed container.[8][11]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal Prep Verify Engineering Controls (Fume Hood, Eyewash) Don_PPE Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) Prep->Don_PPE Work_Area Prepare Inert Work Area Don_PPE->Work_Area Handling Weighing & Transfer of This compound Work_Area->Handling Reaction Controlled Addition to Reaction Vessel Handling->Reaction Decon Decontaminate Equipment & Surfaces Reaction->Decon Doff_PPE Doff PPE Correctly Decon->Doff_PPE Waste Segregate & Label Hazardous Waste Doff_PPE->Waste

Caption: Safe handling workflow for this compound.

Emergency Response and Disposal

Exposure:

  • Skin: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Call for immediate medical attention.

  • Eyes: Immediately flush eyes with water for at least 15-20 minutes, lifting upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.

Spills: Evacuate the area. Wearing full PPE, including respiratory protection, cover the spill with a dry, inert absorbent material (such as sand or vermiculite). Do not use combustible materials.[3] Sweep up carefully, avoiding dust generation, and place into a sealed, labeled container for hazardous waste disposal.[11][15]

Disposal: Never dispose of this compound or its waste down the drain.[8] All waste, including surplus chemicals and contaminated materials, must be collected in a sealed, properly labeled container and disposed of through a licensed hazardous waste disposal company.[8][11]

By adhering to these rigorous safety protocols, you build a framework of trust in your procedures and ensure that your valuable research can proceed without compromising personal safety or environmental integrity.

References

  • Safety Data Sheet: Acetyl chloride. (2019). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. (n.d.). Millennium Specialty Chemicals. Retrieved from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). EBP Supply. Retrieved from [Link]

  • What PPE Should You Wear When Handling Acid 2026?. (2025). LeelineWork. Retrieved from [Link]

  • Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495. (n.d.). PubChem. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-nitrobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-nitrobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.